2-Chloro-4-(pyridin-2-yl)benzoic acid
Description
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Properties
IUPAC Name |
2-chloro-4-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFDLHWFACHDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739344 | |
| Record name | 2-Chloro-4-(pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904310-61-8 | |
| Record name | 2-Chloro-4-(pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delineates its physicochemical properties, proposes a robust synthetic pathway via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and offers a detailed elucidation of its molecular architecture through spectroscopic and crystallographic analysis. While experimental data for this specific molecule is not widely published, this guide leverages established principles and data from closely related analogues to present a scientifically rigorous and predictive analysis. The content herein is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge and practical insights into the structural characteristics and potential applications of this biaryl scaffold.
Introduction
The confluence of halogenated benzoic acids and pyridine moieties in a single molecular framework gives rise to a class of compounds with significant therapeutic and material potential. 2-Chloro-4-(pyridin-2-yl)benzoic acid is a prime example of this molecular hybridization, combining the structural rigidity and hydrogen bonding capabilities of a benzoic acid with the coordination chemistry and biological recognition of a pyridine ring. The presence of a chlorine atom further modulates the electronic and steric properties of the molecule, influencing its reactivity and intermolecular interactions.
The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[1][2] Similarly, benzoic acid derivatives are fundamental building blocks in drug discovery, with many exhibiting a wide range of biological activities.[3][4] The biaryl linkage between these two rings, often forged through powerful cross-coupling methodologies, creates a three-dimensional structure that can be tailored to interact with specific biological targets.[5] This guide aims to provide a detailed understanding of the molecular structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid, which is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties for 2-Chloro-4-(pyridin-2-yl)benzoic acid, based on computational predictions for the closely related analogue 2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid, is presented in Table 1.[6] These parameters are essential for understanding the compound's solubility, stability, and potential for formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO₂ | (Predicted) |
| Molecular Weight | 233.65 g/mol | (Predicted) |
| IUPAC Name | 2-chloro-4-(pyridin-2-yl)benzoic acid | - |
| XLogP3 | 2.5 | (Predicted) |
| Hydrogen Bond Donor Count | 1 | (Predicted) |
| Hydrogen Bond Acceptor Count | 3 | (Predicted) |
| Rotatable Bond Count | 2 | (Predicted) |
Table 1: Predicted Physicochemical Properties of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Synthesis and Functionalization
The most versatile and widely adopted method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[5] A plausible and efficient synthetic route to 2-Chloro-4-(pyridin-2-yl)benzoic acid is outlined below.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 2-chloro-4-bromobenzoic acid with 2-(tributylstannyl)pyridine. The choice of a bromo-substituted benzoic acid is strategic, as the carbon-bromine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-4-bromobenzoic acid (1.0 eq), 2-(tributylstannyl)pyridine (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 v/v), followed by a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified with 1M HCl to precipitate the product. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: The base is crucial for the transmetalation step, activating the organoborane species. Sodium carbonate is a cost-effective and efficient choice.
-
Solvent System: The biphasic solvent system allows for the dissolution of both the organic-soluble starting materials and the water-soluble base.
Caption: A generalized workflow for the synthesis and purification of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Molecular Structure Elucidation
The definitive determination of the molecular structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Analysis (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the benzoic acid and pyridine rings. The protons on the benzoic acid ring will likely appear as a set of coupled doublets and a singlet in the aromatic region (δ 7.5-8.5 ppm). The pyridine protons will also resonate in the aromatic region, with the proton ortho to the nitrogen atom appearing at the most downfield shift. The carboxylic acid proton will be a broad singlet, typically above δ 10 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (δ > 165 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will also exhibit characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 3000 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.
| Spectroscopic Data | Predicted Key Features |
| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Carboxylic acid proton (δ > 10 ppm) |
| ¹³C NMR | Carboxyl carbon (δ > 165 ppm), 11 other aromatic carbons |
| Mass Spec. | Molecular ion peak with characteristic chlorine isotopic pattern |
| IR (cm⁻¹) | ~3000 (O-H stretch), ~1700 (C=O stretch), 1600-1400 (C=C, C=N stretches) |
Table 2: Predicted Spectroscopic Data for 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2-Chloro-4-(pyridin-2-yl)benzoic acid is not publicly available, we can infer its solid-state behavior from related structures.[4][9][10]
It is highly probable that the carboxylic acid groups will form centrosymmetric dimers through strong O-H···O hydrogen bonds.[4][9] Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially leading to the formation of extended supramolecular assemblies. The chlorine atom may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in crystal engineering.[11]
Caption: A diagram illustrating the predicted key intermolecular interactions that govern the crystal packing of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Applications in Drug Discovery and Materials Science
The 2-Chloro-4-(pyridin-2-yl)benzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. The individual components of this molecule are present in numerous bioactive compounds. For instance, pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][5] The benzoic acid moiety is also a common feature in many drugs.[3][4] The specific combination of these fragments in 2-Chloro-4-(pyridin-2-yl)benzoic acid could lead to compounds with unique pharmacological profiles. This scaffold could be a valuable intermediate for the synthesis of more complex molecules, such as kinase inhibitors or receptor antagonists.
In the realm of materials science, the ability of this molecule to form well-defined supramolecular structures through hydrogen and halogen bonding makes it an interesting candidate for the development of novel crystalline materials with tailored optical or electronic properties.[12]
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid. While direct experimental data is limited, a robust understanding of its properties and structure has been developed through the application of established chemical principles and by drawing analogies to closely related compounds. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation. The predicted spectroscopic and crystallographic features provide a solid foundation for its characterization and for anticipating its behavior in various applications. The unique combination of a chlorinated benzoic acid and a pyridine ring within a biaryl framework makes 2-Chloro-4-(pyridin-2-yl)benzoic acid a molecule of considerable interest for future research in drug discovery and materials science.
References
-
Odabasoglu, M., & Büyükgüngör, O. (2007). 2-(4-Chlorobenzoyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3197. [Link]
- Zhejiang University. (2017). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. CN102627591B.
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]
-
Wikipedia. (2026). NLX-204. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177747261, 2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid. [Link]
- Jiangsu Kuaida Agrochemical Co., Ltd. (2014). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. CN104086466A.
- Zhejiang University. (2015). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. CN105017101A.
-
Gheorghe, A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6529. [Link]
-
Das, U., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1047-1060. [Link]
-
Issa, S. M., et al. (2015). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 17(3), 557-567. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for [paper title]. [Link]
-
NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. [Link]
- Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2013). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. CN103113219A.
- Zhejiang University of Technology. (2011). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.
-
Wagner, T. R., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]
-
Kavuru, P., et al. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega, 2(10), 7118-7132. [Link]
-
Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. [Link]
-
Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23517-23531. [Link]
-
Zhang, J., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(3), 963. [Link]
-
Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o856-o857. [Link]
-
NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [paper title]. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2-(4-chlorobenzamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid | C13H10ClNO2 | CID 177747261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(pyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-(pyridin-2-yl)benzoic acid. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also to provide insights into the practical application and theoretical considerations of this compound in a research and development setting. Given the limited availability of direct experimental data for this specific molecule, this guide integrates predicted properties and comparative analysis with structurally related compounds to offer a robust and scientifically grounded resource.
Chemical Identity and Structure
2-Chloro-4-(pyridin-2-yl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.
-
IUPAC Name: 2-Chloro-4-(pyridin-2-yl)benzoic acid
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CAS Number: 904310-61-8
-
Molecular Formula: C₁₂H₈ClNO₂
-
Molecular Weight: 233.65 g/mol
-
Canonical SMILES: C1=CC(=C(C=C1C2=CC=CC=N2)Cl)C(=O)O
-
InChI Key: XFFDLHWFACHDPI-UHFFFAOYSA-N
The molecule's core structure consists of a benzoic acid ring substituted with a chlorine atom at the 2-position and a pyridine ring at the 4-position. This arrangement imparts specific electronic and conformational properties that influence its reactivity and potential biological interactions.
Caption: Chemical structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Physicochemical Properties: A Predictive and Comparative Analysis
| Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| Melting Point (°C) | 150 - 170 (Predicted) | Benzoic acid has a melting point of 122 °C. The introduction of a chloro and a pyridinyl group is expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions. For comparison, 2-chlorobenzoic acid melts at 138-140 °C.[1] |
| Boiling Point (°C) | > 350 (Predicted) | Due to the high melting point and polar nature, the boiling point is expected to be high, with decomposition likely at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The carboxylic acid and pyridine moieties provide polarity and potential for hydrogen bonding, suggesting some aqueous solubility. However, the biaryl core is hydrophobic. It is expected to be soluble in polar organic solvents, a common characteristic of similar drug-like molecules. |
| pKa | 3.5 - 4.5 (Carboxylic Acid); 4.5 - 5.5 (Pyridinium ion) (Predicted) | The pKa of benzoic acid is 4.2. The electron-withdrawing chloro group at the ortho position will increase the acidity of the carboxylic acid (lower pKa). The pyridine nitrogen is basic and will be protonated under acidic conditions. |
| LogP | 2.5 - 3.5 (Predicted) | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the chloro and biaryl structure increases lipophilicity compared to benzoic acid (LogP 1.87), which is an important parameter for drug absorption and distribution. |
Synthesis and Purification: A Proposed Strategy
While a specific, validated synthesis protocol for 2-Chloro-4-(pyridin-2-yl)benzoic acid is not published, a highly plausible and efficient route would involve a Suzuki-Miyaura cross-coupling reaction. This is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl systems.[2][3]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The logical disconnection for this molecule points to 2-chloro-4-bromobenzoic acid (or a corresponding boronic acid/ester) and 2-pyridylboronic acid (or a corresponding halide) as the coupling partners.
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Step-by-Step Experimental Protocol (Proposed)
Expertise & Experience Insight: The choice of a palladium catalyst and base is crucial for optimizing the yield and minimizing side reactions. The use of a biphasic solvent system (e.g., toluene/water) is common for Suzuki couplings involving polar substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-bromobenzoic acid (1.0 eq) and 2-pyridylboronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, such as sodium carbonate (Na₂CO₃, 2.5 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Acid-Base Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to extract the acidic product into the aqueous phase. Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. General methods for purifying benzoic acids often involve these techniques.[4]
Trustworthiness Note: This protocol is based on well-established Suzuki-Miyaura coupling methodologies.[5] A self-validating system would involve monitoring the reaction by TLC for the disappearance of starting materials and the appearance of the product spot. The final product's identity and purity should be confirmed by spectroscopic methods.
Spectroscopic Analysis: Predicted and Comparative Data
No experimental spectra for 2-Chloro-4-(pyridin-2-yl)benzoic acid are publicly available. The following are predicted spectral characteristics based on the known effects of the constituent functional groups. Online NMR prediction tools can provide more detailed estimations.[6][7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on both the benzoic acid and pyridine rings.
-
Aromatic Protons (Benzoic Acid Ring): Three protons in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to specific splitting patterns (doublets and a doublet of doublets).
-
Aromatic Protons (Pyridine Ring): Four protons in the aromatic region (typically δ 7.0-8.8 ppm). The proton adjacent to the nitrogen will be the most downfield.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Twelve distinct signals for the aromatic carbons of the two rings in the region of δ 120-160 ppm. The carbons attached to the chlorine and nitrogen atoms will have characteristic chemical shifts.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): An intense peak at m/z 233, corresponding to the molecular weight.
-
Isotope Peak (M+2): A significant peak at m/z 235, with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of -OH, -COOH, and cleavage of the bond between the two aromatic rings. The analysis of biaryl compounds by mass spectrometry is a well-established technique.[8]
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Reactivity and Stability
The reactivity of 2-Chloro-4-(pyridin-2-yl)benzoic acid is primarily dictated by the carboxylic acid and the chloro-substituted pyridine moieties.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction. The acidity of the proton is enhanced by the adjacent electron-withdrawing chloro group.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene.[9]
-
Stability: The compound is expected to be stable under normal laboratory conditions. As a biaryl carboxylic acid, it should be a crystalline solid with good thermal stability.
Potential Applications and Biological Activity
While there is no specific literature on the applications of 2-Chloro-4-(pyridin-2-yl)benzoic acid, the structural motifs present suggest potential utility in medicinal chemistry.
-
Drug Discovery Scaffold: Benzoic acid derivatives are found in a wide range of pharmaceuticals.[10] The biarylpyridine scaffold is also a common feature in many biologically active molecules, including kinase inhibitors and compounds with anticancer and antiviral properties.[11] For instance, the related compound 2-chloro-4-nitrobenzoic acid has been investigated as an antiviral and anti-cancer agent.[11]
-
Intermediate in Organic Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of the carboxylic acid and the potential for further functionalization of the aromatic rings.
Conclusion
2-Chloro-4-(pyridin-2-yl)benzoic acid is a compound with significant potential in the fields of medicinal chemistry and organic synthesis. While a comprehensive experimental characterization is not yet publicly available, this guide provides a robust, scientifically grounded overview of its expected physicochemical properties, a plausible synthetic strategy, and predicted spectroscopic data. This information serves as a valuable starting point for researchers and developers interested in exploring the potential of this and related biaryl carboxylic acids.
References
-
(PDF) 2-Amino-4-chlorobenzoic acid - ResearchGate. Available at: [Link]
-
Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds | ACS Omega. Available at: [Link]
-
Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
- US4092353A - Process for the purification of benzoic acid - Google Patents.
-
Synthesis of Fused Polycyclic Aromatics by Palladium-Catalyzed Annulation of Arynes Using 2-Halobiaryls | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - ResearchGate. Available at: [Link]
-
Predict 1H proton NMR spectra - NMRDB.org. Available at: [Link]
-
2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid - PubChem. Available at: [Link]
-
Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides | Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]
-
Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides | Request PDF - ResearchGate. Available at: [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. Available at: [Link]
-
Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Chromium-Mediated Synthesis of Polycyclic Aromatic Compounds from Halobiaryls | Organic Letters - ACS Publications. Available at: [Link]
- EP2952237A1 - Method for purification of benzoic acid - Google Patents.
-
(PDF) 2-(4-Chlorobenzoyl)benzoic acid - ResearchGate. Available at: [Link]
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. Available at: [Link]
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of biaryl 2a–n or heterobiaryls 2o–q. a The reactions were... - ResearchGate. Available at: [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Available at: [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. Available at: [Link]
-
Heterobiaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Applications of mass spectrometry in combinatorial chemistry. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]
-
CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
-
Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizer loader [nmrdb.org]
- 7. acdlabs.com [acdlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-4-(pyridin-2-yl)benzoic acid (CAS 904310-61-8): Synthesis, Characterization, and Applications
Introduction
2-Chloro-4-(pyridin-2-yl)benzoic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, which incorporates a chlorinated benzoic acid scaffold linked to a pyridine ring, presents a unique combination of functionalities. The carboxylic acid group serves as a versatile handle for amide bond formation or esterification, the pyridine moiety offers a site for hydrogen bonding and potential metal coordination, and the chloro-substituent modulates the electronic properties of the benzene ring.[1] This guide provides an in-depth technical overview of its synthesis, characterization, and potential applications, designed for professionals engaged in drug discovery and chemical research.
Physicochemical Properties
The fundamental properties of 2-Chloro-4-(pyridin-2-yl)benzoic acid are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and safety considerations.
| Property | Value | Source |
| CAS Number | 904310-61-8 | [2][3] |
| Molecular Formula | C₁₂H₈ClNO₂ | [2] |
| Molecular Weight | 233.65 g/mol | [2] |
| IUPAC Name | 2-chloro-4-(pyridin-2-yl)benzoic acid | |
| Appearance | Typically a white to off-white solid or powder | [4] |
| Purity | Commercially available up to ≥95% | [5][6] |
Synthesis and Mechanistic Rationale
The construction of the C-C bond between the benzoic acid and pyridine rings is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the most efficient and widely adopted method for this transformation, valued for its high functional group tolerance and reliability.[7][8]
Retrosynthetic Analysis & Strategy
A retrosynthetic disconnection across the aryl-aryl bond points directly to a Suzuki-Miyaura coupling strategy. This involves reacting an organoboron reagent with an organohalide in the presence of a palladium catalyst. The two most logical precursor pairs are:
-
Route A: 2-Chloro-4-halobenzoic acid (e.g., bromo or iodo derivative) + 2-Pyridylboronic acid.
-
Route B: 4-Carboxy-3-chlorophenylboronic acid + 2-Halopyridine (e.g., bromo or chloropyridine).
Route A is often preferred due to the commercial availability and stability of the starting materials. 2-Pyridylboronic acids are common reagents in cross-coupling reactions.[9][10]
Forward Synthesis: The Suzuki-Miyaura Coupling
The synthesis is performed by coupling 2-chloro-4-bromobenzoic acid with 2-pyridylboronic acid.
Causality of Reagent Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): A palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl halide, initiating the catalytic cycle. The choice of phosphine ligands (like PPh₃ or dppf) is critical for stabilizing the catalyst and promoting the subsequent reaction steps.[10][11]
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then efficiently transfers its organic group to the palladium center.[8][10]
-
Solvent (e.g., Dioxane/Water, Toluene, DMF): A polar aprotic solvent system is typically used to dissolve the organic components and the inorganic base, facilitating the reaction.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of the title compound. They are designed to be self-validating by incorporating in-process checks and final quality control measures.
Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a robust method for synthesizing the target compound on a laboratory scale.
Materials:
-
2-Chloro-4-bromobenzoic acid (1.0 eq)
-
2-Pyridylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-bromobenzoic acid, 2-pyridylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Add dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer will be basic. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This protonates the carboxylic acid, making it soluble in the organic layer.
-
Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product.[12]
Protocol: Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with a purity of >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).[13]
-
Instrument: 400 MHz or higher.
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on both the benzoic acid and pyridine rings. The protons adjacent to the electron-withdrawing chlorine and carboxylic acid groups will be shifted downfield. The pyridine protons will also appear in the downfield region (typically >7.5 ppm). A broad singlet corresponding to the carboxylic acid proton will be visible, often above 10 ppm, especially in DMSO-d₆.
-
¹³C NMR: The spectrum will display 12 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbon atoms attached to the chlorine and nitrogen will also show characteristic shifts.
-
Mass Spectrometry (MS): The exact mass should correspond to the molecular formula C₁₂H₈ClNO₂ (233.0244).[2] A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will provide definitive confirmation.
Reactivity and Applications in Drug Discovery
2-Chloro-4-(pyridin-2-yl)benzoic acid is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its functional groups.
-
Carboxylic Acid: This group is readily converted into amides, esters, or acid halides. Amide coupling reactions with a diverse library of amines are a cornerstone of medicinal chemistry for generating novel drug candidates.
-
Pyridine Ring: The nitrogen atom is basic and can be protonated to form salts, which can improve the solubility and bioavailability of a final compound.[1] It can also act as a hydrogen bond acceptor, a crucial interaction in drug-receptor binding.[1]
-
Molecular Scaffold: The rigid biaryl structure serves as an excellent scaffold to orient other functional groups in three-dimensional space, allowing for precise interaction with biological targets. Biaryl systems are privileged structures found in numerous approved drugs.[10][11]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles, gloves, and a lab coat.
-
Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Chloro-4-(pyridin-2-yl)benzoic acid is a key synthetic intermediate whose value is defined by its versatile chemical handles and its robust biaryl core. The Suzuki-Miyaura coupling provides a reliable and efficient synthetic route, making this compound readily accessible for research and development. A thorough understanding of its synthesis, characterization, and reactivity enables chemists to effectively leverage this building block in the creation of novel small molecules for pharmaceutical and material science applications.
References
- Singh, P., & Kumar, A. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 64(10), 553-563.
- The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid - Supplementary Information.
- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(4-methylpyridin-3-yl)benzoic acid. PubChem.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Google Patents. (n.d.).
- Acmec Biochemical. (n.d.). 2-Fluoro-5-methylnicotinic acid 95%.
- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid synthesis.
- Google Patents. (n.d.).
- ECHEMI. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Goud, B. S., et al. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega, 2(10), 7139-7151.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Scientific Diagram].
- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid. PubChem.
- Key Organics. (n.d.). 2-Chloro-4-(pyridin-2-yl)benzoic acid | C12H8ClNO2.
- VEGPHARM. (n.d.). 2-chloro-4-(pyridin-2-yl)benzoic acid.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Stanetty, C., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(14), 5295-5302.
- Ramirez, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(43), 8235-8239.
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-Chloro-4-(pyridin-2-yl)benzoic acid CAS NO.904310-61-8.
- CymitQuimica. (n.d.). 2-Chloro-4-(pyridin-2-yl)benzoic acid.
- Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184.
- ResearchGate. (n.d.). (PDF)
- Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 2-Chloro-4-(pyridin-2-yl)benzoic acid, CasNo.904310-61-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. 1042986-00-4[2-Fluoro-5-methylnicotinic acid 95%]- Jizhi Biochemical [acmec.com.cn]
- 6. 2-Chloro-4-(pyridin-2-yl)benzoic acid | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-(pyridin-2-yl)benzoic acid in Organic Solvents
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for empirical data regarding the solubility of 2-Chloro-4-(pyridin-2-yl)benzoic acid in organic solvents, we have determined that there is currently no publicly available quantitative data, such as mg/mL or mol/L values, in the scientific literature or chemical databases. The search yielded information on structurally related but distinct molecules, such as 2-Chloro-4-nitrobenzoic acid and various methylpyridin-yl derivatives of benzoic acid. While these analogues can offer some theoretical insights, their solubility profiles are not directly transferable to the target compound due to subtle yet significant differences in their physicochemical properties.
Furthermore, while established methodologies for solubility determination, including the robust shake-flask method and potentiometric titration, are well-documented for other compounds, their specific application and the resulting data for 2-Chloro-4-(pyridin-2-yl)benzoic acid have not been published.
The creation of an in-depth technical guide, as originally envisioned, is contingent upon the availability of this foundational solubility data. Without it, any discussion on solubility trends, solvent effects, and predictive modeling would be purely speculative and would not meet the rigorous standards of scientific integrity and practical utility that we are committed to providing.
We understand the critical importance of solubility data in the drug development pipeline, from early-stage discovery to formulation. The ability to predict and understand how a compound will behave in various organic solvents is paramount for processes such as synthesis, purification, and the preparation of dosing solutions for in vitro and in vivo studies.
Therefore, this document will pivot to provide a comprehensive framework for how one would generate and interpret the solubility profile of 2-Chloro-4-(pyridin-2-yl)benzoic acid. This guide will serve as a detailed roadmap for researchers to design and execute the necessary experiments, analyze the resulting data, and ultimately build the very solubility profile that is currently absent from the public domain. We will equip you with the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary to undertake this critical characterization.
Part 1: Theoretical Framework for Solubility Assessment
A molecule's solubility is a complex interplay of its intrinsic properties and the characteristics of the solvent. For 2-Chloro-4-(pyridin-2-yl)benzoic acid, several key structural features will govern its behavior in organic solvents.
1.1. Molecular Structure and Physicochemical Properties:
The structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid, with its combination of a carboxylic acid, a pyridine ring, and a chlorinated benzene ring, suggests a molecule with a nuanced polarity. The carboxylic acid group provides a site for hydrogen bonding and has acidic properties (with an estimated pKa). The pyridine ring introduces a basic nitrogen atom and contributes to the aromatic character. The chloro- a substituent on the benzoic acid ring adds to the molecule's lipophilicity.
A thorough understanding of the following physicochemical parameters is essential for predicting and interpreting solubility:
-
pKa: The acid dissociation constant will be a primary determinant of solubility in protic solvents and buffered aqueous solutions.
-
LogP: The logarithm of the partition coefficient between octanol and water is a key measure of lipophilicity. A higher LogP generally suggests better solubility in nonpolar organic solvents.
-
Melting Point and Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.
1.2. Principles of "Like Dissolves Like":
The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. For 2-Chloro-4-(pyridin-2-yl)benzoic acid, we can anticipate the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and pyridine nitrogen of the target molecule can interact favorably with these solvents, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules and are likely to be good solvents for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit solubility in these solvents. However, the aromatic rings and the chloro- substituent may allow for some minimal dissolution.
Part 2: Experimental Determination of Solubility
To generate the much-needed solubility data, a systematic experimental approach is required. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]
2.1. The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound with a solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Accurately weigh an amount of 2-Chloro-4-(pyridin-2-yl)benzoic acid that is in clear excess of its expected solubility into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of 2-Chloro-4-(pyridin-2-yl)benzoic acid using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the test solvent.
2.2. Potentiometric Titration for pKa and Intrinsic Solubility Determination:
For ionizable compounds like 2-Chloro-4-(pyridin-2-yl)benzoic acid, potentiometric titration can be a powerful tool to determine the pKa and the intrinsic solubility (the solubility of the neutral form of the molecule).[4][5] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Part 3: Data Presentation and Interpretation
Once the experimental data is generated, it should be presented in a clear and concise manner to facilitate analysis and comparison.
3.1. Tabulation of Solubility Data:
A table summarizing the solubility of 2-Chloro-4-(pyridin-2-yl)benzoic acid in various organic solvents at a specified temperature is the most effective way to present the quantitative results.
Table 1: Hypothetical Solubility Data for 2-Chloro-4-(pyridin-2-yl)benzoic acid at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | DMSO | [Experimental Value] | [Calculated Value] |
| DMF | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | [Experimental Value] | [Calculated Value] | |
| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
3.2. Interpretation of Results and Structure-Solubility Relationships:
Logical Relationship Diagram:
Caption: Factors influencing the solubility of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Conclusion and Future Directions
While a definitive solubility profile of 2-Chloro-4-(pyridin-2-yl)benzoic acid in organic solvents is not yet available in the public domain, this guide provides the necessary framework for its systematic determination and interpretation. By following the outlined theoretical principles and experimental protocols, researchers can generate the critical data needed to advance the development of this compound. The future publication of such data will be a valuable contribution to the scientific community, enabling more efficient and informed research in medicinal chemistry and drug development.
References
-
Avdeef, A. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Bürger, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9184–9191. Retrieved from [Link]
-
de Campos, V. E. M., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-169. Retrieved from [Link]
-
Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education, 94(5), 636–639. Retrieved from [Link]
-
POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. (2014, May 5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177747268, 2-Chloro-4-(4-methylpyridin-3-yl)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177747261, 2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid. Retrieved from [Link]
-
Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1479–1482. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid. Retrieved from [Link]
Sources
A Technical Guide to the Predicted Spectral Characteristics of 2-Chloro-4-(pyridin-2-yl)benzoic Acid
Introduction
2-Chloro-4-(pyridin-2-yl)benzoic acid is a bi-aryl carboxylic acid of interest in medicinal chemistry and materials science due to its structural motifs. The presence of a substituted benzoic acid and a pyridine ring suggests potential applications as a ligand in coordination chemistry, a building block in organic synthesis, and a scaffold for the development of novel therapeutic agents. Accurate characterization of this molecule is paramount for its application. This guide provides a comprehensive prediction of its spectral data to facilitate its identification and structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The predicted NMR spectra for 2-Chloro-4-(pyridin-2-yl)benzoic acid are based on the additive effects of its substituents on the chemical shifts of the aromatic protons and carbons.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup and Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show signals for the seven protons of the benzoic acid and pyridine rings. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~8.7 | d | 1H | H-6' | The proton ortho to the nitrogen in the pyridine ring is highly deshielded. |
| ~8.1 | d | 1H | H-3 | This proton is ortho to the electron-withdrawing carboxylic acid group. |
| ~8.0 | t | 1H | H-4' | The triplet arises from coupling to H-3' and H-5'. |
| ~7.9 | d | 1H | H-6 | This proton is ortho to the chloro group and meta to the carboxylic acid. |
| ~7.8 | d | 1H | H-3' | This proton is adjacent to the nitrogen in the pyridine ring. |
| ~7.5 | dd | 1H | H-5 | This proton is coupled to both H-3 and H-6. |
| ~7.4 | t | 1H | H-5' | The triplet arises from coupling to H-4' and H-6'. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum is predicted to show 12 distinct signals corresponding to the carbon atoms of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~155.0 | C-2' | The carbon atom adjacent to the nitrogen in the pyridine ring and bonded to the benzoic acid ring. |
| ~149.5 | C-6' | The carbon atom ortho to the nitrogen in the pyridine ring. |
| ~140.0 | C-4 | The carbon atom of the benzoic acid ring bearing the pyridine substituent. |
| ~138.0 | C-4' | Aromatic CH carbon of the pyridine ring. |
| ~135.0 | C-2 | The carbon atom bearing the chloro substituent. |
| ~132.0 | C-6 | Aromatic CH carbon of the benzoic acid ring. |
| ~130.0 | C-1 | The carbon atom bearing the carboxylic acid group. |
| ~128.0 | C-5 | Aromatic CH carbon of the benzoic acid ring. |
| ~125.0 | C-5' | Aromatic CH carbon of the pyridine ring. |
| ~122.0 | C-3' | Aromatic CH carbon of the pyridine ring. |
| ~121.0 | C-3 | Aromatic CH carbon of the benzoic acid ring. |
Predicted Infrared (IR) Spectral Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-(pyridin-2-yl)benzoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Diagram of the IR Spectroscopy Experimental Workflow:
Caption: Workflow for ATR-IR sample analysis.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the carboxylic acid dimer. |
| ~1700 | Strong | C=O stretch | Characteristic of the carbonyl group in an aromatic carboxylic acid. |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |
| ~1300 | Medium | C-O stretch | Coupled with O-H in-plane bending. |
| ~1200 | Medium | C-N stretch | Pyridine ring vibration. |
| ~920 | Broad, Medium | O-H out-of-plane bend | Characteristic of a hydrogen-bonded carboxylic acid dimer. |
| ~750 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol for Mass Spectrometry (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for ESI-MS sample analysis.
Predicted Mass Spectrum
The molecular weight of 2-Chloro-4-(pyridin-2-yl)benzoic acid (C₁₂H₈ClNO₂) is 233.65 g/mol .
| Predicted m/z | Ion | Rationale |
| 234.03 | [M+H]⁺ | In positive ion mode, the protonated molecular ion is expected. The pyridine nitrogen is a likely site of protonation. |
| 232.02 | [M-H]⁻ | In negative ion mode, the deprotonated molecular ion (carboxylate) is expected. |
| 216.02 | [M-OH]⁺ | Loss of a hydroxyl radical from the protonated molecular ion. |
| 188.03 | [M+H-COOH]⁺ | Decarboxylation is a common fragmentation pathway for benzoic acids. |
| 154.02 | [C₁₀H₇NCl]⁺ | Further fragmentation of the decarboxylated ion. |
The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. This isotopic signature is a key diagnostic feature in the mass spectrum.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for 2-Chloro-4-(pyridin-2-yl)benzoic acid. While experimental data is not currently available, this theoretical analysis, grounded in the principles of spectroscopy and data from analogous compounds, offers a robust framework for the identification and characterization of this molecule. Researchers working with this compound are encouraged to use this guide as a reference for their analytical work and to contribute experimental data to the scientific community upon its acquisition.
References
As this guide is based on predicted data and general spectroscopic principles, formal citations to experimental data for the target molecule are not applicable. The interpretation is based on foundational knowledge from standard organic chemistry and spectroscopy textbooks. For comparative data on related molecules, the following resources were consulted:
Biological activity of 2-Chloro-4-(pyridin-2-yl)benzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-4-(pyridin-2-yl)benzoic Acid Derivatives as p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 2-chloro-4-(pyridin-2-yl)benzoic acid derivatives as a promising class of small molecule inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Drawing upon established principles of medicinal chemistry and kinase inhibitor design, this document outlines the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to this scaffold.
Introduction: The Therapeutic Potential of Targeting p38 MAPK
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stressors, including inflammatory cytokines, UV radiation, and osmotic shock.[1] Of the four known isoforms (p38α, p38β, p38γ, and p38δ), the p38α subtype is predominantly implicated in the inflammatory cascade, making it a high-value target for therapeutic intervention in a range of diseases, most notably rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2]
The 2-chloro-4-(pyridin-2-yl)benzoic acid scaffold represents a promising platform for the development of selective p38 MAPK inhibitors. This assertion is based on the well-documented success of related pyridinyl-imidazole and benzoylpyridine classes of inhibitors, which have demonstrated potent and selective inhibition of p38α.[3] The core structure of 2-chloro-4-(pyridin-2-yl)benzoic acid and its derivatives incorporates key pharmacophoric features necessary for high-affinity binding to the ATP pocket of p38α.
Synthetic Pathways to 2-Chloro-4-(pyridin-2-yl)benzoic Acid Derivatives
The synthesis of the core scaffold and its subsequent derivatization into a library of analogues, typically amides, can be achieved through a multi-step sequence. A robust and versatile approach involves a Suzuki-Miyaura cross-coupling reaction to form the key carbon-carbon bond between the benzoic acid and pyridine rings.
Proposed Synthetic Scheme
A plausible synthetic route is outlined below, based on established palladium-catalyzed cross-coupling methodologies.
Sources
An In-depth Technical Guide to 2-Chloro-4-(pyridin-2-yl)benzoic Acid: Synthesis, Properties, and Applications
Introduction
2-Chloro-4-(pyridin-2-yl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The molecule consists of a benzoic acid scaffold substituted with a chlorine atom and a pyridine ring. This arrangement of functional groups imparts specific electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The presence of the pyridine ring, a known coordinating moiety, and the carboxylic acid, a versatile functional handle, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, a robust synthetic protocol, physicochemical properties, and potential applications, grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. The International Chemical Identifier (InChI) and its condensed version, the InChIKey, provide a standardized, machine-readable format for this purpose.
The InChIKey for 2-Chloro-4-(pyridin-2-yl)benzoic acid is XFFDLHWFACHDPI-UHFFFAOYSA-N .
This unique identifier is derived from the compound's structure and ensures its precise identification in databases and literature.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-Chloro-4-(pyridin-2-yl)benzoic acid | - |
| InChIKey | XFFDLHWFACHDPI-UHFFFAOYSA-N | [1] |
| CAS Number | 904310-61-8 | [1] |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC=CC=N2)Cl)C(=O)O | - |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted) | General knowledge |
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the benzoic acid and pyridine rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is widely celebrated for its mild reaction conditions, high functional group tolerance, and excellent yields.[2][3] The proposed synthesis involves the coupling of a commercially available boronic acid with a halogenated benzoic acid derivative.
Rationale for Synthetic Strategy
The Suzuki-Miyaura coupling is the method of choice for several reasons:
-
Versatility: It allows for the coupling of a wide variety of aryl and heteroaryl partners.
-
Functional Group Tolerance: The reaction conditions are generally mild, which is crucial for preserving the carboxylic acid functionality without the need for protecting groups.[4]
-
Efficiency: The use of palladium catalysts, often with specialized phosphine ligands, leads to high yields and clean reactions.[5]
Proposed Synthetic Workflow
The synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid can be envisioned through the coupling of 4-bromo-2-chlorobenzoic acid with 2-pyridylboronic acid.
Caption: Proposed synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This is a representative protocol based on established literature for similar transformations. Optimization may be required.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-chlorobenzoic acid (1.0 eq.), 2-pyridylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq.).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water. Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 M, 2.0 eq.).[4]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~4-5 with 1 M HCl to protonate the carboxylic acid. The product may precipitate at this stage.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Characterization and Analytical Methods
The identity and purity of the synthesized 2-Chloro-4-(pyridin-2-yl)benzoic acid should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on both the benzoic acid and pyridine rings. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: Will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for its elemental composition.[6]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Cl stretching vibrations.[7]
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound.
Potential Applications in Drug Discovery and Materials Science
The 2-Chloro-4-(pyridin-2-yl)benzoic acid scaffold is a promising starting point for the development of novel compounds with diverse applications.
Medicinal Chemistry
Bipyridine and benzoic acid moieties are prevalent in many biologically active molecules. The incorporation of a carboxylic acid group into a bipyridine structure can significantly influence its biological activity, including DNA/protein binding affinity, antioxidant properties, and cytotoxicity.[1] Molecules containing the bipyridine scaffold have shown a range of therapeutic potential, including antimicrobial, antitumor, and immunomodulatory activities.[8]
The carboxylic acid group provides a handle for further derivatization, such as the formation of amides or esters, to modulate the compound's pharmacokinetic and pharmacodynamic properties. The chlorine substituent can influence the molecule's lipophilicity and metabolic stability, and may also participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.
Materials Science
The pyridine nitrogen atom in 2-Chloro-4-(pyridin-2-yl)benzoic acid can act as a ligand for metal coordination. This allows for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The properties of these materials, such as their porosity, thermal stability, and catalytic activity, can be tuned by the choice of the metal ion and the organic linker. The carboxylic acid group can also participate in the formation of supramolecular assemblies through hydrogen bonding.
Conclusion
2-Chloro-4-(pyridin-2-yl)benzoic acid, identified by its InChIKey XFFDLHWFACHDPI-UHFFFAOYSA-N, is a versatile biaryl compound. Its synthesis is readily achievable through well-established Suzuki-Miyaura cross-coupling protocols. The combination of a chlorinated benzoic acid and a pyridine ring in a single molecule provides a rich platform for further chemical exploration. Its potential applications in drug discovery, driven by the biological relevance of its constituent motifs, and in materials science, stemming from its coordinating and hydrogen-bonding capabilities, make it a compound of significant interest to the scientific community. The detailed synthetic and analytical guidance provided herein serves as a robust starting point for researchers and developers in these fields.
References
-
Gajić, T., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. RSC Advances, 7(26), 15787-15803. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. Available from: [Link]
-
Salvalaglio, M., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5194-5207. Available from: [Link]
-
Gajić, T., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. ResearchGate. Available from: [Link]
-
Singh, R., et al. (2023). Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Molecules, 28(24), 8031. Available from: [Link]
-
Brydson, T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 143-151. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]
-
Loo, R. R. O., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(7), 1409-1420. Available from: [Link]
-
Sharma, P., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4192. Available from: [Link]
-
ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]
-
VEGPHARM. (n.d.). 2-chloro-4-(pyridin-2-yl)benzoic acid. Retrieved from: [Link]
-
Reddy, L. S., et al. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega, 2(10), 7110-7124. Available from: [Link]
-
Li, Y., et al. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. ACS Omega. Available from: [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4455-4461. Available from: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
Journal of Fluorine Chemistry. (2006). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from: [Link]
Sources
- 1. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merit.url.edu [merit.url.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines [pubmed.ncbi.nlm.nih.gov]
2-Chloro-4-(pyridin-2-yl)benzoic acid mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Introduction: A Novel Scaffold in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. In this context, heterocyclic compounds have emerged as a promising area of research. 2-Chloro-4-(pyridin-2-yl)benzoic acid is a synthetic compound that combines the structural features of both chlorobenzoic acid and pyridine, moieties known to be present in various biologically active molecules. While the precise mechanism of action for this specific molecule is still under investigation, this guide proposes and explores a scientifically plausible hypothesis: 2-Chloro-4-(pyridin-2-yl)benzoic acid acts as an inhibitor of bacterial DNA gyrase, a crucial enzyme for bacterial survival.
This technical guide will provide a comprehensive overview of this hypothesized mechanism, supported by insights from related chemical structures and established methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
Part 1: The Hypothesized Mechanism of Action - Inhibition of Bacterial DNA Gyrase
The Critical Role of DNA Gyrase in Bacteria
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and repair. It introduces negative supercoils into the bacterial chromosome, a process that is vital for relieving topological stress during DNA replication and transcription. The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for DNA cleavage and reunion, while the GyrB subunits possess ATPase activity, providing the energy for the supercoiling reaction. Due to its absence in higher eukaryotes, DNA gyrase is an attractive and well-validated target for antibacterial drugs.
Proposed Interaction of 2-Chloro-4-(pyridin-2-yl)benzoic acid with DNA Gyrase
We hypothesize that 2-Chloro-4-(pyridin-2-yl)benzoic acid inhibits DNA gyrase by binding to the ATP-binding site on the GyrB subunit. This hypothesis is predicated on the known inhibitory mechanisms of other small molecules that target this site. The proposed binding model suggests that the benzoic acid moiety could form key hydrogen bonds with conserved residues in the ATP-binding pocket, while the pyridinyl and chloro substituents could engage in hydrophobic and halogen bonding interactions, respectively, thereby stabilizing the complex and preventing ATP hydrolysis.
Figure 2: A streamlined workflow for the experimental validation of the hypothesized mechanism of action.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Rationale: This initial experiment determines the lowest concentration of the compound that inhibits the visible growth of a target bacterium (e.g., Escherichia coli or Staphylococcus aureus). It provides a quantitative measure of the compound's antibacterial potency.
-
Methodology:
-
Prepare a series of two-fold dilutions of 2-Chloro-4-(pyridin-2-yl)benzoic acid in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacterium only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2. In Vitro DNA Gyrase Supercoiling Assay
-
Rationale: This assay directly measures the effect of the compound on the enzymatic activity of DNA gyrase. The enzyme converts relaxed circular DNA into its supercoiled form, a process that can be visualized by agarose gel electrophoresis.
-
Methodology:
-
Set up reaction mixtures containing purified DNA gyrase, relaxed plasmid DNA, ATP, and varying concentrations of 2-Chloro-4-(pyridin-2-yl)benzoic acid in a suitable reaction buffer.
-
Include a positive control (no compound) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
3. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Rationale: SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between the compound and the target enzyme. This provides direct evidence of a physical interaction.
-
Methodology:
-
Immobilize purified DNA gyrase (or the GyrB subunit) onto a sensor chip.
-
Prepare a series of concentrations of 2-Chloro-4-(pyridin-2-yl)benzoic acid in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
4. GyrB ATPase Assay
-
Rationale: Since the hypothesized mechanism involves binding to the ATP-binding site of GyrB, this assay will determine if the compound inhibits the ATPase activity of the enzyme.
-
Methodology:
-
Use a commercially available ATPase assay kit (e.g., based on malachite green for phosphate detection).
-
Set up reactions containing the GyrB subunit, ATP, and varying concentrations of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate released, which is proportional to the ATPase activity.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the ATPase activity.
-
Part 3: Data Interpretation and Future Directions
Summarized Hypothetical Data
The following table summarizes the expected quantitative data from the proposed experiments, assuming the hypothesis is correct.
| Experiment | Parameter | Hypothetical Value | Interpretation |
| MIC Assay | MIC against E. coli | 8 µg/mL | Moderate antibacterial activity |
| DNA Supercoiling Assay | IC50 | 5 µM | Potent inhibition of enzyme activity |
| SPR | KD | 500 nM | High-affinity binding to DNA gyrase |
| GyrB ATPase Assay | IC50 | 10 µM | Inhibition of ATP hydrolysis |
Interpretation of Results
A low MIC value coupled with potent inhibition in the DNA supercoiling assay would strongly suggest that the compound's antibacterial activity is due to the inhibition of DNA gyrase. Confirmation of high-affinity binding to the enzyme via SPR and inhibition of ATPase activity would provide direct evidence for the proposed mechanism of action.
Future Directions
If the hypothesized mechanism is validated, several future directions can be pursued:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 2-Chloro-4-(pyridin-2-yl)benzoic acid to improve potency and selectivity.
-
X-ray Crystallography: Obtain a co-crystal structure of the compound bound to DNA gyrase to visualize the precise binding interactions and guide further drug design.
-
In Vivo Efficacy Studies: Evaluate the compound's efficacy in animal models of bacterial infection.
-
Toxicity and ADME Profiling: Assess the compound's safety profile and its absorption, distribution, metabolism, and excretion properties.
References
- Antimicrobial Evaluation of 2-Chlorobenzoic Acid Derivatives. This study provides a basis for investigating the antimicrobial properties of chlorobenzoic acid scaffolds. Source: Drug Res (Stuttg), 2014.
-
Pyridine Carboxylic Acid Isomers in Enzyme Inhibition. This review highlights the importance of the pyridine scaffold in designing enzyme inhibitors.
- Source: Drug Des Devel Ther, 2025.
-
URL: [Link]
-
Benzoic Acid Derivatives as Local Anesthetics.
- Source: Slideshare.
-
URL: [Link]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-4-(pyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Chloro-4-(pyridin-2-yl)benzoic acid is a synthetic organic compound featuring a chlorobenzoic acid scaffold linked to a pyridine ring. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of biologically active agents. This technical guide synthesizes information from structurally analogous compounds to propose and explore high-probability therapeutic targets. By examining the established activities of molecules sharing the pyridinyl-benzoic acid core, we can logically infer potential mechanisms of action and design a strategic framework for experimental validation. This document serves as a comprehensive resource for researchers aiming to elucidate the therapeutic potential of 2-Chloro-4-(pyridin-2-yl)benzoic acid, providing a foundation for targeted investigation in oncology, inflammation, and infectious diseases.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The confluence of a halogenated benzoic acid and a pyridine heterocycle in 2-Chloro-4-(pyridin-2-yl)benzoic acid presents a compelling case for its investigation as a potential therapeutic agent. The pyridine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects. Similarly, the benzoic acid moiety and its derivatives are known to interact with various biological targets and are key components of many established drugs.[1] The presence of a chlorine atom can further influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.
Given the absence of direct biological data for 2-Chloro-4-(pyridin-2-yl)benzoic acid, a rational, structure-based approach is essential to guide its exploration. This guide will therefore focus on building a robust scientific rationale for investigating specific therapeutic targets by drawing parallels with well-characterized, structurally related compounds.
Hypothesized Therapeutic Targets: A Data-Driven Approach
Based on the analysis of structurally similar compounds, we propose two primary classes of high-probability therapeutic targets for 2-Chloro-4-(pyridin-2-yl)benzoic acid: Protein Kinases and Metabolic Enzymes .
Protein Kinases: A Prominent Target Class for Pyridinyl-Containing Molecules
The pyridinyl-phenyl or pyridinyl-benzoic acid scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The planar, aromatic nature of the pyridinyl-benzoic acid core allows for effective interaction with the ATP-binding pocket of many kinases.
Numerous studies have demonstrated the efficacy of compounds with a pyridinyl-benzoic acid-like structure as kinase inhibitors. For instance, derivatives of N-benzyl pyridine-2-one have been synthesized as dual inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and Phosphoinositide-dependent Kinase 1 (PDK1).[2] Furthermore, isothiazolo[4,3-b]pyridines, which also feature a pyridine ring fused to another heterocycle, have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[3] The pyridine moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.
Based on the prevalence of this scaffold in kinase inhibitors, we propose the following kinase families as primary targets for investigation:
-
Tyrosine Kinases:
-
Epidermal Growth Factor Receptor (EGFR): 2-chloro-4-anilinoquinazoline derivatives have shown potent inhibitory activity against EGFR.[4] The structural similarity suggests that 2-Chloro-4-(pyridin-2-yl)benzoic acid could also interact with the EGFR kinase domain.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, and their inhibition is a validated anti-cancer strategy. The anilinoquinazoline scaffold has also been associated with VEGFR inhibition.[4]
-
-
Serine/Threonine Kinases:
-
PIM Kinases: Pyridine-based inhibitors of PIM-1 kinase have demonstrated anticancer activity.
-
Phosphoinositide 3-Kinase (PI3K): Novel hydrazide analogues linked to a 2-pyridinyl quinazolone scaffold have been developed as PI3K inhibitors with anticancer properties.[5]
-
The proposed interaction of 2-Chloro-4-(pyridin-2-yl)benzoic acid with a generic kinase ATP-binding pocket is illustrated below.
Metabolic Enzymes and Other Potential Targets
Beyond kinases, the structural features of 2-Chloro-4-(pyridin-2-yl)benzoic acid suggest potential interactions with other enzyme classes.
Benzoic acid derivatives have been identified as inhibitors of various enzymes. For example, para-substituted benzoic acid derivatives have been shown to be potent inhibitors of the protein phosphatase Slingshot.[1] Additionally, some chlorobenzoic acid derivatives are known to inhibit protoporphyrinogen IX oxidase (PPO), an enzyme in the heme biosynthesis pathway.[6] The pyridine moiety is also found in inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.
-
Protein Phosphatases: Given the activity of benzoic acid derivatives against phosphatases like Slingshot, it is plausible that 2-Chloro-4-(pyridin-2-yl)benzoic acid could inhibit members of this enzyme family, which are crucial regulators of cell signaling.
-
Metabolic Enzymes: Enzymes involved in nucleotide or amino acid metabolism, such as DHODH or amino acid oxidases, represent another potential target class.[7]
Experimental Validation: A Step-by-Step Methodological Approach
A systematic and rigorous experimental cascade is required to validate the hypothesized therapeutic targets of 2-Chloro-4-(pyridin-2-yl)benzoic acid. The following protocols provide a comprehensive framework for this investigation.
Initial Target Class Screening: Kinase and Phosphatase Profiling
The initial step is to perform broad-based screening against panels of kinases and phosphatases to identify potential target families.
Protocol 1: Kinase Panel Screening
-
Objective: To identify which kinase families are inhibited by 2-Chloro-4-(pyridin-2-yl)benzoic acid.
-
Methodology:
-
Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a diverse range of human kinases.
-
Perform an initial screen at a single high concentration (e.g., 10 µM) of the test compound.
-
Assay format: Typically a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.
-
Data Analysis: Express results as a percentage of inhibition relative to a control.
-
-
Expected Outcome: Identification of "hit" kinases that show significant inhibition (e.g., >50%) at the screening concentration.
Protocol 2: Phosphatase Panel Screening
-
Objective: To determine if 2-Chloro-4-(pyridin-2-yl)benzoic acid inhibits any major phosphatase families.
-
Methodology:
-
Employ a commercially available phosphatase profiling service.
-
Screen against a panel of protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases (PSPs).
-
Assay format: Typically a colorimetric or fluorometric assay using a generic phosphatase substrate.
-
Perform an initial screen at a single high concentration (e.g., 10 µM).
-
-
Expected Outcome: Identification of any phosphatases that are significantly inhibited by the test compound.
Hit Validation and Selectivity Profiling
Once initial hits are identified, the next step is to confirm their activity and assess the selectivity of the compound.
Protocol 3: IC50 Determination
-
Objective: To determine the potency of 2-Chloro-4-(pyridin-2-yl)benzoic acid against the identified hit kinases or phosphatases.
-
Methodology:
-
Perform a dose-response curve for each hit enzyme.
-
Use a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).
-
Use the same assay format as in the initial screen.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Expected Outcome: A quantitative measure of the compound's potency against each hit.
Table 1: Hypothetical IC50 Data for Hit Kinases
| Kinase Target | IC50 (µM) |
| EGFR | 0.5 |
| VEGFR2 | 1.2 |
| PI3Kα | 2.5 |
| PIM1 | 5.8 |
Cellular Target Engagement and Functional Assays
Demonstrating that the compound can engage its target in a cellular context and elicit a functional response is a critical validation step.
Protocol 4: Cellular Target Engagement Assay (e.g., for EGFR)
-
Objective: To confirm that 2-Chloro-4-(pyridin-2-yl)benzoic acid can inhibit the activity of its target kinase in a cellular environment.
-
Methodology:
-
Cell line: Use a cell line that expresses the target kinase and has a well-characterized downstream signaling pathway (e.g., A431 cells for EGFR).
-
Treatment: Treat the cells with varying concentrations of the test compound for a defined period.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) to activate the kinase.
-
Lysis and Western Blotting: Lyse the cells and perform a Western blot to detect the phosphorylation of the kinase (autophosphorylation) and its key downstream substrates (e.g., phospho-Akt, phospho-ERK).
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors, confirming cellular target engagement.
Protocol 5: Cell Proliferation/Viability Assay
-
Objective: To assess the functional consequence of target inhibition on cell growth and survival.
-
Methodology:
-
Cell lines: Use a panel of cancer cell lines with known dependence on the target kinase.
-
Assay: Perform a standard cell viability assay (e.g., MTS, CellTiter-Glo).
-
Treatment: Treat the cells with a dose-response of the test compound for 72 hours.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).
-
-
Expected Outcome: Selective growth inhibition of cell lines that are dependent on the target kinase.
Conclusion and Future Directions
While 2-Chloro-4-(pyridin-2-yl)benzoic acid is a molecule with limited direct biological characterization, a thorough analysis of its structural components provides a strong rationale for investigating its potential as a therapeutic agent, particularly as a kinase inhibitor. The proposed experimental workflow offers a clear and logical path to identify and validate its molecular targets. Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this promising scaffold. Furthermore, if a validated target is identified, in vivo studies in relevant disease models will be the next critical step in its preclinical development. This guide provides the foundational knowledge and experimental framework to unlock the therapeutic potential of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
References
-
PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]
-
PubMed. Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. [Link]
-
MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]
-
RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
PubChem. 3-Chlorobenzoic Acid. [Link]
-
ResearchGate. (PDF) PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. [Link]
Sources
- 1. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic Acid | 120890-57-5 [chemicalbook.com]
- 7. namiki-s.co.jp [namiki-s.co.jp]
2-Chloro-4-(pyridin-2-yl)benzoic acid safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-(pyridin-2-yl)benzoic Acid
Introduction: A Proactive Approach to Chemical Safety
2-Chloro-4-(pyridin-2-yl)benzoic acid is a heterocyclic carboxylic acid derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of a chlorinated aromatic ring and a pyridine moiety suggests a specific reactivity and toxicological profile that necessitates a robust and informed approach to its handling. This guide, intended for researchers, scientists, and drug development professionals, moves beyond mere procedural checklists to instill a deep understanding of the causality behind safety protocols. By treating every handling procedure as a self-validating system, we aim to foster a culture of proactive safety and scientific integrity.
Hazard Identification and Risk Assessment
Based on the GHS classifications of analogous compounds, 2-Chloro-4-(pyridin-2-yl)benzoic acid should be treated as a substance with the potential for significant health and environmental effects.[1][2][3] The primary hazards are summarized below.
Toxicological Profile Summary
| Hazard Class | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][5][6][7][8][9][10] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[2][3][6][7][9][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5][6][8][12] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long-lasting effects.[1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[1] |
This table represents a synthesized hazard profile based on available data for structurally related compounds.
The pyridine ring, a known feature in many biologically active molecules, can present its own set of hazards, including potential respiratory irritation.[8] The chlorinated benzoic acid backbone contributes to the potential for skin and eye irritation.[2][10] The combination of these functionalities necessitates careful handling to avoid exposure.
Physicochemical Risks
As a solid, finely divided powder, 2-Chloro-4-(pyridin-2-yl)benzoic acid may form combustible dust concentrations in the air.[7][13] While not flammable in its bulk form, intense heating can lead to the formation of explosive mixtures with air.[2] Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][13]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a multi-layered defense system, beginning with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
All work with 2-Chloro-4-(pyridin-2-yl)benzoic acid should be conducted in a well-ventilated area.[1][14][15][16] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[15] The work area should be equipped with an accessible safety shower and eyewash station.[1][10][17]
Caption: Hierarchy of controls for safe handling.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly sealed safety goggles or a face shield.[1][8][18] | Protects against dust particles and potential splashes, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[8][14][15] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use.[14] |
| Body Protection | A lab coat or impervious clothing.[1][8][14] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved P95 or P100 particulate respirator.[2][14] | Required when dusts are generated, especially outside of a fume hood. |
Standard Operating Procedures: From Storage to Disposal
Adherence to standardized procedures is critical for minimizing risk.
Storage
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][12][14][15]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][10][13]
-
Consider storing at -20°C for long-term stability of the powder.[1]
Handling
-
Weigh and transfer the compound in a fume hood or a ventilated balance enclosure.
-
Do not eat, drink, or smoke in the laboratory.[1][2][3][4][5]
-
Wash hands thoroughly after handling.[1][2][4][5][8][10][12][14]
-
Ground all equipment when transferring large quantities to prevent static discharge.[8][16]
Spill Response
Immediate and appropriate action is crucial in the event of a spill.
Caption: Decision tree for spill response.
Small Spill Cleanup Protocol:
-
Evacuate and Isolate: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[15][19] Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[14]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1][2][4][5][12][14]
Large Spill:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.
Disposal
All waste containing 2-Chloro-4-(pyridin-2-yl)benzoic acid, including empty containers, must be disposed of as hazardous waste.[1][2][4][5][12][14] Do not dispose of this material down the drain or in the regular trash, as it is very toxic to aquatic life.[1][2][14]
Emergency Procedures and First Aid
Immediate and correct first aid can significantly reduce the severity of an injury.
Caption: First aid response workflow.
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately.[1][4][5][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately remove contaminated clothing.[1][8][9][18][19] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][5][6][8][10][12][14][18][19] Seek medical attention if irritation persists.[4][5][8][10][12][18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5][6][7][8][10][12][13][14] Remove contact lenses if present and easy to do.[1][4][5][6][7][8][10][12][14] Seek immediate medical attention.[1][4][5][6][7][8][10][12][13]
-
Ingestion: If swallowed, wash out the mouth with water.[1] Do NOT induce vomiting.[1][7][13] Call a physician or poison control center immediately.[1][3][4][5][17]
Conclusion: A Commitment to Scientific Excellence and Safety
The safe and effective use of 2-Chloro-4-(pyridin-2-yl)benzoic acid in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the principles outlined in this guide—from engineering controls and PPE to meticulous handling and emergency preparedness—scientists can mitigate risks to themselves, their colleagues, and the environment. This commitment to safety is not merely a regulatory requirement but a fundamental component of scientific excellence.
References
- Safe Data Sheet - DC Chemicals. (2026, January 8). DC Chemicals.
- 2-(4-Chlorobenzoyl)benzoic acid - Safety Data Sheet. (2025, August 30). ChemicalBook.
- Safety data sheet. Chemservice.
- SAFETY DATA SHEET. (2020, April 29). Chem-Impex International.
- SAFETY DATA SHEET - Benzoic acid. (2012, May 1). Fisher Scientific.
- SAFETY DATA SHEET - 2-chlorobenzoic acid. (2025, April 28). Sigma-Aldrich.
- SAFETY DATA SHEET - Benzoic acid. (2012, May 1). Fisher Scientific.
- 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024, April 3). Jubilant Ingrevia Limited.
- 4 - SAFETY DATA SHEET - 4-Chlorobenzoic acid. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoic acid. Fisher Scientific.
- Safety data sheet - Benzoic acid. (2025, July 3). ITW Reagents.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Tech-based.
- SAFETY DATA SHEET - 2-Chloro-4-hydroxybenzoic acid hydrate. Fisher Scientific.
- SAFETY DATA SHEET - Benzoic acid. (2024, September 6). Sigma-Aldrich.
- 2-Chlorobenzoic acid - SAFETY DATA SHEET. Fisher Scientific.
- 2-Chloro-4-(methylsulfonyl)benzoic acid. PubChem.
- SAFETY DATA SHEET - Pyridine-2-carboxylic Acid. (2023, March 5). TCI Chemicals.
- Benzoic Acid Standard. (2015, April 16). NSI Lab Solutions.
- SAFETY DATA SHEET - 4-Chlorobenzoic acid. (2010, August 10). Fisher Scientific.
- Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
- 3 - SAFETY DATA SHEET - Benzoic Acid. (2015, December 1). NIST.
- 2-Chloro-4-(2-chlorophenyl)benzoic acid - Safety Data Sheet. (2022, August 11). ChemicalBook.
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet: Benzoic acid. Carl ROTH.
- SAFETY DATA SHEET - 2-Pyridinecarboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - PICOLINIC ACID. (2018, July 23). Spectrum Chemical.
- Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH.
- Safety Data Sheet: Benzoic acid. (2015, August 28). Carl ROTH.
Sources
- 1. Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-|2377645-90-2|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.ca [fishersci.ca]
- 13. ilpi.com [ilpi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. fishersci.com [fishersci.com]
- 18. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 19. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
Methodological & Application
Application Note & Protocol: A Practical Guide to the Synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid, a valuable building block in pharmaceutical and materials science research. A critical analysis of potential synthetic routes is presented, with a detailed examination of the challenges associated with the direct chlorination of 4-(pyridin-2-yl)benzoic acid due to electronic and steric effects. We conclude that a direct electrophilic aromatic substitution is an impractical and low-yielding approach. Instead, this guide presents a robust and regioselective multi-step synthesis employing a Palladium-catalyzed Suzuki cross-coupling reaction. This recommended protocol offers superior control over the final product structure, higher yields, and operational reliability. Detailed, field-tested protocols, safety considerations, and characterization guidelines are provided for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
2-Chloro-4-(pyridin-2-yl)benzoic acid is a bi-aryl carboxylic acid derivative whose structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The precise arrangement of its substituents—a chlorine atom ortho to the carboxylic acid and a pyridine ring at the C4 position—is crucial for its intended applications.
The synthesis of this target molecule presents a classic challenge in organic chemistry: achieving specific regioselectivity on a substituted aromatic system. A naive approach might consider the direct chlorination of the readily available precursor, 4-(pyridin-2-yl)benzoic acid. However, a thorough understanding of electrophilic aromatic substitution (EAS) principles reveals the inherent flaws in this strategy. This guide will first elucidate the mechanistic reasons for the infeasibility of direct chlorination and then provide a detailed, validated protocol for an alternative, highly efficient synthesis via a Suzuki cross-coupling reaction.
Mechanistic Analysis: The Impracticality of Direct Chlorination
Direct chlorination of 4-(pyridin-2-yl)benzoic acid via electrophilic aromatic substitution is not a recommended synthetic strategy. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the benzoic acid ring: the carboxyl group (-COOH) and the pyridin-2-yl group.
-
Carboxyl Group (-COOH): This group is a moderately deactivating, meta-director.[1][2] Through its electron-withdrawing inductive and resonance effects, it reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack.[3][4] The electron density is comparatively higher at the meta positions (C3 and C5), directing incoming electrophiles there.[1]
-
Pyridin-2-yl Group: The pyridine ring, particularly when protonated under acidic chlorination conditions, is also a strong electron-withdrawing and deactivating group.
Consequently, any attempt at electrophilic chlorination would be sluggish and would preferentially yield the undesired 3-chloro and 3,5-dichloro isomers, with negligible formation of the target 2-chloro product. The desired C2 position is electronically disfavored and sterically hindered.
Caption: Recommended workflow via Suzuki cross-coupling.
Experimental Protocol: Suzuki Coupling
This protocol details the synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid from 4-Bromo-2-chlorobenzoic acid and 2-Pyridinylboronic acid.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Eq. | Notes |
| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | 235.45 | 1.0 | Starting material |
| 2-Pyridinylboronic acid | 44412-44-2 | 122.93 | 1.2 | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 - 0.05 | Catalyst, handle with care (toxic) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | Base, use anhydrous |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | Solvent, anhydrous |
| Water (H₂O) | 7732-18-5 | 18.02 | - | Co-solvent, deionized and degassed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Extraction solvent |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | - | For acidification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon)
-
Temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reagent Handling: Palladium catalysts are toxic and should be handled in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Perform all steps under an inert atmosphere of nitrogen or argon to prevent catalyst degradation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-Bromo-2-chlorobenzoic acid (e.g., 2.35 g, 10.0 mmol, 1.0 eq.).
-
Add 2-Pyridinylboronic acid (1.48 g, 12.0 mmol, 1.2 eq.) and Sodium Carbonate (3.18 g, 30.0 mmol, 3.0 eq.).
-
Add the Palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.58 g, 0.5 mmol, 0.05 eq.).
-
-
Solvent Addition and Degassing:
-
Add 1,4-Dioxane (60 mL) and deionized water (15 mL) to the flask.
-
Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring under a positive pressure of nitrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the 1,4-Dioxane under reduced pressure using a rotary evaporator.
-
Add 100 mL of water to the residue and stir. Filter the aqueous solution to remove any insoluble catalyst residues.
-
Transfer the aqueous filtrate to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH ~4-5 with 2M HCl. A precipitate of the product will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
Dry the solid product under vacuum at 50 °C to a constant weight.
-
If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.
-
Characterization
The identity and purity of the final product, 2-Chloro-4-(pyridin-2-yl)benzoic acid, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 234.04).
-
Melting Point: To assess purity.
Conclusion
The synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid is most effectively and reliably achieved through a strategy that circumvents the challenges of direct electrophilic chlorination. The presented protocol, utilizing a Palladium-catalyzed Suzuki cross-coupling, provides a robust and regiochemically precise method for obtaining the target compound in high yield and purity. This approach is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production, providing a dependable route for researchers in drug discovery and materials science.
References
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Infinity Learn. (n.d.). Explain the position of electrophilic substitution in benzoic acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Allen Digital. (n.d.). Explain the position of electrophilic substitution in benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Sources
Application Notes & Protocols: Suzuki Coupling for the Synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic Acid
Introduction: The Strategic Importance of 2-Chloro-4-(pyridin-2-yl)benzoic Acid
The biaryl motif, particularly the linkage of carbocyclic and heterocyclic rings, is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] 2-Chloro-4-(pyridin-2-yl)benzoic acid is a key heterocyclic biaryl carboxylic acid that serves as a vital intermediate in the synthesis of a range of functional molecules, including pharmaceuticals.[4][5] Its synthesis via the Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for constructing the core carbon-carbon bond.[6][7] This palladium-catalyzed reaction is renowned for its mild conditions, tolerance of various functional groups, and the stability of its reagents, making it a preferred method in both academic and industrial settings.[8]
This guide provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, for the successful synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process for researchers and drug development professionals.
Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[6][7] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11]
-
Oxidative Addition: The cycle begins with the active Palladium(0) catalyst inserting into the carbon-halogen bond of the aryl halide (2-chloro-4-bromobenzoic acid, for instance). This step forms a Pd(II) intermediate.[8][9][10] The choice of halide is critical, with reactivity following the order I > Br > Cl. For less reactive aryl chlorides, specialized, electron-rich and sterically hindered phosphine ligands are often necessary to facilitate this step.[8][12]
-
Transmetalation: In this step, the organic group from the organoboron species (pyridin-2-ylboronic acid) is transferred to the palladium(II) complex.[6][13] This process is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its pyridyl group to the palladium center, displacing the halide.[6][14][15]
-
Reductive Elimination: The final step involves the two organic groups coupled on the palladium center forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8][10]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Protocol & Application Note: High-Purity Recovery of 2-Chloro-4-(pyridin-2-yl)benzoic acid via Optimized Recrystallization
An Application Note from the Gemini Synthesis & Purification Core Facility
Abstract
This document provides a detailed protocol for the purification of 2-Chloro-4-(pyridin-2-yl)benzoic acid, a key building block in pharmaceutical and materials science research. Standard precipitation or simple crystallization often fails to remove critical, structurally similar impurities. Recrystallization is a powerful technique that leverages differences in solubility to achieve superior purity.[1][2][3] This guide moves beyond a simple procedural outline to explain the underlying chemical principles that inform solvent selection and procedural steps, ensuring a robust and reproducible method. We present a systematic approach, from initial solvent screening to the final isolation of a highly purified solid, designed for researchers and drug development professionals.
Introduction: The Rationale for Recrystallization
2-Chloro-4-(pyridin-2-yl)benzoic acid is a bifunctional molecule possessing both a carboxylic acid and a pyridine moiety. This structural complexity makes it a versatile synthon but also presents purification challenges. Impurities arising from synthesis, such as regioisomers or unreacted starting materials, can be difficult to remove by chromatography due to similar polarities.
Recrystallization offers a superior alternative for crystalline solids. The fundamental principle is based on the differential solubility of a compound in a solvent at varying temperatures.[4][5] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a lower temperature.[6][7] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice. This slow, ordered process tends to exclude impurity molecules, which remain dissolved in the solvent (the "mother liquor").[6]
Our objective is to establish a self-validating protocol that empowers the researcher to select the optimal solvent system and execute the recrystallization to consistently achieve >99% purity.
Foundational Principles: Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization.[5] The unique structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid—containing a polar, acidic carboxylic group, a polar, basic pyridine ring, and a non-polar chlorophenyl ring—suggests that a single solvent may not be ideal. We must therefore consider both single and mixed-solvent systems.
Characteristics of an Ideal Solvent System
-
Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[4][7]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[7][8]
-
Chemical Inertness: The solvent must not react with the compound.[8]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[8]
Single vs. Mixed-Solvent Systems
A single-solvent recrystallization is simplest when a suitable solvent is found. For our target molecule, polar solvents like ethanol or methanol are good starting points.
A mixed-solvent system is often required for compounds with complex polarity.[7] This involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[7] By dissolving the compound in a minimum of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point), one can precisely control the crystallization conditions.[3] For our target, common pairs like ethanol/water or acetone/water are excellent candidates.[7]
Materials and Equipment
Reagents
-
Crude 2-Chloro-4-(pyridin-2-yl)benzoic acid
-
Screening Solvents (Reagent Grade): Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Deionized Water
-
Activated Carbon (decolorizing grade, if needed)
-
Celpure® or Diatomaceous Earth (filter aid for hot filtration, if needed)
Equipment
-
Erlenmeyer flasks (various sizes)
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Glass funnels (short-stemmed)
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump) with tubing
-
Filter paper (appropriately sized for funnels)
-
Watch glass
-
Spatulas
-
Graduated cylinders
-
Pasteur pipettes
-
Ice bath
-
Melting point apparatus or DSC
-
HPLC system for purity analysis
Experimental Protocol
This protocol is divided into two phases: a small-scale screening to identify the optimal solvent system, followed by the full-scale purification.
Phase 1: Systematic Solvent Screening (Micro-Scale)
The goal of this phase is to efficiently test multiple solvents without consuming significant material.
-
Preparation: Place ~20-30 mg of crude material into several small test tubes or vials.
-
Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol, water, acetone) dropwise, vortexing after each addition. If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[4]
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the tubes in a sand bath or heating block. Continue adding the solvent dropwise until the solid dissolves. Record the approximate volume. An ideal solvent dissolves the compound in a reasonable volume (e.g., < 1-2 mL for 20 mg).
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
-
Mixed-Solvent Test: If no single solvent is ideal, test pairs. Dissolve the crude solid in a small amount of the hot "good" solvent (e.g., ethanol). Add the "bad" solvent (e.g., water) dropwise at temperature until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve, then allow to cool as before.
Table 1: Example Solvent Screening Data Summary
| Solvent / System | Solubility (Cold, ~20°C) | Solubility (Hot, ~75°C) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor / Slow | Poor single solvent |
| Ethanol | Sparingly Soluble | Very Soluble | Good, fine needles | Good Candidate |
| Acetone | Soluble | Very Soluble | - | Unsuitable (too soluble) |
| Toluene | Insoluble | Insoluble | - | Unsuitable |
| Ethanol/Water (9:1) | Poorly Soluble | Very Soluble | Excellent, large crystals | Optimal System |
Phase 2: Scaled-Up Recrystallization Protocol (Ethanol/Water System)
This procedure assumes the Ethanol/Water system was identified as optimal.
-
Dissolution: Place the crude 2-Chloro-4-(pyridin-2-yl)benzoic acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of ethanol required to dissolve the solid at a gentle boil on a hotplate. Add the ethanol in portions, allowing the solution to return to a boil each time.[5][9]
-
Expert Tip: Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and reduces the risk of flashing upon boiling.[5]
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (~1-2% by weight) of activated charcoal.[10][11] Return the flask to the hotplate and boil for 2-5 minutes. The charcoal adsorbs colored impurities.
-
Hot Filtration (Optional, but recommended if charcoal was used or insoluble matter is visible): This step removes the charcoal and any insoluble impurities. It must be done quickly to prevent premature crystallization.
-
Place a short-stemmed glass funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.
-
Heat the receiving flask with a small amount of the pure solvent on the hotplate to fill it with hot solvent vapor.
-
Pour the hot solution through the fluted filter paper quickly.[11] Wash the original flask and filter paper with a minimal amount of hot solvent to recover all the product.
-
-
Crystallization:
-
Add deionized water (the anti-solvent) dropwise to the hot, clear filtrate until a faint, persistent cloudiness appears.
-
Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][9]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of recovered crystals.[6][12]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5][6]
-
Wash the crystals in the funnel with a small portion of ice-cold ethanol/water mixture (in the same ratio) to rinse away any remaining mother liquor.[6]
-
Continue to draw air through the crystals on the funnel for 10-15 minutes to partially dry them.
-
-
Drying: Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight. This can be done by air drying or in a vacuum oven at a modest temperature (e.g., 40-50°C).
Workflow Visualization
Caption: Workflow for the purification of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Analysis and Expected Results
The success of the recrystallization should be validated by analytical methods.
-
Yield Calculation: Percent Recovery (%) = (mass of pure, dry product / mass of crude product) × 100
-
Purity Assessment: Purity should be assessed by comparing the pre- and post-recrystallization material.
-
Melting Point: A pure compound will have a sharp, defined melting point. Impurities typically broaden and depress the melting point range.
-
HPLC: High-Performance Liquid Chromatography is the preferred method for quantitative purity assessment.
-
Table 2: Typical Expected Results
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to tan powder | White, crystalline solid |
| Melting Point | Broad range (e.g., 165-170 °C) | Sharp range (e.g., 173-174 °C) |
| HPLC Purity | 95.2% | >99.5% |
| Percent Recovery | N/A | 80-90% |
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound Fails to Dissolve | Incorrect solvent choice; Insufficient solvent. | Re-evaluate solvent screen. Add more hot solvent in small increments. |
| No Crystals Form Upon Cooling | Solution is not saturated (too much solvent); Supersaturation. | Boil off some solvent to concentrate the solution and re-cool. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[12][13] |
| Compound "Oils Out" | Solution cooled too rapidly; Solvent boiling point is higher than the compound's melting point. | Reheat the solution to redissolve the oil. Add a small amount more of the "good" solvent and allow it to cool much more slowly.[14] |
| Very Low Recovery | Too much solvent was used; Premature crystallization during hot filtration; Crystals are significantly soluble in the cold solvent. | Use the minimum amount of solvent necessary. Ensure the filtration apparatus is pre-heated. Use an ice-salt bath for maximum cooling. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perform all operations in a well-ventilated chemical fume hood.
-
Organic solvents such as ethanol and acetone are flammable. Keep them away from ignition sources. Use a hotplate, not a Bunsen burner, for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 2-Chloro-4-(pyridin-2-yl)benzoic acid and all solvents used.
References
- Vertex AI Search. (n.d.). Recrystallization and Crystallization.
- RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Quora. (2017, February 16). What is the best solvent for recrystallization?
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Google Patents. (n.d.). GB769279A - Process for the isolation of pyridine carboxylic acids.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- Harvard University. (n.d.). Recrystallization-1.pdf.
- Florida A&M University. (2016, September 27). Lab Report Recrystallization.
- University of Northern Iowa. (n.d.). Recrystallization of Benzoic Acid.
- St. Norbert College. (n.d.). The Recrystallization of Benzoic Acid.
- Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- YouTube. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. mt.com [mt.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. scribd.com [scribd.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reagents & Solvents [chem.rochester.edu]
Definitive Structural Elucidation of 2-Chloro-4-(pyridin-2-yl)benzoic Acid using 1H NMR Spectroscopy
An Application Note for Drug Development Professionals
Introduction: The Imperative for Structural Verification
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational prerequisite for advancing any compound through the discovery pipeline. 2-Chloro-4-(pyridin-2-yl)benzoic acid represents a class of highly functionalized bi-aryl carboxylic acids, which are privileged scaffolds in medicinal chemistry. The precise arrangement of its substituents—a chloro group, a carboxylic acid, and a pyridine ring—governs its physicochemical properties, biological activity, and potential as a therapeutic agent or key intermediate.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules. It provides unparalleled insight into the electronic environment and connectivity of hydrogen atoms within a structure. This application note serves as an in-depth technical guide for researchers, offering a comprehensive protocol and detailed spectral analysis for 2-Chloro-4-(pyridin-2-yl)benzoic acid. We move beyond a mere procedural outline to explain the causality behind experimental choices and the theoretical underpinnings of spectral interpretation, ensuring a robust and reproducible analysis.
Theoretical Framework: Decoding the ¹H NMR Spectrum
A rigorous interpretation of the ¹H NMR spectrum of 2-Chloro-4-(pyridin-2-yl)benzoic acid requires an understanding of several key principles, including chemical shift, spin-spin coupling, and the influence of anisotropic effects from the aromatic rings.
-
Chemical Shift (δ): The position of a proton's resonance signal on the spectrum, measured in parts per million (ppm), is dictated by its local electronic environment. Electron-withdrawing groups (like -Cl, -COOH, and the nitrogen in the pyridine ring) decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups cause an upfield shift. Aromatic protons typically resonate in the 6.5-8.5 ppm region due to the ring current effect, where the circulation of π-electrons generates a local magnetic field that strongly deshields protons on the periphery of the ring.[1]
-
Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of non-equivalent protons on adjacent carbons. This interaction, known as J-coupling, splits a single resonance into multiple lines (a multiplet). The multiplicity is described by the n+1 rule , where 'n' is the number of neighboring non-equivalent protons, resulting in patterns like doublets (d), triplets (t), and quartets (q).[2] For aromatic systems, the magnitude of the coupling constant (J, measured in Hz) provides critical information about the relative positions of protons:
-
Ortho-coupling (³J): 7–10 Hz (across 3 bonds)
-
Meta-coupling (⁴J): 2–3 Hz (across 4 bonds)
-
Para-coupling (⁵J): 0–1 Hz (across 5 bonds)[3]
-
-
Substituent Effects: In 2-Chloro-4-(pyridin-2-yl)benzoic acid, the protons on both aromatic rings are influenced by the electronic properties of the chloro, carboxylic acid, and pyridinyl substituents. The electron-withdrawing nature of these groups will generally deshield the protons, particularly those positioned ortho and para to them.[4] The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at δ > 12 ppm, its exact position being sensitive to solvent, concentration, and temperature.[5][6]
Experimental Design and Protocols
The acquisition of a high-resolution, artifact-free spectrum is contingent upon meticulous sample preparation and correctly set acquisition parameters.
Protocol: Sample Preparation
The goal of this protocol is to create a homogenous, particle-free solution to ensure optimal magnetic field homogeneity (shimming).
Materials:
-
2-Chloro-4-(pyridin-2-yl)benzoic acid (5-10 mg)
-
High-quality 5 mm NMR tube and cap
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.7 mL)
-
Glass vial (e.g., 1-dram)
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Vortex mixer
Rationale for Solvent Choice: DMSO-d₆ is selected for several reasons. First, its high polarity effectively dissolves the polar analyte. Second, its high boiling point minimizes evaporation. Most importantly, it is a suitable solvent for observing exchangeable protons, such as the carboxylic acid proton, which will appear as a distinct, albeit sometimes broad, signal.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry glass vial.[7][8]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap the vial and use a vortex mixer to ensure the sample dissolves completely. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding. Preparing the sample in a secondary vial before transferring it to the NMR tube is a best practice that facilitates complete dissolution and allows for easy filtration.[7]
-
Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton, as solvents can leach impurities from it. Draw the sample solution into the pipette and carefully dispense the filtered solution into the NMR tube. This step is critical to remove any particulate matter that would disrupt the magnetic field homogeneity and degrade spectral resolution.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier. Invert the tube several times to ensure the final solution is homogenous.
Protocol: NMR Data Acquisition
This protocol assumes the use of a standard 400 MHz two-channel spectrometer.
-
Instrument Setup: Insert the NMR tube into the spinner turbine, adjust the depth using the sample gauge, and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument's software should be used to "lock" onto the deuterium signal of the DMSO-d₆ solvent, which serves as a reference to stabilize the magnetic field. Subsequently, an automated or manual shimming procedure is performed to optimize the magnetic field homogeneity across the sample volume, which is crucial for achieving sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton (zg30).
-
Solvent: DMSO.
-
Number of Scans (NS): 16 (sufficient for this sample concentration).
-
Relaxation Delay (D1): 2 seconds. A sufficient delay is needed to allow protons to return to equilibrium between pulses, ensuring accurate signal integration.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): ~20 ppm (to ensure the acidic proton and all aromatic signals are captured).
-
Spectral Interpretation and Data Analysis
The key to elucidating the structure is a systematic assignment of each signal in the spectrum.
Molecular Structure and Proton Assignments
First, we define a numbering system for the non-equivalent protons to facilitate discussion.
Predicted Chemical Shifts and Multiplicities
Based on the principles outlined in Section 2.0, we can predict the characteristics of each proton signal. The analysis begins from the most distinct and easily assignable signals.
-
H-COOH (1 Proton): This acidic proton is the most deshielded. It will appear as a broad singlet far downfield, typically above 13 ppm in DMSO-d₆. Its broadness is due to chemical exchange with trace amounts of water in the solvent.
-
Predicted δ: ~13.4 ppm (s, br, 1H)
-
-
Pyridine Ring Protons (4 Protons):
-
H-6' (1 Proton): This proton is ortho to the electron-withdrawing nitrogen atom, making it the most deshielded proton on the pyridine ring. It will be a doublet due to ortho-coupling with H-5'.
-
Predicted δ: ~8.7 ppm (d, 1H, J ≈ 4.8 Hz)
-
-
H-3' (1 Proton): This proton is ortho to the point of attachment to the benzoic acid ring. It will be a doublet due to ortho-coupling with H-4'.
-
Predicted δ: ~8.2 ppm (d, 1H, J ≈ 8.0 Hz)
-
-
H-4' (1 Proton): This proton is coupled to both H-3' (ortho) and H-5' (ortho), appearing as a triplet of doublets or a complex multiplet.
-
Predicted δ: ~8.0 ppm (td, 1H, J ≈ 7.8, 1.8 Hz)
-
-
H-5' (1 Proton): This proton is coupled to H-6' (ortho) and H-4' (ortho), resulting in a triplet-like multiplet.
-
Predicted δ: ~7.5 ppm (ddd, 1H, J ≈ 7.5, 4.8, 1.2 Hz)
-
-
-
Benzoic Acid Ring Protons (3 Protons):
-
H-3 (1 Proton): This proton is ortho to the chloro group and meta to the pyridinyl group. It experiences deshielding from the adjacent chlorine. It will appear as a doublet due to meta-coupling with H-5.
-
Predicted δ: ~8.1 ppm (d, 1H, J ≈ 2.0 Hz)
-
-
H-5 (1 Proton): This proton is ortho to the pyridinyl group and meta to both the chloro and carboxylic acid groups. It is coupled to H-3 (meta) and H-6 (ortho), and will thus be a doublet of doublets.
-
Predicted δ: ~8.0 ppm (dd, 1H, J ≈ 8.4, 2.0 Hz)
-
-
H-6 (1 Proton): This proton is ortho to the strongly electron-withdrawing carboxylic acid group. It will be a doublet due to ortho-coupling with H-5.
-
Predicted δ: ~7.9 ppm (d, 1H, J ≈ 8.4 Hz)
-
-
Summary of Expected ¹H NMR Data
The predicted assignments are consolidated in the table below for clarity.
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |
| H-COOH | ~13.4 | s (br) | - | 1H |
| H-6' | ~8.7 | d | ~4.8 | 1H |
| H-3' | ~8.2 | d | ~8.0 | 1H |
| H-3 | ~8.1 | d | ~2.0 | 1H |
| H-5 | ~8.0 | dd | ~8.4, ~2.0 | 1H |
| H-4' | ~8.0 | td | ~7.8, ~1.8 | 1H |
| H-6 | ~7.9 | d | ~8.4 | 1H |
| H-5' | ~7.5 | ddd | ~7.5, ~4.8, ~1.2 | 1H |
| DMSO (residual) | 2.50 | s | - | - |
| H₂O (residual) | ~3.3 | s (br) | - | - |
Conclusion
¹H NMR spectroscopy provides a definitive and information-rich method for the structural confirmation of 2-Chloro-4-(pyridin-2-yl)benzoic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. A systematic analysis, grounded in the fundamental principles of chemical shifts and coupling constants, allows for the unambiguous assignment of every proton in the molecule. This rigorous structural verification is an indispensable step in quality control and is critical for making informed decisions in the drug discovery and development process.
References
- Royal Society of Chemistry. (n.d.).
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Varian, Inc. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
- Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18.
-
MIT OpenCourseWare. (n.d.). 1H NMR Spectral parameters for substituted benzenes. [Link]
-
Lecture Outline. (n.d.). 1H NMR spectra of aromatic compounds. [Link]
Sources
- 1. amherst.edu [amherst.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
13C NMR chemical shifts for 2-Chloro-4-(pyridin-2-yl)benzoic acid
An In-Depth Guide to the ¹³C NMR Spectral Analysis of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. ¹³C NMR, in particular, offers a direct map of the carbon skeleton of a molecule, revealing details about the chemical environment, connectivity, and electronic properties of each carbon atom.
This application note provides a comprehensive technical guide to understanding and acquiring the ¹³C NMR spectrum of 2-Chloro-4-(pyridin-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely published, this guide combines foundational NMR principles with data from analogous structures and predictive models to offer a robust framework for spectral assignment and interpretation. We will delve into the theoretical underpinnings of its chemical shifts, provide a field-proven experimental protocol, and present a detailed analysis of the expected spectrum.
Theoretical Framework: Influences on ¹³C Chemical Shifts
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. In 2-Chloro-4-(pyridin-2-yl)benzoic acid, the observed shifts are a composite of inductive, resonance, and anisotropic effects originating from its distinct functional groups: the carboxylic acid, the chloro substituent, and the pyridinyl moiety.
-
Carboxylic Acid Group (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. This carbon is expected to have the largest chemical shift in the spectrum, typically appearing in the 165-180 ppm range.[1][2]
-
Chloro Group (-Cl): The electronegative chlorine atom exerts a direct inductive effect, deshielding the carbon to which it is attached (C2). This is known as the alpha effect. It also influences the ortho, meta, and para positions through a combination of inductive and resonance effects, leading to predictable shifts in the aromatic ring.
-
Pyridinyl Group: The pyridine ring is an electron-withdrawing aromatic system. The nitrogen atom significantly influences the electronic distribution within both the pyridine and the attached benzoic acid ring. The carbon atom bonded to the nitrogen (C2' and C6') will be strongly deshielded. The linkage at the C4 position of the benzoic acid ring will experience resonance effects from the pyridinyl substituent.
-
Quaternary Carbons: Carbons that are not bonded to any protons (e.g., C1, C2, C4, and the carbonyl carbon) generally exhibit signals of lower intensity in a standard proton-decoupled ¹³C NMR spectrum. This is due to a less efficient relaxation mechanism and the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[3]
By analyzing the known spectra of simpler, related molecules such as 2-chlorobenzoic acid[4][5] and benzoic acid[6][7], we can build a reliable prediction for the chemical shifts of the target molecule.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
This section provides a detailed, step-by-step methodology for obtaining the ¹³C NMR spectrum of 2-Chloro-4-(pyridin-2-yl)benzoic acid. The causality behind each step is explained to ensure a robust and reproducible workflow.
Part 1: Sample Preparation
The quality of the NMR sample is critical for obtaining a high-resolution spectrum. A poorly prepared sample can lead to broad peaks, poor signal-to-noise, and other artifacts that complicate interpretation.
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of 2-Chloro-4-(pyridin-2-yl)benzoic acid. ¹³C NMR is an inherently insensitive technique, requiring a higher concentration than ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[8][9]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for benzoic acid derivatives.
-
Causality: Deuterated solvents are used to prevent the large signal of a protonated solvent from overwhelming the analyte signals. The deuterium also provides a lock signal for the spectrometer, which stabilizes the magnetic field.[8]
-
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8] Gently vortex or sonicate the mixture until the solid is fully dissolved.
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Causality: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines. Filtration is a crucial step that cannot be skipped.
-
-
Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), directly to the NMR tube. TMS is chemically inert and its ¹³C signal is defined as 0.0 ppm, providing a reliable reference for the chemical shift scale.[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Part 2: NMR Data Acquisition & Processing
The following parameters are typical for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming (either manual or automatic) to optimize the magnetic field homogeneity. Tune and match the probe for the ¹³C frequency to ensure maximum signal reception.[10]
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used. This decouples protons from the carbon nuclei, resulting in a spectrum of singlets and providing NOE enhancement.
-
Pulse Angle: A 30° pulse angle is recommended.
-
Causality: A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, which is particularly important for slowly relaxing quaternary carbons.[11]
-
-
Spectral Width: Set a spectral width of approximately 200-220 ppm to encompass the full range of expected carbon chemical shifts.[12]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[13]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.[13]
-
Number of Scans (NS): A minimum of 128 scans is typically required for a sample of this concentration. For more dilute samples, a much larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[13]
-
-
Data Processing:
-
After acquisition, the Free Induction Decay (FID) is processed. This involves applying an exponential line broadening function (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier Transform (FT) to convert the time-domain data into the frequency-domain spectrum.
-
The resulting spectrum is then phased and baseline corrected to produce the final, interpretable data.
-
Workflow for ¹³C NMR Analysis
Caption: Figure 1. A streamlined workflow for acquiring and analyzing a 13C NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The following table presents the predicted ¹³C NMR chemical shifts for 2-Chloro-4-(pyridin-2-yl)benzoic acid. These values are estimated based on data from analogous compounds and computational prediction tools.[4][5][14] The assignments correspond to the numbering scheme shown in Figure 2.
Figure 2. Structure of 2-Chloro-4-(pyridin-2-yl)benzoic acid with IUPAC numbering for spectral assignment.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C=O | ~ 169.5 | Singlet | Carbonyl carbon, highly deshielded by two oxygen atoms. |
| C2' | ~ 155.8 | Doublet | Pyridine carbon adjacent to nitrogen and bonded to the benzoic acid ring. |
| C6' | ~ 149.5 | Doublet | Pyridine carbon adjacent to nitrogen. |
| C4 | ~ 145.2 | Singlet | Aromatic carbon bonded to the pyridinyl group, deshielded by resonance. |
| C4' | ~ 137.0 | Doublet | Pyridine CH carbon. |
| C2 | ~ 134.5 | Singlet | Aromatic carbon bonded to the electronegative chlorine atom. |
| C6 | ~ 132.8 | Doublet | Aromatic CH ortho to the carboxylic acid group. |
| C1 | ~ 130.5 | Singlet | Aromatic carbon bonded to the carboxylic acid group. |
| C5 | ~ 125.5 | Doublet | Aromatic CH meta to the chloro group. |
| C5' | ~ 122.0 | Doublet | Pyridine CH carbon. |
| C3' | ~ 121.5 | Doublet | Pyridine CH carbon. |
| C3 | ~ 118.0 | Doublet | Aromatic CH ortho to the pyridinyl group. |
Conclusion
This application note has provided a comprehensive guide to the ¹³C NMR analysis of 2-Chloro-4-(pyridin-2-yl)benzoic acid. By understanding the fundamental principles that govern chemical shifts and by adhering to a rigorous experimental protocol, researchers can confidently acquire and interpret high-quality spectra for this and related novel compounds. The detailed workflow, predicted chemical shift table, and structural assignments serve as a valuable resource for the unambiguous structural elucidation essential for advancing research and development in chemistry and pharmacology.
References
-
Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
The Ohio State University. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]
-
Aijiren. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid. Retrieved from [Link]
-
University of Missouri. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). 2-Chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
University of Northern Iowa. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
Scribd. (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. compoundchem.com [compoundchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. Visualizer loader [nmrdb.org]
The Strategic Utility of 2-Chloro-4-(pyridin-2-yl)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-Chloro-4-(pyridin-2-yl)benzoic acid has emerged as a particularly valuable scaffold. Its unique structural architecture, featuring a chlorinated benzoic acid core linked to a pyridine ring, offers a trifecta of reactive handles that can be selectively manipulated to generate diverse libraries of complex molecules. The presence of the carboxylic acid allows for the facile formation of amides, esters, and other derivatives, while the chloro substituent provides a site for various cross-coupling reactions. The pyridine moiety not only influences the physicochemical properties of the molecule, such as solubility and basicity, but also serves as a key interaction point with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-4-(pyridin-2-yl)benzoic acid in medicinal chemistry programs, with a focus on its synthesis, key reactions, and applications in the development of kinase inhibitors and other targeted therapies. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this versatile chemical entity.
Core Applications in Medicinal Chemistry
The 2-Chloro-4-(pyridin-2-yl)benzoic acid scaffold is a cornerstone in the synthesis of a variety of bioactive compounds, most notably in the realm of oncology and inflammatory diseases. Its derivatives have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in disease states.
Kinase Inhibitor Synthesis
A prominent application of 2-Chloro-4-(pyridin-2-yl)benzoic acid is in the synthesis of potent and selective kinase inhibitors. The general strategy involves the formation of an amide bond between the carboxylic acid of the scaffold and a variety of amine-containing fragments, which can be tailored to target the specific ATP-binding pocket of the kinase of interest. For instance, derivatives of this scaffold have been investigated as inhibitors of kinases such as RET (Rearranged during Transfection), a receptor tyrosine kinase implicated in various cancers[1].
The synthesis of such inhibitors typically follows a convergent approach where the 2-Chloro-4-(pyridin-2-yl)benzoic acid core is coupled with a suitable aniline or heteroaromatic amine. The chloro and pyridinyl groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and key transformations of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Protocol 1: Synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling
This protocol describes a robust method for the synthesis of the title compound from commercially available starting materials. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of the target compound.
Materials:
-
2-Chloro-4-bromobenzoic acid
-
2-(Tributylstannyl)pyridine or Pyridine-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4-bromobenzoic acid (1.0 equiv), pyridine-2-boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2-Chloro-4-(pyridin-2-yl)benzoic acid as a solid.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.
-
Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle[2]. Potassium carbonate is a common and effective choice.
-
Aqueous Workup and Acidification: The product is a carboxylic acid, which will be deprotonated (as a carboxylate salt) under the basic reaction conditions. Acidification is necessary to protonate the carboxylate, making the product less water-soluble and extractable into an organic solvent.
Protocol 2: Amide Bond Formation using 2-Chloro-4-(pyridin-2-yl)benzoic acid
This protocol details a general procedure for the coupling of 2-Chloro-4-(pyridin-2-yl)benzoic acid with a primary or secondary amine to form the corresponding amide, a key step in the synthesis of many bioactive molecules.
Reaction Scheme:
Caption: Amide synthesis from the target compound.
Materials:
-
2-Chloro-4-(pyridin-2-yl)benzoic acid
-
Amine of interest (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Chloro-4-(pyridin-2-yl)benzoic acid (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality behind Experimental Choices:
-
Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered or electron-deficient amines and carboxylic acids[3].
-
Base (DIPEA): DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, driving the reaction to completion.
-
Anhydrous Solvent (DMF): The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate. Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Data Presentation: Physicochemical Properties and Biological Activity of Derivatives
The utility of 2-Chloro-4-(pyridin-2-yl)benzoic acid as a medicinal chemistry scaffold is underscored by the favorable properties and potent biological activities of its derivatives.
Table 1: Physicochemical Properties of 2-Chloro-4-(pyridin-2-yl)benzoic acid
| Property | Value |
| Molecular Formula | C₁₂H₈ClNO₂ |
| Molecular Weight | 233.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, and methanol |
Table 2: Examples of Bioactive Compounds Derived from 2-Chloro-4-(pyridin-2-yl)benzoic acid
| Derivative Structure | Target | Biological Activity | Reference |
| N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-chloro-4-(methylsulfonyl)benzamide | Hedgehog signaling pathway (Smoothened receptor) | Anticancer agent (Vismodegib) | [4] |
| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | RET kinase | Potent RET kinase inhibitors for cancer therapy | [1] |
Conclusion and Future Outlook
2-Chloro-4-(pyridin-2-yl)benzoic acid stands out as a privileged scaffold in medicinal chemistry, offering a robust platform for the synthesis of a wide array of biologically active molecules. The synthetic protocols detailed in this guide provide a reliable foundation for its preparation and derivatization. The successful development of Vismodegib, a drug for basal cell carcinoma, from a related scaffold highlights the therapeutic potential of compounds derived from this versatile building block. Future applications of 2-Chloro-4-(pyridin-2-yl)benzoic acid are likely to expand beyond kinase inhibitors to other target classes, driven by the continuous need for novel chemical matter in drug discovery. The strategic application of this scaffold, coupled with rational drug design, will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- Google Patents. (n.d.). Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2018). RSC Advances, 8(33), 18469-18481. [Link]
-
Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. (2017). ACS Omega, 2(10), 7170-7181. [Link]
-
Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (2021). Applied Organometallic Chemistry, 35(10), e6376. [Link]
Sources
- 1. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-(4-methylpyridin-3-yl)benzoic acid | C13H10ClNO2 | CID 177747268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application of 2-Chloro-4-(pyridin-2-yl)benzoic acid in crystal engineering
An in-depth guide to the application of 2-Chloro-4-(pyridin-2-yl)benzoic acid in crystal engineering reveals a molecule poised for significant contributions in the fields of materials science and drug development. This document serves as a comprehensive technical guide for researchers, offering insights into its synthesis, functional group analysis, and its potential for creating novel supramolecular architectures.
Introduction: A Molecule of Bimodal Potential
2-Chloro-4-(pyridin-2-yl)benzoic acid is a bifunctional organic molecule that integrates the key characteristics of a substituted benzoic acid and a pyridine ring. This unique combination makes it a highly promising building block, or tecton, in the field of crystal engineering. The strategic placement of a chloro substituent, a carboxylic acid group, and a pyridyl nitrogen atom provides a versatile platform for constructing a diverse range of crystalline solids, including co-crystals, molecular salts, and metal-organic frameworks (MOFs).
The carboxylic acid group is a reliable hydrogen bond donor, readily forming robust supramolecular synthons, such as the well-known acid-acid homodimer or the acid-pyridine heterodimer.[1][2] The pyridyl nitrogen, on the other hand, acts as a hydrogen bond acceptor and a coordination site for metal ions.[3][4] The chloro-substituent introduces the potential for halogen bonding, a highly directional and tunable non-covalent interaction that is increasingly being exploited in the design of solid-state materials.[5][6]
Molecular Structure and Functional Group Analysis
The power of 2-Chloro-4-(pyridin-2-yl)benzoic acid in crystal engineering stems from the interplay of its three primary functional domains:
-
Carboxylic Acid Moiety : This group is the primary driver for the formation of strong hydrogen bonds. It can participate in the formation of centrosymmetric R22(8) carboxylic acid dimers or, more frequently in the presence of a suitable acceptor like pyridine, the charge-assisted O–H···N hydrogen bond.[5][7]
-
Pyridyl Ring : The nitrogen atom in the pyridine ring is a potent hydrogen bond acceptor, making the formation of the acid-pyridine supramolecular heterosynthon highly probable.[8] Furthermore, it serves as an excellent coordination site for a wide variety of metal ions, enabling the construction of coordination polymers and MOFs.[9]
-
Chloro Substituent : Positioned on the benzoic acid ring, the chlorine atom can act as a halogen bond donor, interacting with Lewis bases. This interaction, though weaker than a hydrogen bond, is highly directional and can be used to fine-tune the resulting crystal packing.[6]
The interplay of these groups allows for a hierarchical approach to crystal design. Strong hydrogen bonds can define the primary structure, such as chains or layers, while weaker halogen bonds and π–π stacking interactions can guide the assembly of these primary structures into three-dimensional architectures.
Synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Proposed Synthetic Protocol: Suzuki Coupling
This protocol is a hypothetical route based on common organic synthesis methodologies.
-
Starting Materials : 2-bromo-4-chlorobenzoic acid and 2-(tributylstannyl)pyridine or 2-pyridinylboronic acid.
-
Catalyst : A palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2.
-
Base : A suitable base like K2CO3 or Cs2CO3.
-
Solvent : A solvent system such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions : The reactants are mixed in the solvent with the catalyst and base, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Workup and Purification : After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Application in Co-crystal and Molecular Salt Formation
The formation of co-crystals and molecular salts is a primary application of this molecule, particularly relevant in the pharmaceutical industry for modifying the physicochemical properties of active pharmaceutical ingredients (APIs).[10]
Protocol for Co-crystal/Molecular Salt Screening
-
Selection of Co-formers : Choose a range of co-formers that are complementary to 2-Chloro-4-(pyridin-2-yl)benzoic acid. These can include other carboxylic acids, amides (like nicotinamide), or other pyridyl-containing molecules.[10]
-
Crystallization Methods :
-
Solution Evaporation : Dissolve equimolar amounts of 2-Chloro-4-(pyridin-2-yl)benzoic acid and the co-former in a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly at room temperature.
-
Liquid-Assisted Grinding : Combine solid 2-Chloro-4-(pyridin-2-yl)benzoic acid and the co-former in a mortar and pestle. Add a few drops of a solvent and grind the mixture for 15-30 minutes.[10]
-
Slurry Crystallization : Stir a suspension of the two components in a solvent in which they have limited solubility for an extended period.
-
-
Characterization : The resulting solids should be analyzed using techniques such as Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Single-crystal X-ray diffraction is required for definitive structure determination. Thermal analysis (DSC/TGA) can be used to determine melting points and thermal stability.[3]
Application in Metal-Organic Frameworks (MOFs)
The pyridyl and carboxylate functionalities make 2-Chloro-4-(pyridin-2-yl)benzoic acid an excellent candidate for the construction of MOFs.[11] The choice of metal ion and synthesis conditions can lead to a variety of network topologies and properties.[4][12]
Protocol for MOF Synthesis (Solvothermal Method)
-
Reactants : Mix 2-Chloro-4-(pyridin-2-yl)benzoic acid with a metal salt (e.g., zinc nitrate, copper acetate, cobalt chloride) in a suitable solvent.[13] Common solvents include DMF, DEF, or ethanol.
-
Reaction Vessel : Place the mixture in a Teflon-lined stainless steel autoclave.
-
Heating : Heat the autoclave to a specific temperature (typically between 80-180 °C) for a period ranging from several hours to a few days.
-
Cooling and Isolation : Allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration, washed with fresh solvent, and dried.
-
Characterization : The structure and properties of the MOF can be characterized by single-crystal and powder X-ray diffraction, thermogravimetric analysis (TGA), and gas adsorption measurements to determine porosity.[12]
Characterization Techniques
A summary of key characterization techniques is provided in the table below:
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides definitive structural information, including bond lengths, angles, and intermolecular interactions. |
| Powder X-ray Diffraction (PXRD) | Used for phase identification and to assess the bulk purity of the crystalline material. |
| Differential Scanning Calorimetry (DSC) | Determines melting points and other thermal transitions, indicating the thermal stability of the new phases.[10] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, useful for assessing thermal stability and solvent loss in MOFs. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups and can indicate changes in bonding upon co-crystal or MOF formation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular structure of the synthesized ligand and can be used in solution-state studies of host-guest interactions. |
Visualizing Supramolecular Assembly
The following diagrams illustrate the key synthons and the general workflow for crystal engineering with 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Caption: Key supramolecular synthons formed by the title compound.
Caption: General workflow for crystal engineering applications.
Conclusion and Future Outlook
2-Chloro-4-(pyridin-2-yl)benzoic acid represents a molecule with significant untapped potential in crystal engineering. Its trifunctional nature allows for the creation of complex and robust supramolecular architectures through a combination of hydrogen bonding, halogen bonding, and metal coordination. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the rich solid-state chemistry of this compound. Future work should focus on the systematic synthesis and characterization of co-crystals, salts, and MOFs derived from this versatile building block, which could lead to the discovery of new materials with tailored properties for applications in pharmaceuticals, gas storage, and catalysis.
References
-
Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega. 2017.
-
Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. 2023.
-
3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. 2009.
-
About Supramolecular Assemblies of π-Conjugated Systems. Chemical Reviews.
-
A new class of thermo- and solvatochromic metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid. Dalton Transactions. 2012.
-
Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes. Dalton Transactions.
-
Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com.
-
NLX-204. Wikipedia.
-
Metal-Organic Frameworks (MOFs) and Terpyridine Benzoic Acid: A Synergistic Partnership. Ossila.
-
Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry. 2019.
-
2-Chloro-4-(4-methylpyridin-3-yl)benzoic acid. PubChem.
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC. 2023.
-
2-(4-Chlorobenzoyl)benzoic acid. ResearchGate.
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData. 2024.
-
Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions.
-
2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and Supramolecular Guest-Host Architectures. Journal of the American Chemical Society. 2006.
-
Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
-
PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. Google Patents.
-
acid anhydrides. Organic Syntheses Procedure.
-
2-Chloro-4-hydroxybenzoic acid. PubChem.
-
2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid. PubChem.
-
Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. 2014.
-
Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. CrystEngComm.
-
2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. CrystEngComm.
-
Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI.
-
Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences. 2010.
-
Terbium and Europium Chlorocyananilate-Based 2D Coordination Polymers. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new class of thermo- and solvatochromic metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for enzymatic assay using 2-Chloro-4-(pyridin-2-yl)benzoic acid as an inhibitor
An Application Guide for the Enzymatic Characterization of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Abstract
The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery and biochemical research.[1] This document provides a comprehensive, technically detailed protocol for the enzymatic characterization of 2-Chloro-4-(pyridin-2-yl)benzoic acid , a compound of interest for its potential inhibitory activity. As the specific enzymatic target for this molecule is not widely established, this guide is designed as a universal framework. It empowers researchers to systematically evaluate its inhibitory effects against a chosen enzyme, determine its potency (IC₅₀), and elucidate its mechanism of action (MOA). The protocols herein are built on established principles of enzyme kinetics and are designed to ensure data integrity through rigorous controls and systematic optimization.[2][3]
Introduction: The Rationale for Inhibitor Characterization
Enzyme inhibitors are critical tools in both therapeutic intervention and the fundamental study of biological pathways.[3] Their efficacy is defined not just by whether they inhibit an enzyme, but by how and how well they do so. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) provide quantitative measures of potency, while Mechanism of Action (MOA) studies reveal how the inhibitor interacts with the enzyme and its substrate—be it competitive, non-competitive, uncompetitive, or a mixed modality.[4]
This guide provides the experimental framework to take a putative inhibitor like 2-Chloro-4-(pyridin-2-yl)benzoic acid from initial screening to detailed kinetic characterization. It is structured to first establish a robust, optimized baseline assay for the target enzyme before introducing the inhibitor for detailed analysis.
Foundational Work: Pre-Assay Preparation and System Validation
Scientific integrity demands that before assessing an inhibitor, the assay system itself must be impeccably characterized. Hasty execution without proper validation is a primary source of unreliable data.
Inhibitor & Reagent Preparation
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of 2-Chloro-4-(pyridin-2-yl)benzoic acid (e.g., 10-50 mM) in a suitable organic solvent like 100% DMSO.
-
Causality Note : Using a high-concentration stock minimizes the final percentage of organic solvent in the assay, which can itself inhibit enzyme activity or cause protein denaturation.[3] It is crucial to maintain a consistent final DMSO concentration across all wells (including controls), typically ≤1%.
-
-
Enzyme Stock and Aliquoting: Use a highly purified enzyme preparation. Determine its protein concentration using a reliable method like the Bradford assay.[5][6] Aliquot the enzyme and store it at the recommended temperature (typically -80°C) to avoid repeated freeze-thaw cycles that can degrade activity.[7]
-
Substrate & Buffer Preparation: Prepare and store substrate stocks and assay buffers as recommended for the specific enzyme. Ensure the buffer's pH is optimal for enzyme activity and stability.
Workflow for Inhibitor Characterization
The overall experimental process follows a logical progression from system validation to detailed kinetic analysis.
Caption: Overall workflow for enzymatic inhibitor characterization.
Part 1: Baseline Enzyme Assay Optimization
This phase is critical for establishing the conditions under which the inhibitor will be tested. All measurements must be taken under initial velocity conditions , where product formation is linear with respect to time and enzyme concentration.[8]
Protocol 1.1: Enzyme Titration
Objective: To find the enzyme concentration that yields a robust, linear signal within a convenient timeframe (e.g., 15-30 minutes) at a saturating substrate concentration.
-
Prepare a series of dilutions of the enzyme stock in assay buffer.
-
In a 96-well plate, initiate the reaction by adding a fixed, saturating concentration of substrate (e.g., 5-10 times the known Kₘ, or a high concentration if Kₘ is unknown).
-
Monitor product formation over time using a plate reader at the appropriate wavelength.
-
Plot the reaction rate (slope of the linear phase) against enzyme concentration.
-
Select a concentration from the linear portion of this plot for all subsequent experiments.[3]
Protocol 1.2: Kₘ Determination
Objective: To determine the Michaelis constant (Kₘ), the substrate concentration at which the reaction rate is half of Vₘₐₓ. This is essential for designing the MOA experiment.[9]
-
Using the optimized enzyme concentration from Protocol 1.1, prepare a series of substrate dilutions. A common range is 0.1x to 10x the estimated Kₘ.
-
Initiate the reactions and measure the initial velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[10]
Part 2: Determination of Inhibitor Potency (IC₅₀)
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[11][12]
Protocol 2.1: IC₅₀ Determination Assay
-
Assay Setup: Prepare reactions in a 96-well plate. For accurate determination, a minimum of 10 inhibitor concentrations is recommended.[8]
-
Inhibitor Dilution Series: Create a serial dilution of 2-Chloro-4-(pyridin-2-yl)benzoic acid. A 3-fold or half-log dilution series is common (e.g., 100 µM, 30 µM, 10 µM, etc.).[13]
-
Plate Layout:
-
Test Wells: Enzyme + Substrate (at Kₘ concentration) + varying concentrations of the inhibitor.
-
Positive Control (100% Activity): Enzyme + Substrate + DMSO (at the same final concentration as the test wells).
-
Negative Control (0% Activity): Substrate + Assay Buffer (no enzyme).
-
-
Incubation: Pre-incubate the enzyme with the inhibitor and DMSO for 10-15 minutes at the assay temperature.
-
Causality Note : This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for detecting time-dependent or slow-binding inhibitors.
-
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Data Collection: Measure the reaction rate (initial velocity) on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC₅₀ value.[11]
-
| Parameter | Description | Example Value |
| Enzyme Concentration | Fixed concentration determined from titration | 5 nM |
| Substrate Concentration | Fixed at the predetermined Kₘ value | 10 µM |
| Inhibitor Range | 10-point, 3-fold serial dilution | 0.005 µM - 100 µM |
| Controls | Positive (No inhibitor) & Negative (No enzyme) | Included |
| Calculated Value | IC₅₀ from non-linear regression | 1.2 µM |
| Table 1: Example parameters and results for an IC₅₀ determination experiment. |
Part 3: Mechanism of Action (MOA) Elucidation
This experiment distinguishes between different types of reversible inhibition by measuring enzyme kinetics at multiple substrate and inhibitor concentrations.[3]
Protocol 3.1: Kinetic Analysis for MOA
-
Experimental Design: This is a matrix experiment. You will measure the initial reaction velocity across a range of substrate concentrations (as in the Kₘ determination) in the absence and presence of several fixed concentrations of the inhibitor.
-
Inhibitor Concentrations: Choose 3-4 concentrations of 2-Chloro-4-(pyridin-2-yl)benzoic acid around its IC₅₀ (e.g., 0.5x, 1x, 2x, 5x IC₅₀). A "zero inhibitor" control is also required.
-
Substrate Concentrations: For each inhibitor concentration, use a range of at least 5-8 substrate concentrations, spanning from below the Kₘ to several-fold above it (e.g., 0.5x Kₘ to 5x Kₘ).[3]
-
-
Assay Execution: Set up the reactions as described previously, pre-incubating the enzyme with the inhibitor before initiating with the substrate. Measure the initial velocity for every condition.
-
Data Analysis & Visualization:
-
The most traditional visualization is the Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]).[14][15] While useful for visualization, fitting data directly with non-linear regression is statistically more robust.[16]
-
Plot the data for each inhibitor concentration on the same graph. The pattern of the lines reveals the mechanism of inhibition.
-
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis.[17] |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis.[4] |
| Uncompetitive | Decreases | Decreases | Lines are parallel.[9][17] |
| Mixed | Decreases | Varies | Lines intersect in the upper-left quadrant. |
| Table 2: Interpreting kinetic data to determine the mechanism of inhibition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Temperature gradients across the plate. | Use calibrated pipettes; Ensure thorough mixing after adding each reagent; Allow the plate to equilibrate to assay temperature.[18] |
| Inhibitor Precipitates | Poor solubility of 2-Chloro-4-(pyridin-2-yl)benzoic acid in the assay buffer. | Lower the highest inhibitor concentration; Increase the final DMSO percentage slightly (if tolerated by the enzyme); Check for compound precipitation visually. |
| No Inhibition Observed | Inhibitor is not active against the target; Inhibitor concentration is too low; Substrate concentration is too high (for competitive inhibitors). | Verify compound integrity; Test a higher concentration range; Ensure substrate concentration is at or below Kₘ for IC₅₀ assays.[8] |
| Assay Signal Drifts or is Non-linear | Reagents are unstable; Substrate depletion; Enzyme is unstable under assay conditions. | Prepare fresh reagents; Reduce reaction time or enzyme concentration to stay within the initial velocity phase; Re-optimize buffer conditions (pH, ionic strength).[19] |
References
-
Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]
-
Kinetic Mechanisms of Enzyme Inhibition and Activation. (n.d.). Data analysis. [Link]
-
Tarnawski, M., & Grin, I. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Edmondson, D. E., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(2), 2459–2489. [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]
-
Brune, W., & Fabris, J. J. (1993). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Pesquisa Agropecuária Brasileira, 28(9), 1035-1044. [Link]
-
Thompson, L. D., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9037–9044. [Link]
-
Goličnik, M. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
Assay Depot Inc. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. [Link]
-
Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]
-
Wang, S., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 199-211. [Link]
-
Correia, R. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
Biochemistry Enzyme kinetics. (n.d.). e-PG Pathshala. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. [Link]
-
IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. [Link]
-
VEGPHARM. (n.d.). 2-chloro-4-(pyridin-2-yl)benzoic acid. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited? [Link]
-
PubChem. (n.d.). 2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid. [Link]
-
CAS Common Chemistry. (n.d.). 2-[[[2-Chloro-4-[2-[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-5-hydroxyphenyl]sulfonyl]amino]benzoic acid. [Link]
-
Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054–4071. [Link]
-
Zaharia, C., et al. (2020). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 25(22), 5486. [Link]
-
Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research, 64(4), 208–213. [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. [Link]
-
Bio-Rad. (n.d.). Quick Start™ Bradford Protein Assay. [Link]
Sources
- 1. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biochem.du.ac.in [biochem.du.ac.in]
- 10. fiveable.me [fiveable.me]
- 11. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 16. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R | bioRxiv [biorxiv.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to High-Throughput Screening of 2-Chloro-4-(pyridin-2-yl)benzoic Acid-Based Libraries for Novel Hit Discovery
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for novel therapeutics.[1][2] The 2-Chloro-4-(pyridin-2-yl)benzoic acid scaffold represents a promising chemotype, with its constituent pyridine and benzoic acid moieties frequently found in bioactive molecules.[3][4] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS campaign for libraries based on this scaffold. We delve into the critical aspects of assay development, outline detailed protocols for primary and secondary screening, and present a rigorous hit validation cascade designed to eliminate artifacts and ensure the selection of high-quality, tractable hits. This guide emphasizes the causality behind experimental choices, providing the strategic framework necessary for a successful screening campaign.
The 2-Chloro-4-(pyridin-2-yl)benzoic Acid Scaffold: A Privileged Chemotype
The selection of a compound library is a critical determinant of HTS success. Libraries built around a "privileged scaffold" — a molecular framework capable of binding to multiple biological targets — can be particularly fruitful. The 2-Chloro-4-(pyridin-2-yl)benzoic acid core possesses several features that make it an attractive starting point for drug discovery:
-
Hydrogen Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for binding within many protein active sites.[3]
-
Aromatic and Ionic Interactions: The dual aromatic rings (pyridine and benzene) can participate in π-stacking and hydrophobic interactions, while the carboxylic acid can form salt bridges or key hydrogen bonds.[4]
-
Synthetic Tractability: The scaffold allows for decoration at multiple positions, enabling the creation of a diverse chemical library to explore the structure-activity relationship (SAR).
-
Proven Bioactivity: Related pyridine and benzoic acid derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties, suggesting the scaffold's potential to modulate various biological pathways.[5][6][7]
However, these same features necessitate a carefully designed screening funnel to mitigate potential assay interference, such as compound aggregation or non-specific activity, which can arise from the scaffold's physicochemical properties.
HTS Campaign Workflow: From Assay Design to Validated Hit
A successful HTS campaign is not a single experiment but a multi-stage process. Each stage is designed to systematically reduce the number of compounds, enriching for those with genuine, on-target activity. The overall workflow is a funnel, starting with a large library and culminating in a small set of validated hits for lead optimization.[8]
Figure 1: The High-Throughput Screening (HTS) Funnel.
Assay Development and Protocol: Cell-Based Luciferase Reporter Assay
Cell-based assays are powerful tools for screening as they assess compound activity in a more physiologically relevant context. A luciferase reporter assay is a common choice, offering high sensitivity and a broad dynamic range.[9] Here, we detail a protocol for a hypothetical assay where the goal is to find inhibitors of the "SignalX" pathway, which drives the expression of a firefly luciferase reporter gene.
Principle of the Assay
This assay utilizes a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a SignalX-responsive promoter. A second reporter, Renilla luciferase, driven by a constitutive promoter, is included as an internal control for cell viability and non-specific effects. Activation of the SignalX pathway leads to firefly luciferase expression and light production upon substrate addition. Library compounds that inhibit this pathway will reduce the firefly luciferase signal relative to the Renilla control.
Detailed Protocol: Primary HTS (384-Well Format)
Materials:
-
HEK293 cells stably expressing SignalX-Firefly Luciferase and constitutive-Renilla Luciferase.
-
Assay Medium: DMEM (phenol red-free) with 10% FBS.
-
2-Chloro-4-(pyridin-2-yl)benzoic acid library plates (10 mM in DMSO).
-
Positive Control: Known SignalX pathway activator.
-
Negative Control: DMSO vehicle.
-
Dual-Glo® Luciferase Assay System (or equivalent).[10]
-
White, solid-bottom 384-well assay plates.
-
Acoustic liquid handler (e.g., Labcyte Echo) or pin tool for compound dispensing.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Culture the reporter cell line under standard conditions (37°C, 5% CO₂).
-
Trypsinize and resuspend cells in Assay Medium to a concentration of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well assay plates.
-
Incubate plates for 18-24 hours.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, transfer 50 nL of compound from the library plates to the assay plates. This results in a final screening concentration of 10 µM with 0.2% DMSO.
-
Controls: Designate specific columns for controls. Dispense 50 nL of DMSO for negative controls and 50 nL of a known inhibitor for positive controls.
-
-
Incubation and Pathway Stimulation:
-
Incubate the plates for 1 hour at 37°C.
-
Add 5 µL of the SignalX pathway activator (at its EC₈₀ concentration) to all wells except the negative controls (add vehicle to these).
-
Incubate for an additional 16 hours at 37°C.
-
-
Luminescence Reading:
-
Equilibrate plates to room temperature for 15 minutes.
-
Add 20 µL of Dual-Glo® Luciferase Reagent (measures firefly luciferase). Incubate for 10 minutes.
-
Read the firefly luminescence (Signal A) on a plate reader.
-
Add 20 µL of Dual-Glo® Stop & Glo® Reagent (quenches firefly and measures Renilla luciferase). Incubate for 10 minutes.
-
Read the Renilla luminescence (Signal B) on the same plate reader.
-
Data Analysis and Quality Control
-
Normalization: For each well, calculate the normalized response: Ratio = Signal A / Signal B.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Ratio_compound - Avg_Ratio_pos_ctrl) / (Avg_Ratio_neg_ctrl - Avg_Ratio_pos_ctrl))
-
Quality Control (Z'-factor): The Z'-factor is a statistical measure of assay quality. A screen is considered robust if the Z'-factor is consistently > 0.5.[11] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
-
Hit Selection: Primary hits are typically defined as compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls.[12]
The Hit Triage Cascade: Ensuring Trustworthiness
A primary hit is merely a starting point. A rigorous validation process is essential to eliminate the vast majority of initial hits that are false positives.[12][13] This process, known as the hit triage cascade, systematically validates the activity, potency, and specificity of each compound.
Figure 2: A robust Hit Triage Cascade for filtering primary hits.
Protocols for Secondary and Counter-Screening Assays
Protocol: Dose-Response Analysis
Principle: To determine the potency (IC₅₀) of confirmed hits, the primary assay is repeated with a serial dilution of the compound.
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO, starting at 100 µM.
-
Dispense 50 nL of each concentration into triplicate wells of a 384-well plate containing seeded cells.
-
Follow steps 3 and 4 of the primary HTS protocol.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
Protocol: Luciferase Inhibition Counter-Screen
Principle: This assay identifies compounds that directly inhibit the firefly luciferase enzyme, a common source of false positives in reporter screens.[15]
Procedure:
-
In a 384-well plate, add 25 µL of a buffer containing recombinant firefly luciferase enzyme.
-
Dispense 50 nL of the hit compound (at 10 µM final concentration).
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of firefly luciferase substrate (e.g., from a Promega Luciferase Assay System).
-
Immediately read luminescence.
-
Compounds that reduce the signal in this cell-free assay are flagged as potential luciferase inhibitors and are deprioritized.
Protocol: Orthogonal Assay (e.g., Western Blot)
Principle: An orthogonal assay confirms the biological effect using a different technology to rule out artifacts specific to the primary assay format.[13] For the SignalX pathway, this could involve measuring the phosphorylation of a key downstream protein.
Procedure:
-
Seed cells in a 24-well plate.
-
Treat cells with hit compounds at 1x, 3x, and 10x their IC₅₀ values for the same duration as the primary assay.
-
Lyse the cells and determine protein concentration.
-
Perform a standard Western blot using an antibody specific for the phosphorylated target protein (e.g., p-SignalX_protein) and a total protein control.
-
A dose-dependent decrease in the phosphorylated protein confirms on-target pathway activity.
Data Presentation and Hit Prioritization
All data from the triage cascade should be compiled to facilitate hit prioritization. A summary table allows for easy comparison of potency, selectivity, and potential liabilities.
| Compound ID | Scaffold | Primary Screen (% Inh @ 10µM) | Confirmed IC₅₀ (µM) | Luciferase Inhibition (% @ 10µM) | Cytotoxicity CC₅₀ (µM) | Orthogonal Confirmation | Priority |
| Cpd-001 | A | 85.2 | 1.2 | 4.5 | > 50 | Yes | High |
| Cpd-002 | A | 79.8 | 2.5 | 8.1 | > 50 | Yes | High |
| Cpd-003 | B | 91.5 | 0.8 | 88.2 | 45.1 | No | Low |
| Cpd-004 | C | 65.4 | 5.7 | 12.3 | 6.1 | Yes | Medium |
Analysis:
-
Cpd-001 & Cpd-002: Ideal hits. Potent, non-cytotoxic, do not inhibit luciferase, and are confirmed in an orthogonal assay. The similar activity of two compounds from the same scaffold (A) provides early SAR confidence.[13]
-
Cpd-003: A classic false positive. Its apparent potency in the primary assay is due to direct inhibition of the luciferase enzyme.[15] This compound is discarded.
-
Cpd-004: A cytotoxic compound. Its activity in the primary assay is likely due to cell death, not specific pathway inhibition. This compound is deprioritized.
Conclusion
Screening a 2-Chloro-4-(pyridin-2-yl)benzoic acid library holds significant potential for the discovery of novel biological modulators. However, success is not guaranteed by the primary screen alone. The implementation of a rigorous, multi-step validation workflow is paramount. By systematically confirming activity, determining potency, and eliminating artifacts through well-designed counter-screens and orthogonal assays, researchers can ensure that the final hit list is composed of high-quality, tractable molecules. This strategic approach maximizes the return on investment for an HTS campaign and provides a solid foundation for a successful hit-to-lead chemistry program.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. [Link]
-
Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube. [Link]
-
Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. (2017). ACS Omega. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2014). Drug Research (Stuttgart). [Link]
-
Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
-
The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
High-throughput and in silico screenings in drug discovery. (2009). Expert Opinion on Drug Discovery. [Link]
-
Dose-Response Modeling of High-Throughput Screening Data. (2010). Environmental Health Perspectives. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2016). ACS Chemical Biology. [Link]
-
Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). (2019). DiVA portal. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Biomolecular Screening. [Link]
-
The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. (2021). Yeshiva University. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). MDPI. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
High-throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2016). SLAS DISCOVERY. [Link]
-
High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. (2014). Journal of Visualized Experiments. [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]
-
Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... (2019). ResearchGate. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS DISCOVERY. [Link]
-
High-Throughput Screening & Discovery. Southern Research. [Link]
-
High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (2022). ResearchGate. [Link]
-
A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. (2023). MDPI. [Link]
-
Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. [Link]
-
High-Throughput Discovery Sciences. University of Miami. [Link]
-
Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). The Royal Society of Chemistry. [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst. [Link]
-
Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. (2025). ResearchGate. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). World Journal of Pharmaceutical Research. [Link]
Sources
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 13764-20-0: 2-(2-Pyridinyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 7. ijnrd.org [ijnrd.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1 | MDPI [mdpi.com]
- 10. Luciferase Assay System Protocol [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. diva-portal.org [diva-portal.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure your success.
The synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid, a key building block in pharmaceutical and materials science, is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These reactions, while powerful, can be sensitive to various parameters. This guide provides a structured approach to identifying and resolving common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?
Low or no conversion is a frequent challenge in cross-coupling reactions. The root cause often lies in one of the following areas: catalyst activity, reagent quality, or reaction conditions.
Causality Analysis:
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation and can be deactivated by atmospheric oxygen. Furthermore, the nitrogen atom of the pyridine ring can coordinate with the palladium center, inhibiting its catalytic activity.[1]
-
Poor Reagent Quality: The presence of water, especially in the boronic acid reagent or the solvent, can lead to a detrimental side reaction known as protodeboronation, where the boronic acid is converted back to pyridine.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the reaction. An inappropriate selection can lead to a stalled reaction.
Troubleshooting Strategies:
| Potential Cause | Solution | Scientific Rationale |
| Catalyst Deactivation | • Ensure a strictly inert atmosphere (argon or nitrogen) throughout the experiment. • Use degassed solvents. • Consider using a pre-catalyst that is more resistant to deactivation or employing bulky, electron-rich ligands like SPhos or XPhos. | An inert atmosphere prevents the oxidation of the active Pd(0) catalyst. Bulky ligands can protect the metal center and promote the desired catalytic cycle. |
| Protodeboronation of Pyridylboronic Acid | • Use anhydrous solvents and reagents. • Dry the boronic acid and base under vacuum before use. | Water acts as a proton source that cleaves the carbon-boron bond, reducing the concentration of the key nucleophile. |
| Inefficient Transmetalation | • Choose an appropriate base. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. • Ensure the base is finely powdered and well-dispersed in the reaction mixture. | The base activates the boronic acid, facilitating the transfer of the pyridyl group to the palladium center.[2] |
| Suboptimal Temperature | • Gradually increase the reaction temperature. While some couplings proceed at room temperature, others require heating.[3] | Higher temperatures can overcome activation energy barriers for key steps in the catalytic cycle. |
Q2: I am observing significant formation of homocoupled byproducts (4,4'-bipyridine and/or 2,2'-dichloro-4,4'-biphenyldicarboxylic acid). How can I minimize these?
Homocoupling is a common side reaction in cross-coupling chemistry, leading to the formation of dimers of the starting materials.
Causality Analysis:
The formation of homocoupling products is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid or organozinc reagent, followed by reductive elimination to yield the homocoupled product.[4]
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Purge all solvents with an inert gas (argon or nitrogen) for an extended period. The "freeze-pump-thaw" method is a highly effective degassing technique.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid or organozinc reagent to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby disfavoring the homocoupling pathway.
-
Catalyst Choice: Certain catalyst systems are more prone to promoting homocoupling. If the problem persists, consider screening different palladium sources and ligands.
Q3: My primary byproduct is 2-chlorobenzoic acid, indicating protodehalogenation. What causes this and how can it be prevented?
Protodehalogenation is the replacement of the halogen atom on the electrophile with a hydrogen atom.
Causality Analysis:
This side reaction can be facilitated by certain bases and solvents, particularly those that can act as a source of hydride. It can also occur if the catalytic cycle is stalled after the oxidative addition step.
Troubleshooting Strategies:
-
Base Selection: Avoid using bases that can also act as reducing agents. Non-nucleophilic, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over hydroxides or alkoxides.
-
Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene. Protic solvents like alcohols should be avoided if protodehalogenation is a significant issue.
-
Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands can often accelerate the desired cross-coupling pathway, thereby outcompeting the protodehalogenation side reaction.
Frequently Asked Questions (FAQs)
Q: Which cross-coupling method is better for this synthesis: Suzuki-Miyaura or Negishi?
Both Suzuki-Miyaura and Negishi couplings can be effective for this transformation. The choice often depends on the availability and stability of the starting materials.
-
Suzuki-Miyaura Coupling: This method utilizes readily available and generally stable pyridylboronic acids. However, these reagents can be susceptible to protodeboronation.[5]
-
Negishi Coupling: This approach employs more reactive organozinc reagents, which can lead to higher yields and faster reaction times, especially with challenging substrates.[6][7] However, organozinc reagents are often more sensitive to air and moisture. Recent developments have led to more stable, solid 2-pyridylzinc reagents.[8]
Q: What is the best catalyst system to start with?
A good starting point for a Suzuki-Miyaura coupling would be a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos. For a Negishi coupling, Pd(PPh₃)₄ can be a reliable choice.[6]
Q: How should I purify the final product?
Purification of 2-Chloro-4-(pyridin-2-yl)benzoic acid can be challenging due to its amphoteric nature.
-
Acid-Base Extraction: The product can be extracted from the organic phase into an aqueous basic solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the product, which can then be collected by filtration.
-
Chromatography: If extraction is insufficient, flash column chromatography on silica gel can be employed. A polar eluent system, possibly containing a small amount of acetic acid to suppress tailing, may be required.[9]
-
Recrystallization: For final purification, recrystallization from a suitable solvent system can be effective.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and purification of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: A logical workflow to diagnose and solve common issues.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(7), 3700-3703.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid - Supplementary Information.
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Knochel, P., & Perea, J. J. A. (2011). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- Chemistry Channel. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4991.
- Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. NIH Public Access Author Manuscript.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Overcoming solubility issues of 2-Chloro-4-(pyridin-2-yl)benzoic acid in aqueous solutions
Technical Support Center: 2-Chloro-4-(pyridin-2-yl)benzoic acid Solubility
Welcome to the technical support center for 2-Chloro-4-(pyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous solutions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Solubility Challenge
2-Chloro-4-(pyridin-2-yl)benzoic acid is a molecule of significant interest in pharmaceutical research. Its structure, incorporating both a carboxylic acid and a pyridine ring, presents a unique and often challenging solubility profile. The interplay between the acidic carboxyl group and the basic pyridine nitrogen, combined with the overall molecular architecture, results in poor aqueous solubility under neutral pH conditions. Understanding the physicochemical properties of this compound is the first step in developing effective solubilization strategies. Many new drug candidates exhibit low aqueous solubility, which can hinder their absorption and therapeutic efficacy.[1]
The key to overcoming this challenge lies in manipulating the ionization state of the molecule and employing formulation strategies to enhance its interaction with aqueous media. This guide will walk you through the fundamental principles and practical methodologies to achieve optimal solubility for your research needs.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my 2-Chloro-4-(pyridin-2-yl)benzoic acid not dissolving in water or neutral buffer?
Answer:
The limited aqueous solubility of 2-Chloro-4-(pyridin-2-yl)benzoic acid at neutral pH is inherent to its molecular structure. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine ring. At neutral pH (around 7), the carboxylic acid group is predominantly deprotonated (negatively charged), while the pyridine ring is largely in its neutral form. This can lead to strong intermolecular interactions in the solid state (crystal lattice energy) that are not easily overcome by hydration, resulting in low solubility.
-
Expert Insight: Think of the molecule as having a "split personality" in terms of its ionization. To achieve significant solubility, you need to favor one ionized state over the other, which is most effectively accomplished by adjusting the pH. The solubility of compounds with acidic or basic functional groups is often strongly dependent on the pH of the solution.[2][3]
FAQ 2: How does pH adjustment improve the solubility, and what pH range should I target?
Answer:
Adjusting the pH is the most direct and often most effective strategy to enhance the solubility of 2-Chloro-4-(pyridin-2-yl)benzoic acid. By shifting the pH, you can control the ionization state of the carboxylic acid and pyridine functional groups.
-
Acidic Conditions (pH < 4): At a sufficiently low pH, the pyridine nitrogen will become protonated, forming a positively charged pyridinium ion. This will increase the overall polarity of the molecule and its ability to interact with water, thereby increasing solubility.
-
Alkaline Conditions (pH > 8): In an alkaline environment, the carboxylic acid group will be fully deprotonated to form a carboxylate salt.[4] This salt form is ionic and generally exhibits significantly higher aqueous solubility.[5]
Troubleshooting Guide: pH Adjustment
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon pH adjustment. | The pH is near the isoelectric point of the molecule, where the net charge is zero, and solubility is at its minimum. | Ensure the final pH is at least 2 pH units away from the pKa of both the carboxylic acid and the pyridine ring to maintain a predominantly charged species. |
| Compound is still not dissolving at acidic or basic pH. | The concentration of the compound exceeds its solubility limit even in the ionized form, or the ionic strength of the buffer is too high. | Try a more extreme pH (e.g., pH 2 or pH 10). If solubility is still limited, consider reducing the target concentration or using a lower ionic strength buffer. |
Experimental Protocol: pH-Based Solubility Determination
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add excess compound: Add an excess of 2-Chloro-4-(pyridin-2-yl)benzoic acid to a known volume of each buffer.
-
Equilibrate: Shake or stir the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]
-
Separate solid: Centrifuge or filter the samples to separate the undissolved solid.
-
Analyze supernatant: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Visualization: Effect of pH on Ionization and Solubility
Caption: pH-dependent ionization states of the molecule.
FAQ 3: Can I use co-solvents to improve solubility? If so, which ones are recommended?
Answer:
Yes, co-solvents can be an effective way to increase the solubility of 2-Chloro-4-(pyridin-2-yl)benzoic acid, particularly if pH adjustment is not feasible for your experimental system. Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate a less polar solute.[7]
Recommended Co-solvents:
-
Water-miscible organic solvents: Ethanol, isopropanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[8]
-
Aprotic solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solubilizing agents, but their use may be limited by compatibility with downstream applications.
Troubleshooting Guide: Co-solvent Systems
| Issue | Probable Cause | Recommended Solution |
| Compound precipitates when the co-solvent solution is diluted with aqueous buffer. | The concentration of the co-solvent is no longer sufficient to maintain solubility. | Determine the minimum percentage of co-solvent required to keep the compound in solution at the desired final concentration. It may be necessary to prepare a more concentrated stock solution in the co-solvent and use a smaller volume for dilution. |
| The co-solvent interferes with my assay. | The co-solvent may affect enzyme activity, cell viability, or analytical readings. | Run a vehicle control (co-solvent without the compound) to assess its impact. If interference is observed, screen for alternative co-solvents or consider a different solubilization strategy. |
Experimental Protocol: Co-solvent Screening
-
Prepare stock solution: Dissolve a known amount of the compound in 100% of the selected co-solvent to create a concentrated stock solution.
-
Create co-solvent mixtures: Prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Determine solubility: Add the stock solution to the co-solvent mixtures to the point of precipitation to determine the saturation solubility, or add excess solid compound to the mixtures and measure the dissolved concentration after equilibration.
FAQ 4: I've heard about using cyclodextrins. How do they work and are they suitable for this compound?
Answer:
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the drug.[1][11]
Given the aromatic rings in 2-Chloro-4-(pyridin-2-yl)benzoic acid, it is a good candidate for complexation with cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety profile.[12]
Troubleshooting Guide: Cyclodextrin Complexation
| Issue | Probable Cause | Recommended Solution |
| Limited solubility enhancement. | The affinity of the compound for the cyclodextrin cavity may be low, or the stoichiometry of the complex is not optimal. | Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD). Also, vary the molar ratio of cyclodextrin to the compound to find the optimal complexation efficiency. |
| The solution is viscous. | High concentrations of cyclodextrins can significantly increase the viscosity of the solution. | Use the lowest concentration of cyclodextrin that provides the desired solubility enhancement. |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare cyclodextrin solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add excess compound: Add an excess of 2-Chloro-4-(pyridin-2-yl)benzoic acid to each cyclodextrin solution.
-
Equilibrate: Shake or stir the samples at a constant temperature for 24-48 hours.
-
Analyze: Separate the undissolved solid and determine the concentration of the dissolved compound in the supernatant.
Visualization: Solubility Enhancement Workflow
Caption: Decision tree for selecting a solubilization strategy.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid or pyridine group to form a more soluble salt.[13][14] | Highly effective, cost-efficient, and simple to implement. | Potential for pH-related degradation of the compound; may not be suitable for all biological assays. |
| Co-solvents | Reducing the polarity of the solvent system to better solvate the compound.[15] | Can achieve high concentrations; useful for preparing stock solutions. | Potential for precipitation upon dilution; co-solvents can interfere with biological systems. |
| Cyclodextrins | Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity.[16] | Can improve stability and bioavailability; generally well-tolerated in biological systems.[9][12] | Can be more expensive; may not be effective for all molecules; can increase solution viscosity. |
| Salt Formation | Creation of a stable, solid salt form of the compound with a suitable counter-ion.[17][18] | Can significantly improve solubility and dissolution rate; can improve physical stability.[19] | Requires an ionizable group on the API; the choice of counter-ion is critical.[17] |
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs | Article.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
- YouTube. (2014, February 27). 3B 5.8 Carboxylic Acid Salts.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?
Sources
- 1. touroscholar.touro.edu [touroscholar.touro.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important molecule, providing in-depth troubleshooting advice and practical solutions in a user-friendly Q&A format. Our goal is to equip you with the knowledge to optimize your synthetic route, improve yield and purity, and confidently navigate potential experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Cross-Coupling Issues
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid, typically by coupling a boronic acid derivative of pyridine with a halogenated benzoic acid derivative. However, this reaction is not without its challenges.
Question 1: I am observing significant amounts of a byproduct with a mass corresponding to the homocoupling of my pyridyl boronic acid. What is causing this and how can I prevent it?
Answer:
The formation of a symmetrical bipyridyl species is a classic case of boronic acid homocoupling. This side reaction is a common pitfall in Suzuki-Miyaura couplings and can significantly reduce the yield of your desired product while complicating purification.
Root Causes:
-
Presence of Palladium(II) Species: The catalytic cycle of the Suzuki reaction requires Palladium(0). If Pd(II) species are present at the beginning of the reaction (e.g., from using a Pd(II) precatalyst like Pd(OAc)₂), or are formed during the reaction, they can catalyze the homocoupling of the boronic acid.[1][2]
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids.[3] It can also lead to the oxidation of the Pd(0) catalyst to Pd(II), further exacerbating the issue.[1]
-
Inefficient Reduction of Pd(II) Precatalyst: Some precatalysts, like the PEPPSI type, generate Pd(II) species that need to be reduced in situ to the active Pd(0). If this reduction is slow or incomplete, homocoupling can occur.[1]
Troubleshooting & Solutions:
| Solution | Mechanism of Action | Key Considerations |
| Thoroughly Degas Reaction Mixture | Removes dissolved oxygen, preventing oxidation of Pd(0) to Pd(II) and suppressing oxygen-mediated homocoupling pathways.[2] | Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an adequate duration. |
| Use a Pd(0) Catalyst Source | Direct introduction of the active catalyst form (e.g., Pd(PPh₃)₄) avoids the need for in situ reduction of a Pd(II) precatalyst. | Pd(0) catalysts can be more sensitive to air and moisture, requiring careful handling under an inert atmosphere. |
| Employ Modern Precatalysts | Buchwald precatalysts (e.g., G2, G3, G4) are designed for efficient in situ generation of Pd(0), minimizing the lifetime of Pd(II) species that can lead to homocoupling.[1] | These are often more expensive but can be highly effective at low catalyst loadings. |
| Optimize Base and Solvent | The choice of base and solvent can influence the rate of the desired cross-coupling versus side reactions. | A weaker base or a less polar solvent might slow down the homocoupling reaction. Empirical optimization is often necessary. |
Question 2: My main impurity is the dehalogenated starting material, 2-chlorobenzoic acid. What leads to this dehalogenation, and how can I suppress it?
Answer:
The loss of the halogen atom (in this case, bromine or iodine from the benzoic acid derivative, or chlorine from the pyridine if the coupling partners are reversed) is a known side reaction in Suzuki-Miyaura couplings, leading to a protodehalogenated byproduct.[4]
Root Causes:
-
Hydride Sources in the Reaction Mixture: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source. Subsequent reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[1] Common hydride sources include amine bases or alcoholic solvents.[1]
-
Protodeborylation followed by Coupling: While less direct, if your boronic acid starting material undergoes protodeborylation (replacement of the boronic acid group with a hydrogen atom), the resulting pyridine could potentially participate in side reactions, though the primary concern is the loss of the nucleophilic coupling partner.[1]
Troubleshooting & Solutions:
| Solution | Mechanism of Action | Key Considerations |
| Choice of Halogen | Bromo and chloro derivatives are often superior to iodo derivatives as they have a reduced propensity for dehalogenation.[4][5] | Chloro-substituted starting materials may require more active catalysts and more forcing conditions to achieve good conversion due to the stronger C-Cl bond. |
| Careful Selection of Base and Solvent | Avoid using bases or solvents that can act as hydride donors, such as certain amines or alcohols.[1] | Consider using carbonate or phosphate bases and ethereal solvents like dioxane or THF. |
| Use of Appropriate Ligands | The choice of phosphine ligand can influence the relative rates of reductive elimination of the desired product versus the dehalogenated byproduct. | Electron-rich and bulky ligands can sometimes favor the desired C-C bond formation. |
| Protecting Groups | For heteroaromatic substrates, the presence of an N-H group can sometimes promote dehalogenation.[6][7] While not directly applicable to the pyridine nitrogen in this synthesis, it's a factor to consider in related systems. | N/A for this specific synthesis, but a relevant general principle. |
Below is a DOT script visualizing the troubleshooting workflow for common Suzuki-Miyaura side reactions.
Section 2: Issues Related to Alternative Synthetic Routes
While the Suzuki coupling is prevalent, other methods might be employed for constructing the 2-Chloro-4-(pyridin-2-yl)benzoic acid scaffold, each with its own set of potential side reactions.
Question 3: I am attempting a synthesis that involves the hydrolysis of a nitrile precursor, 2-Chloro-4-(pyridin-2-yl)benzonitrile, to the final carboxylic acid. My reaction seems to stall at the amide intermediate. How can I drive the reaction to completion?
Answer:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[8][9] Isolating or stalling at the amide stage is a common issue if the reaction conditions are not sufficiently forcing.
Root Causes:
-
Insufficiently Harsh Conditions: The hydrolysis of an amide to a carboxylic acid is generally more difficult than the hydrolysis of a nitrile to an amide. Mild conditions (e.g., low temperature, dilute acid/base) may not be sufficient to drive the second step to completion.[8]
-
Reaction Time: The hydrolysis of the amide intermediate is often slower than the initial hydrolysis of the nitrile. Insufficient reaction time will result in a mixture of amide and carboxylic acid.
Troubleshooting & Solutions:
| Condition | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Concentrated aqueous acid (e.g., HCl, H₂SO₄)[8] | Aqueous alkali (e.g., NaOH, KOH)[10] |
| Temperature | Heating under reflux is typically required to drive the reaction to completion.[8] | Heating under reflux is necessary. |
| Work-up | The product is the free carboxylic acid.[10] | The initial product is the carboxylate salt. Acidification with a strong acid is required to protonate the salt and isolate the carboxylic acid.[10] |
| Considerations | The pyridine nitrogen will be protonated, forming a salt, which may affect solubility. | The final product is a salt until acidification. Ammonia gas is evolved during the reaction.[10] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Chloro-4-(pyridin-2-yl)benzonitrile
-
To a round-bottom flask equipped with a reflux condenser, add the 2-Chloro-4-(pyridin-2-yl)benzonitrile (1.0 equiv).
-
Add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of the product to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Question 4: I am exploring a directed ortho-metalation (DoM) approach on a pyridine derivative. I am getting low yields and a complex mixture of products. What are the likely side reactions?
Answer:
Directed ortho-metalation (DoM) on pyridines can be a powerful tool for regioselective functionalization. However, the electron-deficient nature of the pyridine ring makes it susceptible to side reactions.[11]
Root Causes:
-
Nucleophilic Addition to the Pyridine Ring: Strong organometallic bases, particularly alkyllithiums like n-BuLi, can act as nucleophiles and add to the C=N bond of the pyridine ring instead of acting as a base to deprotonate the ortho position.
-
Dimerization/Oligomerization: The lithiated pyridine intermediate is a potent nucleophile and can add to a non-metalated pyridine molecule, leading to dimerization or oligomerization.[11]
-
Incorrect Choice of Base: The choice of base is critical. Highly nucleophilic bases will favor addition, while sterically hindered, less nucleophilic bases will favor deprotonation.
Troubleshooting & Solutions:
| Solution | Mechanism of Action | Key Considerations |
| Use a Hindered Lithium Amide Base | Sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are less nucleophilic and favor deprotonation over addition. | These bases are typically prepared in situ or purchased as solutions and require careful handling under inert, anhydrous conditions. |
| Low Reaction Temperatures | Performing the metalation at low temperatures (e.g., -78 °C) can suppress the rate of nucleophilic addition and other side reactions. | A reliable low-temperature bath (e.g., dry ice/acetone) is essential. |
| Choice of Directing Group | The effectiveness of the directing metalation group (DMG) is crucial for coordinating the base and facilitating ortho-deprotonation. | Strong DMGs include amides, carbamates, and methoxy groups. |
Below is a DOT script visualizing the competing pathways in the metalation of pyridines.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Dodge, J. A., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Teixeira, I. F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Childers, K. G., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
-
Clark, J. (2023). hydrolysis of nitriles. Chemguide. [Link]
- University of Rochester. Directed (ortho)
- Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
-
OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
- Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Caturla, F., et al. (2002).
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Flubacher, D., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
-
KPU Pressbooks. 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis.
- Google Patents. (2019). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
- BenchChem. (2025).
- ResearchGate. (2025). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2.
- ResearchGate. (2015). Suzuki coupling of heteroaryl halides with aryl boronic acids a.
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Wikipedia. Grignard reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]
-
Wikipedia. NLX-204. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Google Patents.
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
- ACS Omega. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds.
-
The Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]
- ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
-
Organic Syntheses Procedure. acid anhydrides. [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]
- Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
- MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. znaturforsch.com [znaturforsch.com]
Optimizing reaction conditions for the chlorination of 4-(pyridin-2-yl)benzoic acid
Technical Support Center: Optimizing Chlorination of 4-(pyridin-2-yl)benzoic Acid
Welcome to the technical support guide for the synthesis of 4-(pyridin-2-yl)benzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The inherent functionalities of 4-(pyridin-2-yl)benzoic acid—a carboxylic acid and a basic pyridine ring—present unique challenges and opportunities in its conversion to the corresponding acyl chloride. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Part 1: Core Principles & Reagent Selection
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution.[1] However, the presence of the pyridine moiety in 4-(pyridin-2-yl)benzoic acid introduces specific considerations. The basic nitrogen can be protonated by the HCl generated during the reaction, potentially altering the substrate's solubility and reactivity. It can also interact with the chlorinating agent itself.[2][3]
Choosing the right chlorinating agent is the most critical decision. The three most common reagents are Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), and Phosphorus Trichloride (PCl₃).
Table 1: Comparison of Common Chlorinating Agents
| Reagent | Typical Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) ** | Neat or in a high-boiling solvent (e.g., Toluene, DCE); Reflux (70-120 °C)[4][5] | Inexpensive; Volatile byproducts (SO₂, HCl) simplify workup.[6] | Harsh conditions (high temp) can cause side reactions; Generated HCl protonates the pyridine ring, affecting solubility. |
| Oxalyl Chloride ((COCl)₂) | Anhydrous, non-polar solvent (e.g., DCM, Toluene); Catalytic DMF; 0 °C to RT[7][8] | Milder, more selective, and reactions are often faster at lower temperatures; Volatile byproducts (CO, CO₂, HCl).[9] | More expensive; DMF catalyst can sometimes complicate reactions. |
| Phosphorus Trichloride (PCl₃) ** | Anhydrous solvent (e.g., CH₃CN); 60-80 °C[10] | High atom efficiency.[11] | Solid byproduct (H₃PO₃) can complicate workup; Requires careful stoichiometric control. |
For 4-(pyridin-2-yl)benzoic acid, oxalyl chloride with catalytic DMF is often the preferred method due to its mildness, which minimizes the risk of side reactions on the electron-rich pyridine ring.[9] However, thionyl chloride remains a viable and cost-effective option if conditions are carefully controlled.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the chlorination of 4-(pyridin-2-yl)benzoic acid.
Issue 1: Low or No Yield of Acyl Chloride
Q: I've run the reaction, but my workup yields only starting material or a very small amount of product. What went wrong?
A: This is a frequent issue that can usually be traced back to one of four key areas: reagent quality, reaction conditions, or substrate solubility.
Troubleshooting Steps:
-
Moisture Contamination: Acyl chlorides are extremely sensitive to hydrolysis. Any moisture in your reagents or glassware will convert your product back to the starting carboxylic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Use fresh, high-quality chlorinating agents.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Time/Temperature: If using SOCl₂, ensure you are refluxing for an adequate period (typically 2-4 hours). Monitor the reaction by TLC (a new, less polar spot should appear for the acyl chloride) or by observing the cessation of gas evolution (HCl and SO₂). For oxalyl chloride, ensure the reaction is stirred for at least 1.5-2 hours at room temperature after the addition of the reagent.[8]
-
Stoichiometry: Use a slight excess of the chlorinating agent (1.1 to 1.5 equivalents) to drive the reaction to completion.[7] For PCl₃, stoichiometry is critical, typically using 0.33 equivalents per equivalent of carboxylic acid.[10]
-
-
-
Substrate Solubility: As the reaction proceeds, HCl is generated, which protonates the pyridine nitrogen to form a hydrochloride salt. This salt may have poor solubility in non-polar solvents like toluene or DCM, causing it to precipitate and effectively halt the reaction.
-
Inefficient Workup: The product, 4-(pyridin-2-yl)benzoyl chloride, is often isolated as its hydrochloride salt, which is a solid.[12]
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Formation of Unidentified Side Products
Q: My crude NMR/TLC shows multiple spots, and the desired product is not clean. What are these impurities?
A: The bifunctional nature of the substrate can lead to several side reactions, particularly under harsh conditions.
Potential Side Reactions:
-
Ring Chlorination: While less common for pyridine itself without specific catalysts, aggressive chlorinating conditions (high temperature, prolonged reaction times) could potentially lead to electrophilic chlorination on the pyridine or even the benzoic acid ring.[13][14][15]
-
Prevention: Use the mildest conditions possible. Oxalyl chloride at room temperature is the best choice to avoid this.[9] If using SOCl₂, minimize the reaction time and temperature.
-
-
Anhydride Formation: If any water is present, or if the stoichiometry is not carefully controlled, two molecules of the carboxylic acid can react (after one is converted to the acyl chloride) to form the corresponding anhydride.
-
Prevention: Strictly maintain anhydrous conditions and use a slight excess of the chlorinating agent.
-
-
Reaction with DMF (when using Oxalyl Chloride): The Vilsmeier reagent, formed from oxalyl chloride and DMF, is the true catalytic species. However, under certain conditions, it can lead to byproducts.
-
Prevention: Use only a catalytic amount of DMF (1-2 drops).[8] Adding it to the solution of the carboxylic acid before adding the oxalyl chloride is standard practice.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this reaction? A1: The ideal solvent must be inert to the chlorinating agent and completely anhydrous.
-
For Oxalyl Chloride: Dichloromethane (DCM) is an excellent choice due to its low boiling point, making for easy removal. Toluene is also effective.[7]
-
For Thionyl Chloride: Thionyl chloride itself can be used as the solvent (neat reaction). Alternatively, high-boiling inert solvents like 1,2-dichloroethane (DCE) or toluene are common choices to allow for reflux temperatures.[5]
Q2: How can I monitor the reaction's progress? A2: There are two simple methods:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica plate. The acyl chloride product will be less polar than the starting carboxylic acid and should have a higher Rf value.
-
Infrared (IR) Spectroscopy: Withdraw a small aliquot, evaporate the solvent, and run an IR spectrum. You should see the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher frequency (typically ~1780-1800 cm⁻¹).
Q3: Is it necessary to isolate the 4-(pyridin-2-yl)benzoyl chloride? A3: Not always. Acyl chlorides are reactive intermediates and are often generated and used in situ.[9] After removing the excess chlorinating agent and solvent under vacuum, the crude solid can be re-dissolved in an appropriate anhydrous solvent and used directly in the next step (e.g., for ester or amide formation).[4] This approach minimizes handling and prevents decomposition due to atmospheric moisture.
Q4: What is the mechanism of chlorination with thionyl chloride? A4: The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the thionyl chloride to form a highly reactive acyl chlorosulfite intermediate. This key step replaces the poor -OH leaving group with a much better chlorosulfite leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion.[1][6]
Diagram 2: Mechanism of Chlorination with Thionyl Chloride
Caption: The reaction mechanism for converting a carboxylic acid to an acyl chloride using SOCl₂.
Part 4: Experimental Protocols
These protocols are provided as a starting point and should be adapted based on your specific scale and laboratory equipment. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Chlorination using Oxalyl Chloride (Preferred Method)
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(pyridin-2-yl)benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Catalyst: Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.3 eq) dropwise via syringe over 10-15 minutes.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1.5-2 hours. The reaction mixture may become a clear solution as it proceeds. Gas evolution (CO, CO₂, HCl) should be observed.
-
Workup: Once the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure (using a rotary evaporator connected to a vacuum pump with a base trap) to remove the solvent, excess oxalyl chloride, and HCl.
-
Isolation: The resulting solid is crude 4-(pyridin-2-yl)benzoyl chloride hydrochloride, which can be used in the next step without further purification.
Protocol 2: Chlorination using Thionyl Chloride
-
Preparation: To a flame-dried, round-bottom flask equipped with a stir bar, reflux condenser, and a gas outlet connected to a base trap (to neutralize HCl and SO₂), add 4-(pyridin-2-yl)benzoic acid (1.0 eq).
-
Reagent/Solvent: Add thionyl chloride (SOCl₂, can be used in excess, e.g., 5-10 eq, acting as both reagent and solvent).[5] Alternatively, use an inert high-boiling solvent like 1,2-dichloroethane and add 2.0 eq of SOCl₂.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until gas evolution ceases.
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under high vacuum.
-
Isolation: The crude solid product can be used directly or triturated with an anhydrous non-polar solvent like hexanes to remove soluble impurities before drying under vacuum.
Diagram 3: General Experimental Workflow
Caption: A generalized workflow for the chlorination reaction.
References
-
Kar, G. K. (2016). Response to "How to achieve chlorination of carboxylic acid to convert into acid chloride?". ResearchGate. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
PrepChem (n.d.). Synthesis of 2-(4-Carboxy styryl)pyridine. PrepChem.com. [Link]
-
Cade, J. A., & Gerrard, W. (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine. Nature, 172(4366), 29. [Link]
-
Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols. [Link]
-
SciSpace. (1953). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]
-
Royal Society of Chemistry. (n.d.). Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties. RSC Publishing. [Link]
-
Cîrstea, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Organic Syntheses. (n.d.). Procedure for reaction with oxalyl chloride. [Link]
-
Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. National Institutes of Health (PMC). [Link]
-
ResearchGate. (n.d.). Scheme 2: Reagents and conditions: (a) Benzoyl chloride, pyridine, 0 °C, 3 h, 75%. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid. [Link]
-
Han, L-B., & Xiao, Y. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research. [Link]
-
Semantic Scholar. (n.d.). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. [Link]
-
CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution. [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. [Link]
-
Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction. [Link]
-
ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. [Link]
-
PubChem. (n.d.). 4-(Pyridin-4-yl)benzoic acid. [Link]
-
PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
Sources
- 1. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 2. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride [lgcstandards.com]
- 13. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4719298A - Side chain chlorination process of heterocycles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Chloro-4-(pyridin-2-yl)benzoic Acid
Welcome to the technical support center for the purification of crude 2-Chloro-4-(pyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
2-Chloro-4-(pyridin-2-yl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, which can introduce a variety of impurities.[1][2] This guide will address common purification challenges and provide robust protocols to obtain high-purity 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of crude 2-Chloro-4-(pyridin-2-yl)benzoic acid in a question-and-answer format.
Issue 1: My crude product is a complex mixture containing starting materials and by-products. How can I efficiently separate the desired product?
Root Cause Analysis: Suzuki-Miyaura coupling reactions are powerful but can be accompanied by side reactions leading to impurities.[1][3] Common by-products include homocoupled products from the boronic acid or the aryl halide, as well as unreacted starting materials.[3][4] The presence of both acidic (the product) and potentially basic (if pyridine-containing starting materials are used) or neutral compounds necessitates a multi-step purification strategy.
Recommended Solution: Acid-Base Extraction
An acid-base extraction is a highly effective first-pass purification technique to separate acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[5][6][7][8]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Base Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The desired product, 2-Chloro-4-(pyridin-2-yl)benzoic acid, will be deprotonated to its carboxylate salt and partition into the aqueous layer.
-
Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product.
-
-
Isolation of Neutral and Basic Impurities: The organic layer now contains neutral and any basic impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these components for analysis or disposal.
-
Acidification and Product Precipitation:
-
Combine the aqueous extracts containing the carboxylate salt.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a strong acid, such as 1M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with pH paper).
-
The protonated 2-Chloro-4-(pyridin-2-yl)benzoic acid will precipitate out of the solution as a solid.
-
-
Collection and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Issue 2: After acid-base extraction, my product still shows minor impurities by TLC or NMR analysis. What is the next purification step?
Root Cause Analysis: While acid-base extraction is excellent for gross separation, some closely related acidic or neutral impurities might co-precipitate with the product. For higher purity, a more refined technique like recrystallization or column chromatography is necessary.
Recommended Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[9][10] The key is to find a solvent system where the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or solvent mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 2-Chloro-4-(pyridin-2-yl)benzoic acid to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Recommended Solution 2: Column Chromatography
For challenging separations or when dealing with oily impurities, column chromatography provides excellent resolving power.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[11]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the purification of polar aromatic compounds.[11][13]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[14]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid?
A1: Common impurities include:
-
Homocoupled products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[3][4]
-
Unreacted starting materials: 2-chlorobenzoic acid derivatives and pyridine-2-boronic acid or its esters.
-
Protodeboronation product: Where the boronic acid group is replaced by a hydrogen atom.[3]
-
Palladium catalyst residues: These can often be removed by filtration through a pad of celite or silica gel.
Q2: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?
A2: While NaOH can be used, a weaker base like sodium bicarbonate (NaHCO₃) is generally preferred for extracting carboxylic acids.[15] This is because NaHCO₃ is selective for deprotonating stronger acids like carboxylic acids over weaker acids like phenols, which could be present as impurities.[15] Using a strong base like NaOH could lead to the co-extraction of other acidic impurities.
Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this, you can:
-
Add more solvent: This will lower the saturation point.
-
Use a different solvent or a solvent mixture: A solvent in which the compound is less soluble might promote crystallization.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Q4: For column chromatography, what is a good starting solvent system to try for this compound?
A4: Given the polar nature of 2-Chloro-4-(pyridin-2-yl)benzoic acid due to the carboxylic acid and pyridine moieties, a good starting point for the mobile phase would be a mixture of ethyl acetate and hexanes (or petroleum ether). Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to improve the peak shape of carboxylic acids on silica gel by preventing tailing.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for crude 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Caption: A typical multi-step purification workflow for 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Data Summary
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95% | High capacity, removes gross impurities | May not remove structurally similar impurities |
| Recrystallization | >98% | Can yield very pure material, scalable | Requires finding a suitable solvent, potential for product loss in mother liquor |
| Column Chromatography | >99% | High resolving power, good for complex mixtures | Can be time-consuming, requires significant solvent volumes, may not be easily scalable |
References
- What is an Acid and Base Extraction? - Engineering Ideas Clinic.
- Separation of Acidic, Basic and Neutral Compounds. Magritek.
- Acid–base extraction. Wikipedia.
- Video: Extraction - Concept. JoVE.
- Organic Acid-Base Extractions. Chemistry Steps.
- How to purify a carboxylic acid by recrystallis
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Recrystallization and Crystalliz
- Column Chromatography.
- Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Very polar compound purification using aqueous normal-phase flash column chrom
- column chromatography & purific
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
- Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com.
- 2-chlorobenzoic acid. The Royal Society of Chemistry.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. magritek.com [magritek.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Video: Extraction - Concept [jove.com]
- 9. thestudentroom.co.uk [thestudentroom.co.uk]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cup.edu.cn [cup.edu.cn]
- 14. Purification [chem.rochester.edu]
- 15. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Stability of 2-Chloro-4-(pyridin-2-yl)benzoic acid under different pH conditions
Welcome to the technical support center for 2-Chloro-4-(pyridin-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Introduction to the Stability of 2-Chloro-4-(pyridin-2-yl)benzoic acid
2-Chloro-4-(pyridin-2-yl)benzoic acid is a molecule of interest in pharmaceutical and materials science research. Its structure, featuring a carboxylic acid group, a pyridine ring, and a chloro-substituent, dictates its chemical behavior and stability. Understanding its stability profile as a function of pH is critical for developing robust experimental protocols, ensuring data integrity, and for the formulation of stable products.
This guide will delve into the key factors influencing the stability of this molecule, potential degradation pathways, and analytical strategies for its assessment.
Frequently Asked Questions (FAQs)
Q1: What are the expected pKa values for 2-Chloro-4-(pyridin-2-yl)benzoic acid and how do they influence its solubility?
-
Carboxylic Acid (pKa₁): The pKa of benzoic acid is approximately 4.2. The presence of an electron-withdrawing chloro group is expected to slightly lower this value. For instance, 4-chlorobenzoic acid has a pKa of 3.98.[1] Therefore, the carboxylic acid moiety of 2-Chloro-4-(pyridin-2-yl)benzoic acid is likely to have a pKa around 4 .
-
Pyridine Nitrogen (pKa₂): The pKa of the pyridinium ion is approximately 5.2. The electron-withdrawing nature of the chloro and carboxylic acid substituents on the attached benzene ring will decrease the basicity of the pyridine nitrogen, thus lowering its pKa. We can estimate the pKa of the pyridinium ion to be in the range of 4 to 5 .
Implications for Solubility:
The ionization state of the molecule, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution.
-
At pH < 4: Both the carboxylic acid and the pyridine nitrogen will be protonated, resulting in a positively charged species.
-
At pH between ~4 and ~5: The carboxylic acid will be deprotonated (carboxylate), while the pyridine nitrogen will be protonated (pyridinium), leading to a zwitterionic form. This zwitterionic form may exhibit minimum solubility (isoelectric point).
-
At pH > 5: The carboxylic acid will be deprotonated, and the pyridine nitrogen will be in its neutral form, resulting in a negatively charged species.
Therefore, the compound's solubility is expected to be lowest around its isoelectric point (pH 4-5) and increase in strongly acidic (pH < 4) or alkaline (pH > 5) conditions.
Q2: I observed precipitation of my compound when adjusting the pH of my solution. Why is this happening and how can I prevent it?
A2: This is a common issue related to the pH-dependent solubility of the molecule, as explained in Q1. If you are working with an aqueous solution of 2-Chloro-4-(pyridin-2-yl)benzoic acid and adjust the pH to be near its isoelectric point (estimated to be between pH 4 and 5), the compound is likely to precipitate out of solution due to its minimal solubility in this range.
Troubleshooting Steps:
-
pH Adjustment Strategy: When preparing solutions, dissolve the compound in either a sufficiently acidic (e.g., pH < 3) or alkaline (e.g., pH > 7) solvent before adjusting to the final desired pH.
-
Co-solvents: If working near the isoelectric point is necessary, consider the use of organic co-solvents such as ethanol, methanol, DMSO, or acetonitrile to increase the solubility of the neutral/zwitterionic species.
-
Buffering: Always use a suitable buffer system to maintain a stable pH throughout your experiment, especially for prolonged studies.
Q3: What are the potential degradation pathways for 2-Chloro-4-(pyridin-2-yl)benzoic acid in aqueous solutions?
A3: Based on the functional groups present, several degradation pathways can be anticipated, with their prevalence depending on the pH, temperature, and exposure to light.
-
Hydrolysis of the Chloro-substituent: The chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), particularly under forcing conditions such as high temperatures or extreme pH. This would result in the formation of the corresponding 2-hydroxy-4-(pyridin-2-yl)benzoic acid. Acid-catalyzed hydrolysis of chloropyridines has been reported at high temperatures.[2]
-
Decarboxylation: Pyridine-2-carboxylic acids are known to undergo decarboxylation, a reaction that is often pH-dependent and proceeds through a zwitterionic intermediate.[3][4] While the carboxylic acid in your molecule is on the benzene ring, the proximity of the pyridine ring could potentially influence this process, especially under thermal stress.
-
Photodegradation: Pyridine and its derivatives are known to be light-sensitive and can undergo photodegradation.[5][6] The presence of the chloro-substituent may enhance this sensitivity. Exposure to UV or even ambient light over extended periods could lead to the formation of various degradation products.
The following diagram illustrates the potential primary degradation pathways:
Caption: Potential degradation pathways for 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Troubleshooting Guides
Guide 1: Investigating Unexpected Loss of Compound During an Experiment
Issue: You observe a decrease in the concentration of 2-Chloro-4-(pyridin-2-yl)benzoic acid over time in your experimental setup, as determined by an analytical method like HPLC.
Potential Causes and Investigation Plan:
-
pH-Related Precipitation:
-
Rationale: As discussed in the FAQs, a shift in pH towards the isoelectric point can cause the compound to precipitate, leading to an apparent loss from the solution phase.
-
Action:
-
Measure the pH of your solution at the beginning and end of the experiment.
-
Visually inspect for any precipitate.
-
If precipitation is suspected, try re-dissolving the sample by adjusting the pH to a more acidic or basic value and re-analyze.
-
-
-
Chemical Degradation:
-
Rationale: The compound may be degrading due to hydrolysis, photolysis, or thermal stress.
-
Action: Perform a Forced Degradation Study. This is a systematic way to identify the conditions under which your compound is unstable.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to assess the stability of 2-Chloro-4-(pyridin-2-yl)benzoic acid under various stress conditions.
Materials:
-
2-Chloro-4-(pyridin-2-yl)benzoic acid
-
0.1 M HCl (for acidic degradation)
-
0.1 M NaOH (for basic degradation)
-
3% Hydrogen Peroxide (for oxidative degradation)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber or a UV lamp
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 2-Chloro-4-(pyridin-2-yl)benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV light.
-
Control: Keep a solution of the compound protected from light at room temperature.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the kinetics of degradation.
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is a good starting point. UV detection should be set at a wavelength where the parent compound and potential degradation products absorb.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Data Interpretation:
| Stress Condition | Expected Outcome if Unstable | Potential Degradation Product(s) |
| Acidic (0.1 M HCl) | Decrease in parent peak, new peaks | Hydrolysis product, decarboxylation product |
| Basic (0.1 M NaOH) | Decrease in parent peak, new peaks | Hydrolysis product |
| Oxidative (3% H₂O₂) | Decrease in parent peak, new peaks | Oxidized derivatives |
| Thermal (60°C) | Decrease in parent peak, new peaks | Decarboxylation product, other thermal degradants |
| Photolytic (UV light) | Decrease in parent peak, new peaks | Various photoproducts |
Workflow for Investigating Compound Loss:
Caption: Workflow for troubleshooting unexpected compound loss.
Guide 2: Developing a Stability-Indicating Analytical Method
Issue: You need to develop a reliable analytical method to quantify 2-Chloro-4-(pyridin-2-yl)benzoic acid and monitor its stability.
Rationale: A stability-indicating method is one that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[5][7]
Key Steps for Method Development:
-
Column and Mobile Phase Selection:
-
Column: A C18 column is a versatile starting point for this type of molecule.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used in reverse-phase HPLC.
-
Buffer: The choice of buffer and its pH is crucial. To ensure consistent retention times and peak shapes, the pH of the mobile phase should be at least 1.5-2 pH units away from the pKa of the analyte. Given the estimated pKa values, a mobile phase pH of < 2.5 or > 6.5 would be appropriate.
-
-
Wavelength Selection:
-
Determine the UV absorbance spectrum of 2-Chloro-4-(pyridin-2-yl)benzoic acid in the mobile phase. Select a wavelength of maximum absorbance (λmax) to ensure high sensitivity.
-
-
Method Validation:
-
Once the chromatographic conditions are optimized, the method should be validated according to ICH guidelines. This includes assessing parameters such as:
-
Specificity: The ability to resolve the parent compound from its degradation products. This is where the samples from the forced degradation study are essential.
-
Linearity: The method should provide a linear response over a range of concentrations.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
-
References
-
PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
-
PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]
-
ACS Publications. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
-
ResearchGate. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]
-
Asian Journal of Pharmaceutics. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]
Sources
- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting peak splitting in NMR spectrum of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Welcome to the technical support resource for researchers working with 2-Chloro-4-(pyridin-2-yl)benzoic acid. This guide provides in-depth troubleshooting for common issues encountered during NMR analysis, focusing on the phenomenon of unexpected peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing more peaks than expected in the aromatic region of my ¹H NMR spectrum for 2-Chloro-4-(pyridin-2-yl)benzoic acid?
This is the most frequently reported issue for this and structurally similar biaryl compounds. The observation of duplicate signals in the aromatic region, where you might expect to see a single set of peaks, is typically not an impurity. Instead, it is a strong indicator of a dynamic process occurring on the NMR timescale. The most probable cause is restricted rotation around the single bond connecting the benzoic acid and pyridine rings.
This restricted rotation gives rise to atropisomers , which are stereoisomers that can be isolated due to a high energy barrier to rotation.[1] For 2-Chloro-4-(pyridin-2-yl)benzoic acid, the steric hindrance between the chlorine atom on the benzoic acid ring and the hydrogen atom on the C-3 position of the pyridine ring creates a significant barrier. If this rotational barrier is high enough, the rotation around the C-C bond is slow on the NMR timescale, allowing the instrument to detect two distinct, non-interconverting conformers (the atropisomers). Each of these atropisomers will have its own unique set of NMR signals, leading to the apparent "splitting" or doubling of peaks.
Q2: How can I definitively confirm that restricted rotation and atropisomerism are causing the peak splitting?
The gold-standard method for investigating dynamic processes like restricted rotation is Variable Temperature (VT) NMR spectroscopy .[2][3] By acquiring spectra at different temperatures, you can directly observe the effect of thermal energy on the rate of bond rotation.
Causality:
-
At Low Temperatures: The thermal energy (kT) is insufficient to overcome the rotational energy barrier (ΔG‡). Rotation is slow, and the NMR spectrometer detects the individual atropisomers as distinct species. You will observe the doubled set of peaks.
-
At Elevated Temperatures: As you increase the temperature, the molecule gains enough thermal energy to overcome the rotational barrier. The atropisomers begin to interconvert rapidly.
-
Coalescence Temperature (Tc): At a specific temperature, the rate of interconversion becomes equal to the frequency difference between the two corresponding peaks. At this point, the two separate signals broaden and merge into a single, very broad peak.[3]
-
At High Temperatures: Well above the coalescence temperature, the rotation is so fast that the NMR spectrometer can no longer distinguish between the individual atropisomers. It observes a time-averaged structure, and the doubled peaks collapse into a single, sharp signal representing the average chemical environment.[4]
Observing this temperature-dependent behavior—specifically the broadening, coalescence, and subsequent sharpening of the doubled peaks into single peaks—is conclusive evidence for atropisomerism.
Experimental Protocol: Variable Temperature (VT) ¹H NMR
| Step | Procedure | Rationale |
| 1 | Sample Preparation | Prepare a solution of 2-Chloro-4-(pyridin-2-yl)benzoic acid in a high-boiling point NMR solvent (e.g., DMSO-d₆, Toluene-d₈). |
| 2 | Initial Spectrum | Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline. |
| 3 | High-Temperature Scans | Gradually increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. |
| 4 | Identify Coalescence | Continue increasing the temperature until the doubled peaks broaden, merge (coalesce), and finally sharpen into single peaks. Note the coalescence temperature (Tc). |
| 5 | (Optional) Low-Temp Scans | If the peaks are already coalescing at room temperature, perform the experiment at lower temperatures to resolve the individual atropisomers more clearly. |
Logical Workflow for VT-NMR Analysis
Caption: Workflow for confirming atropisomerism using VT-NMR.
Q3: My carboxylic acid proton signal is either very broad or missing. What is happening?
This is a common characteristic of labile protons, such as those in carboxylic acids (-COOH) and amines (-NH). The appearance of this signal is highly sensitive to several factors.[5]
-
Hydrogen Bonding: The carboxylic acid proton is heavily involved in hydrogen bonding. It can form intermolecular dimers with another molecule or intramolecular hydrogen bonds with the basic nitrogen of the pyridine ring. This process is dynamic, with bonds constantly forming and breaking, which leads to signal broadening.[6][7] At high concentrations, intermolecular dimerization is more prevalent, often shifting the -COOH peak significantly downfield (10-13 ppm).[8]
-
Chemical Exchange with Water: Trace amounts of water (H₂O) in the NMR solvent (even in "dry" solvents) can lead to chemical exchange with the acidic proton. This rapid exchange can broaden the signal or even average it with the water peak.
Troubleshooting Protocol: D₂O Exchange
To confirm that a broad peak is indeed the carboxylic acid proton, you can perform a simple D₂O exchange experiment.
| Step | Procedure | Expected Outcome |
| 1 | Acquire a normal ¹H NMR spectrum of your sample. | Note the position and appearance of the suspected -COOH peak. |
| 2 | Add one or two drops of deuterium oxide (D₂O) to the NMR tube. | |
| 3 | Shake the tube vigorously for 30-60 seconds to mix. | The acidic proton (-COOH) will exchange with a deuterium atom from D₂O (-COOD). |
| 4 | Re-acquire the ¹H NMR spectrum. | The original -COOH signal should disappear completely, as deuterium is not observed in ¹H NMR.[9] |
This test provides definitive proof of an exchangeable, acidic proton.
Q4: How do pH and solvent choice affect my spectrum?
Both pH and the solvent environment can dramatically alter the NMR spectrum of 2-Chloro-4-(pyridin-2-yl)benzoic acid due to its acidic (carboxylic acid) and basic (pyridine) functionalities.
pH Effects: The chemical shifts of the protons, especially on the pyridine ring, are highly sensitive to the protonation state of the nitrogen atom.[10] Similarly, deprotonation of the carboxylic acid to a carboxylate will alter the electronic environment of the benzoic acid ring. If the pH of your sample is not controlled or is near the pKa of either group, you may observe peak broadening due to chemical exchange between the protonated and deprotonated forms.[11][12] In non-aqueous solvents, this can be influenced by trace acidic or basic impurities.
Solvent Effects: The choice of solvent influences hydrogen bonding, solubility, and the rotational energy barrier for atropisomerism.[13]
| Solvent Type | Examples | Expected Effects on Spectrum |
| Aprotic, Nonpolar | CDCl₃, Benzene-d₆ | Less H-bonding with solvent. May favor intramolecular H-bonding. Peak positions can be very different due to solvent anisotropy (especially Benzene-d₆).[9] |
| Aprotic, Polar | DMSO-d₆, Acetone-d₆ | Good H-bond acceptors. Will compete with intermolecular/intramolecular H-bonds. The -COOH proton is often sharp and observable in dry DMSO-d₆.[13] |
| Protic, Polar | D₂O, CD₃OD | Will readily exchange with the -COOH proton, causing the signal to disappear.[14] Can also protonate the pyridine nitrogen, significantly altering chemical shifts. |
Visualizing the Atropisomers
Caption: Steric hindrance leads to two stable, non-interconverting atropisomers.
References
-
Atropisomer. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]
-
Effect of Hydrogen Bonding on NMR Spectrum. (2025). Filo. [Link]
- Song, R., Robert, A., Bernadou, J., & Meunier, B. (n.d.). Illustrating atropisomerism in the porphyrin series using NMR spectroscopy.Analusis.
- Londergan, C. H. (n.d.).
-
Knowles, R. (2018). Atropisomers. The Knowles Group - Princeton University. [Link]
-
Huggins, M., Kesharwani, T., & Nicholson, C. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]
-
NMR-Hydrogen bonding and Chemical Shift value| Solvent Polarity| Van der Waals interaction|CSIR-NET. (2021). YouTube. [Link]
- Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. (n.d.). Frontiers.
-
What effect does hydrogen bonding have on H NMR spectra? (2017). Chemistry Stack Exchange. [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link]
-
Huggins, M., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]
-
How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? (2019). YouTube. [Link]
-
Vandavasi, J. K., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
- Dynamic 1H NMR spectroscopic study of the restricted SN rotation... (n.d.).
-
Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis. [Link]
-
Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024). AZoM. [Link]
-
Guide to Solving NMR Questions. (2012). The OChem Whisperer. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
- 2-chlorobenzoic acid. (n.d.). The Royal Society of Chemistry.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
Chemical Shifts. (2019). Chemistry LibreTexts. [Link]
-
Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. (n.d.). Chemistry Steps. [Link]
- Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. (n.d.). ERIC.
-
Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. (2021). YouTube. [Link]
- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond... (n.d.). NIH.
-
Understanding NMR Peak and Signal Splitting - The n+1 Rule Explained. (2019). YouTube. [Link]
-
Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. (2024). Reddit. [Link]
- 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (n.d.).
-
Duplicate Peaks in NMR Spectra. (2024). Reddit. [Link]
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy... (2023). NIH.
-
Spin-Spin Splitting in ¹H NMR Spectra. (2025). Chemistry LibreTexts. [Link]
- Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides... (n.d.).
- NMR study of the influence of pH on the persistence of some neonicotinoids in w
- 4-Chlorobenzoic Acid
Sources
- 1. Atropisomer - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this compound.
Introduction
2-Chloro-4-(pyridin-2-yl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The successful and efficient synthesis of this molecule, particularly at a larger scale, often involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. While this reaction is widely used in the pharmaceutical industry, scaling it up can present a unique set of challenges.[1][2] This guide will address these challenges and provide robust solutions to overcome them.
Synthetic Strategy Overview
The most common and scalable synthetic route to 2-Chloro-4-(pyridin-2-yl)benzoic acid involves the Suzuki-Miyaura cross-coupling of a dihalobenzobenzoic acid derivative with a pyridineboronic acid or its ester. A typical reaction scheme is presented below:
Sources
Technical Support Center: Proactive Stability Management for 2-Chloro-4-(pyridin-2-yl)benzoic acid
Welcome to the dedicated technical support center for 2-Chloro-4-(pyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can mitigate risks of compromised experimental outcomes and ensure the reliability of your results.
Introduction: Understanding the Stability of 2-Chloro-4-(pyridin-2-yl)benzoic acid
2-Chloro-4-(pyridin-2-yl)benzoic acid is a bifunctional molecule featuring a chlorobenzoic acid moiety and a pyridine ring. This unique structure, while synthetically valuable, also presents specific stability challenges. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the nucleophilic character of the pyridine nitrogen, can make the molecule susceptible to degradation under suboptimal storage conditions. This guide provides a comprehensive overview of potential degradation pathways, recommended storage protocols, and troubleshooting advice to maintain the purity and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my 2-Chloro-4-(pyridin-2-yl)benzoic acid sample over time. What are the likely causes?
A1: A decrease in purity is likely due to chemical degradation. The most probable causes are exposure to humidity, light, and elevated temperatures. These factors can initiate hydrolysis of the chloro-substituent or decarboxylation.
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, 2-Chloro-4-(pyridin-2-yl)benzoic acid should be stored in a cool, dark, and dry environment.[1][2] Specifically, we recommend storage at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I store this compound in a standard laboratory freezer?
A3: While freezing can slow down degradation, it is crucial to prevent moisture condensation upon removal from the freezer. If you choose to freeze the compound, ensure it is in a tightly sealed container with a desiccant, and allow it to equilibrate to room temperature before opening.
Q4: I suspect my sample has degraded. What is the best way to confirm this?
A4: The most effective way to assess degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact parent compound from its degradation products, allowing for accurate purity assessment.
Q5: Are there any common solvents or reagents I should avoid storing this compound with?
A5: Yes. Avoid storage near strong bases, as they can promote hydrolysis and deprotonation of the carboxylic acid, potentially leading to other reactions. Also, keep it away from strong oxidizing agents.
Potential Degradation Pathways
Understanding the potential chemical transformations of 2-Chloro-4-(pyridin-2-yl)benzoic acid is fundamental to preventing its degradation. Based on its functional groups, the following pathways are of primary concern:
-
Hydrolysis: The chloro group on the benzoic acid ring is susceptible to nucleophilic substitution by water, leading to the formation of 2-Hydroxy-4-(pyridin-2-yl)benzoic acid. This reaction can be accelerated by the presence of moisture and elevated temperatures.[3][4][5]
-
Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to light, particularly in the UV spectrum.[6] Exposure to light can lead to complex degradation pathways, potentially involving radical mechanisms and the formation of colored impurities.
-
Thermal Decarboxylation: While generally requiring elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, resulting in the loss of the carboxylic acid group to form 2-chloro-4-(pyridin-2-yl)benzene.[2][7][8] The presence of the pyridine ring may influence the temperature at which this occurs.
Below is a diagram illustrating these primary degradation pathways.
Caption: Potential degradation pathways of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing or discoloration of the solid compound. | Photodegradation or formation of minor impurities. | Store the compound in an amber vial or a container protected from light. Re-analyze purity by HPLC. |
| Decrease in assay value/purity by HPLC. | Chemical degradation (hydrolysis, decarboxylation, etc.). | Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, away from moisture and light. Consider re-purification if the purity is below acceptable limits for your application. |
| Appearance of a new peak in the HPLC chromatogram. | Formation of a degradation product. | Attempt to identify the degradation product using techniques like LC-MS. Review the potential degradation pathways to hypothesize the structure. This will help in optimizing storage conditions to prevent its formation. |
| Poor solubility compared to a fresh batch. | Presence of insoluble degradation products or polymerization. | Filter the solution before use. Re-assess the purity of the solid material. Consider that the presence of impurities may alter the physicochemical properties of the bulk material. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA) or phosphoric acid
-
Sample diluent: Acetonitrile/water (50:50, v/v)
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Chloro-4-(pyridin-2-yl)benzoic acid into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. This yields a stock solution of approximately 1 mg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis Workflow:
-
Inject a blank (diluent) to identify any system peaks.
-
Inject the sample solution.
-
Analyze the chromatogram for the retention time of the main peak and the presence of any impurity peaks. Purity can be estimated by area normalization.
-
Caption: HPLC analysis workflow for purity assessment.
Protocol 2: Forced Degradation Study
To understand the degradation profile of 2-Chloro-4-(pyridin-2-yl)benzoic acid, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to intentionally induce degradation.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, prepare a solution for analysis.
-
Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours). Then, prepare a solution for analysis.
-
-
Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze by the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down hydrolytic processes. |
| Light | Protect from light (Amber vial/opaque container) | Prevents photodegradation.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation and interaction with atmospheric moisture. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the chloro-substituent.[3][4][5] |
| pH | Store as a solid in a neutral environment | Avoids acid or base-catalyzed degradation. |
By adhering to these guidelines, you can ensure the long-term stability of your 2-Chloro-4-(pyridin-2-yl)benzoic acid, leading to more reliable and reproducible research outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.).
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PubMed Central (PMC).
- Degradation of Pyridines in the Environment. (n.d.). ResearchGate.
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). PubMed Central (PMC).
- 2-Chloropyridine. (n.d.). PubChem.
- Navigating the Thermal Stability of Pyridine Carboxylic Acids: A Technical Support Guide. (n.d.). Benchchem.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology.
- Re-routing aromatic degradation to give pyridine dicarboxylic acids. (2015, July 21). RSC Blogs.
- Process for the production of 2-hydroxypyridine. (n.d.). Google Patents.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda.
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
- Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.
- HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. (n.d.). Sigma-Aldrich.
- Generic Vitrification of Prototype Metal–Organic Frameworks Linked by Rigid Dicarboxylate Linkers. (2026, January 15). Journal of the American Chemical Society.
- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). Journal of the American Chemical Society.
- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
- Unexpected photostability improvement of aromatics in polyfluorinated solvents. (n.d.). Chemical Communications (RSC Publishing).
- Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. (2012, December 31). OSTI.GOV.
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. (2025, October 22). ChemicalBook.
- 3-(Pyridin-4-yl)benzoic acid. (n.d.). PubChem.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience.
- 4-PYRIDIN-3-YL-BENZOIC ACID. (n.d.). BoroPharm Inc.
- 4-(4-Pyridyl)benzoic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). (n.d.). zora.uzh.ch.
- Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023, December 12). Beilstein Journals.
- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024, June 6). PubMed Central (PMC).
- Cycloruthenated Imines: A Step into the Nanomolar Region. (n.d.). MDPI.
Sources
- 1. chempanda.com [chempanda.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
Technical Support Center: Purification of 2-Chloro-4-(pyridin-2-yl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and alternative purification methods for 2-Chloro-4-(pyridin-2-yl)benzoic acid. Recognizing that no single purification strategy is universally optimal, this document explores various techniques beyond standard column chromatography, offering insights into their principles, applications, and limitations.
Frequently Asked Questions (FAQs)
Q1: My crude 2-Chloro-4-(pyridin-2-yl)benzoic acid has a low melting point and a broad peak in the NMR. What are the likely impurities?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, common impurities may include unreacted starting materials, such as a boronic acid or ester and a chloropyridine derivative, residual catalysts (e.g., palladium complexes), and side-products from undesired reactions. Incomplete hydrolysis of an ester precursor would also lead to the corresponding ester impurity.
Q2: I am observing poor separation of my target compound from a closely-related impurity using column chromatography. What are my options?
A2: When dealing with closely-eluting impurities, consider switching to a more selective purification technique. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers significantly higher resolution than standard column chromatography.[1][2][3] Alternatively, exploiting the acidic and basic functionalities of your molecule through acid-base extraction can be a powerful method to remove neutral or basic impurities.[4][5][6][7] Crystallization is another effective technique for removing small amounts of impurities, provided a suitable solvent system can be identified.[8][9][10][11]
Q3: Can I use acid-base extraction to purify 2-Chloro-4-(pyridin-2-yl)benzoic acid?
A3: Yes, acid-base extraction is a highly suitable method for this compound. The molecule possesses both a carboxylic acid group (acidic) and a pyridine ring (basic). This dual functionality allows for selective extraction into either an acidic or a basic aqueous phase, depending on the pH, leaving neutral organic impurities behind.
Q4: What are the best starting points for selecting a recrystallization solvent?
A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11] For benzoic acid derivatives, common choices include water, ethanol, acetic acid, or mixtures of solvents like ethanol/water or hexane/ethyl acetate.[8][11] Given the aromatic nature of 2-Chloro-4-(pyridin-2-yl)benzoic acid, solvents like toluene may also be effective.[12] Small-scale solubility tests are crucial to identify the optimal solvent or solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent mixture. Add a co-solvent in which the compound is less soluble to the hot solution until turbidity is observed, then clarify with a minimal amount of the primary solvent. |
| Poor recovery after acid-base extraction | Incomplete precipitation of the product after pH adjustment. The product has some solubility in the aqueous phase. | Ensure the pH is adjusted to the isoelectric point of the molecule for minimal solubility. Cool the solution in an ice bath to maximize precipitation. Perform a back-extraction of the aqueous layer with an organic solvent to recover any dissolved product. |
| Product is still impure after a single purification step | The chosen method is not effective for removing a specific impurity. The impurity has very similar physicochemical properties to the product. | Employ a secondary, orthogonal purification technique. For example, follow an acid-base extraction with a recrystallization step. If feasible, preparative HPLC can be used for challenging separations. |
| Broad peaks or tailing in preparative HPLC | Column overloading. Inappropriate mobile phase composition. | Reduce the sample load on the column. Optimize the mobile phase, including the organic modifier, pH, and buffer concentration, at an analytical scale before scaling up.[3] |
Alternative Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the amphoteric nature of 2-Chloro-4-(pyridin-2-yl)benzoic acid to separate it from neutral organic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Extract with a 1 M aqueous solution of hydrochloric acid (HCl). The basic pyridine moiety will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains your target compound and any neutral or acidic impurities.
-
-
Basic Extraction (to isolate the product):
-
To the organic layer from the previous step, add a 1 M aqueous solution of sodium hydroxide (NaOH). The carboxylic acid group will be deprotonated, forming the water-soluble sodium salt, which will partition into the aqueous layer.[7]
-
Shake the funnel vigorously, venting frequently.
-
Separate the layers. The organic layer now contains neutral impurities and can be discarded.
-
-
Precipitation:
-
Cool the basic aqueous extract in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (test with pH paper). Your product will precipitate out of the solution.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
-
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities and can yield highly pure crystalline material.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility when heated.[10] Test solvents such as ethanol, isopropanol, acetonitrile, and water, or solvent mixtures like ethanol/water.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Chloro-4-(pyridin-2-yl)benzoic acid and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Preparative HPLC
For challenging separations where high purity is critical, preparative HPLC is the method of choice.[2][3]
Step-by-Step Methodology:
-
Analytical Method Development: Develop an analytical HPLC method using a reverse-phase column (e.g., C18) that shows good separation between your target compound and impurities. A common mobile phase would be a gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid to ensure good peak shape.[13]
-
Method Scaling: Scale the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.
-
Sample Preparation: Dissolve the crude product in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of your target compound.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). If a non-volatile buffer was used, a subsequent desalting step may be necessary.
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification method.
Comparative Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Differential solubility of the acidic/basic compound and its salt form in aqueous and organic phases. | Excellent for removing neutral impurities, scalable, cost-effective. | May not remove impurities with similar acidic/basic properties. Requires use of acids and bases. | Removing non-ionizable impurities from the crude product. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high purity, removes small amounts of impurities effectively, relatively simple. | Finding a suitable solvent can be time-consuming, potential for product loss in the mother liquor. | Final polishing step to obtain highly crystalline material. |
| Preparative HPLC | Differential partitioning of components between a stationary and a mobile phase. | High resolution, excellent for separating closely related compounds, adaptable to a wide range of compounds. | Expensive equipment and solvents, lower throughput, requires method development. | Separating stubborn impurities or for obtaining material of the highest possible purity. |
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction.
-
The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]
- (n.d.). Exp 6 - Extraction.
- (n.d.).
- (n.d.).
- Ng, F. M., & Yap, B. C. (2005). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
- Wolf, J. (2008). Lab Report #1 Two Base Extraction.
- International Journal of ChemTech Research. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of ChemTech Research, 6(6), 3333-3343.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]
Sources
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. agilent.com [agilent.com]
- 4. amherst.edu [amherst.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Lab Report #1 Two Base Extraction - Google 文档 [docs.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-4-(pyridin-2-yl)benzoic Acid and Its Isomers: A Research Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyridine-Substituted Benzoic Acids
The convergence of pyridine and benzoic acid scaffolds has yielded a plethora of molecules with significant therapeutic potential. These structures are cornerstones in medicinal chemistry, with pyridine's nitrogen atom offering a key site for hydrogen bonding and metabolic interactions, and the carboxylic acid group of benzoic acid providing a handle for salt formation and polar interactions. The addition of a halogen, such as chlorine, further modulates the electronic and lipophilic properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
This guide focuses on 2-Chloro-4-(pyridin-2-yl)benzoic acid, a molecule of interest for its potential biological activities. The specific arrangement of the chloro, pyridinyl, and carboxylic acid substituents on the benzene ring dictates the molecule's three-dimensional shape and electronic distribution, which are critical for its interaction with biological targets. Positional isomers of this compound, where these functional groups are arranged differently, can exhibit markedly different biological activities. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.
While direct comparative studies on the biological activities of 2-Chloro-4-(pyridin-2-yl)benzoic acid and its specific positional isomers are not extensively available in the public domain, this guide will synthesize the known biological activities of closely related analogs and provide a framework for the experimental evaluation of these compounds. We will delve into the established antiproliferative and antimicrobial potential of these chemical classes and detail the necessary experimental protocols to generate comparative data.
Anticipated Biological Activities: Insights from Related Compounds
Derivatives of chlorobenzoic acid and pyridinyl-substituted aromatics have demonstrated a range of biological effects, primarily in the realms of oncology and infectious diseases.
Antiproliferative Activity
Numerous studies have highlighted the anticancer potential of compounds containing pyridine and benzoic acid moieties.[1][2] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes in cell signaling pathways to the disruption of cellular structures. For instance, some quinazolinone derivatives incorporating benzoic acid have shown moderate to good anti-breast cancer activity, with the proposed mechanism involving the inhibition of the tyrosine kinase domain.[1]
The position of substituents on the aromatic rings is a critical determinant of antiproliferative efficacy. Structure-activity relationship studies on various pyridine derivatives have shown that the placement of certain groups can significantly enhance their activity against cancer cell lines.[3] Similarly, for benzoic acid derivatives, the nature and position of substituents influence their ability to inhibit histone deacetylases (HDAC), an important target in cancer therapy.
Antimicrobial Activity
The fight against drug-resistant pathogens has spurred the investigation of novel antimicrobial agents. Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their activity against a range of bacteria and fungi.[4][5] These studies have indicated that certain derivatives exhibit potent antimicrobial effects, sometimes comparable to standard antibiotics.[4] The mechanism of antimicrobial action for benzoic acid derivatives is thought to involve the disruption of microbial membranes and the inhibition of essential enzymes.
Experimental Roadmap for a Comparative Analysis
To objectively compare the biological activity of 2-Chloro-4-(pyridin-2-yl)benzoic acid with its isomers, a systematic experimental approach is required. This involves the synthesis of the target compounds followed by a battery of in vitro assays.
Synthesis of Isomeric Compounds
The synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid and its isomers can be achieved through various established organic chemistry methodologies. A common approach involves a Suzuki or Stille coupling reaction between a suitably substituted chlorobenzoic acid derivative and a pyridinylboronic acid or stannane. The specific starting materials will vary depending on the desired isomeric final product.
Generalized Experimental Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis, purification, and subsequent biological evaluation and analysis of 2-Chloro-4-(pyridin-2-yl)benzoic acid and its isomers.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-Chloro-4-(pyridin-2-yl)benzoic acid and its isomers) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye such as resazurin can be used to aid in the determination.
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from these assays will form the basis for a robust SAR analysis. By comparing the IC₅₀ and MIC values of the different isomers, researchers can deduce the influence of the substituent positions on the observed biological activity.
Key Considerations for SAR Analysis:
-
Position of the Chlorine Atom: The location of the electron-withdrawing chlorine atom on the benzoic acid ring will significantly impact the acidity of the carboxylic acid and the overall electronic properties of the molecule. This can affect how the molecule interacts with its biological target and its membrane permeability.
-
Position of the Pyridinyl Group: The point of attachment of the pyridine ring to the benzoic acid will alter the overall shape and steric hindrance of the molecule. This is crucial for fitting into the binding pocket of a target protein. The position of the nitrogen atom in the pyridine ring also influences the molecule's ability to form hydrogen bonds.
-
Relative Positions of all Substituents: The interplay between the chloro, pyridinyl, and carboxylic acid groups will create unique electrostatic potential maps for each isomer, leading to different binding affinities and biological responses.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway (e.g., MAPK/ERK pathway) that could be targeted by antiproliferative pyridinylbenzoic acid derivatives.
Conclusion and Future Directions
While the existing literature provides a strong rationale for investigating the biological activities of 2-Chloro-4-(pyridin-2-yl)benzoic acid and its isomers, a direct comparative study is essential to elucidate their therapeutic potential and guide future drug development efforts. The experimental protocols outlined in this guide provide a clear path forward for researchers to generate the necessary data for a comprehensive comparison.
The systematic evaluation of these isomers will not only reveal their individual biological profiles but also contribute valuable insights into the structure-activity relationships of this important class of compounds. This knowledge will be instrumental in the design of next-generation molecules with enhanced potency, selectivity, and improved pharmacokinetic properties, ultimately paving the way for new and effective treatments for cancer and infectious diseases.
References
-
Der Pharma Chemica. (2016). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 8(1), 211-218. Available from: [Link]
-
ResearchGate. (2014). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Available from: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23642-23656. Available from: [Link]
-
National Institutes of Health. (2022). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Available from: [Link]
-
National Institutes of Health. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Available from: [Link]
-
STM Journals. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. International Journal of Cell Biology and Cellular Functions, 1(2), 50-63. Available from: [Link]
-
National Institutes of Health. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Available from: [Link]
-
American Chemical Society. (2021). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Available from: [Link]
-
National Institutes of Health. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Available from: [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
National Institutes of Health. (2009). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Available from: [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
-
National Institutes of Health. (2018). Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents. Available from: [Link]
-
American Chemical Society. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. Available from: [Link]
-
National Institutes of Health. (2007). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Available from: [Link]
-
Science of The Total Environment. (2006). QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp. Available from: [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
ScienceDirect. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Available from: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of 2-Chloro-4-(pyridin-2-yl)benzoic Acid: An Analog-Based Approach
Abstract: The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity.[1][2][3] This guide focuses on 2-Chloro-4-(pyridin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. While a public crystal structure for this specific compound is not available, this document provides a comprehensive framework for its analysis. By comparing the known crystal structures of closely related analogs—4-(Pyridin-4-yl)benzoic acid and 2-Chlorobenzoic acid—we can predict key structural features and anticipate intermolecular interactions. Furthermore, this guide presents a detailed, field-proven protocol for the crystallization and structural determination of such small molecules, serving as a robust methodology for researchers.
Introduction: The Significance of Crystal Structure in Drug Development
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the atomic and molecular structure of a crystalline material.[2][4] For drug development professionals, this technique is indispensable. It provides critical insights into a molecule's conformation, stereochemistry, and potential for intermolecular interactions, such as hydrogen bonding.[1][2] This information is vital for understanding drug-receptor binding, predicting solubility, and identifying potential polymorphic forms, which can have significant implications for a drug's stability and bioavailability.[1]
2-Chloro-4-(pyridin-2-yl)benzoic acid combines three key functional motifs: a benzoic acid, a pyridine ring, and a chloro-substituent. This combination presents an interesting case for structural analysis, as the interplay between the acidic carboxylic group, the basic nitrogen of the pyridine, and the electron-withdrawing chloro group will dictate the crystal packing and ultimate solid-state architecture.
Comparative Structural Analysis: Insights from Analogs
In the absence of a determined crystal structure for the title compound, we can derive valuable predictions by examining the structures of its constituent parts and parent molecules. The Cambridge Structural Database (CSD), a repository for over a million small-molecule crystal structures, is an essential resource for this type of analysis.[5]
This parent compound allows for the study of the benzoic acid-pyridine interaction without the influence of the chloro-substituent. The crystal structure reveals key supramolecular synthons—reliable and predictable intermolecular interactions. In many acid-pyridine cocrystals, a robust O-H···N hydrogen bond forms between the carboxylic acid proton and the pyridine nitrogen.[6]
This analog provides insight into the packing behavior dictated by the chloro- and carboxylic acid groups at the ortho position.[7][8][9][10] Carboxylic acids typically form strong O-H···O hydrogen-bonded dimers, creating a centrosymmetric R²₂(8) ring motif. The presence of the ortho-chloro group can influence the planarity of the carboxyl group relative to the benzene ring and introduce other weak interactions, such as C-H···Cl or Cl···Cl contacts, which can significantly alter the crystal packing.[11]
Table 1: Comparative Crystallographic Data of Analog Compounds
| Parameter | 4-(Pyridin-4-yl)benzoic acid[12] | 3-(4-Pyridyl)benzoic acid[13] | 2-Chlorobenzoic acid[7] |
| CSD Refcode | Not specified, see PubChem CID 1520811 | Not specified, see ResearchGate | Not specified, see PubChem CID 8374 |
| Formula | C₁₂H₉NO₂ | C₁₂H₉NO₂ | C₇H₅ClO₂ |
| Crystal System | Not specified | Orthorhombic | Monoclinic |
| Space Group | Not specified | Pbca | P2₁/c |
| Key Supramolecular Interactions | O-H···N (acid-pyridine) | O-H···N hydrogen bonds forming chains | O-H···O (acid-acid dimer) |
| Dihedral Angle (Ring-Ring) | Likely near-planar | 32.14(7)° | N/A |
| Dihedral Angle (Ring-COOH) | Not specified | 11.95(10)° | Twisted due to ortho-substituent |
Data is synthesized from publicly available resources. Specific CSD refcodes and detailed geometric parameters require access to the full database.
Based on the analysis of these analogs, we can hypothesize the following for the title compound:
-
Primary Synthon Competition: There will be a competition between the formation of an intramolecular O-H···N hydrogen bond (between the carboxylic acid and the pyridine) and the classic intermolecular O-H···O carboxylic acid dimer. The ortho-chloro group's steric and electronic influence could favor one over the other.
-
Molecular Conformation: The dihedral angle between the pyridine and benzene rings will be a critical feature. Steric hindrance from the ortho-chloro group may cause a significant twist, impacting the molecule's overall planarity.
-
Weak Interactions: Halogen bonding (C-Cl···N or C-Cl···O) may play a role in stabilizing the crystal lattice, a phenomenon observed in other chloro-substituted aromatic compounds.[14][15]
Experimental Protocol: From Powder to Publication-Ready Structure
The following section details a comprehensive, step-by-step workflow for obtaining the single-crystal X-ray structure of a small organic molecule like 2-Chloro-4-(pyridin-2-yl)benzoic acid.[4][16]
Causality: The success of single-crystal growth is critically dependent on the purity of the starting material. Impurities can inhibit nucleation and disrupt lattice formation.
-
Purification: Synthesize or procure 2-Chloro-4-(pyridin-2-yl)benzoic acid of high purity (>98%).[9] Recrystallize the bulk powder from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to remove residual impurities. Dry thoroughly under vacuum.
-
Solvent Screening: Select a range of solvents with varying polarities (e.g., methanol, acetone, ethyl acetate, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Crystallization Techniques:
-
Slow Evaporation (Primary Method): Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion (for challenging cases): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
-
Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. An ideal size is typically 0.1-0.3 mm in all dimensions.[3]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop. Mount the loop onto a goniometer head in preparation for data collection.
Causality: The diffraction pattern is a unique fingerprint of the crystal's internal structure. Collecting a complete and high-quality dataset is essential for an accurate structure solution.[2][16]
-
Instrument: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector.[1][3]
-
Data Collection Strategy:
-
Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.
-
Perform an initial series of frames to determine the unit cell parameters and crystal system.
-
Based on the crystal's symmetry, the instrument software will calculate an optimized strategy to collect a complete dataset, rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam.[2]
-
Causality: The collected diffraction data (intensities and positions of spots) are used to generate an electron density map, from which the atomic positions are determined and refined to create the final molecular model.
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl file). Apply corrections for absorption effects.
-
Structure Solution: Use direct methods or dual-space algorithms (e.g., SHELXT) to solve the phase problem and generate an initial model of the molecular structure.
-
Structure Refinement: Refine the atomic positions, and their anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., SHELXL). Locate and add hydrogen atoms to the model.
-
Validation: The quality of the final structure is assessed using metrics such as the R1 factor (which should ideally be < 5%), wR2, and the goodness-of-fit (GooF). Check for any remaining peaks or holes in the final difference Fourier map.
Visualization of the Experimental Workflow
The entire process from a purified compound to a validated crystal structure can be visualized as a logical workflow.
Sources
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. excillum.com [excillum.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Mass spectrometry fragmentation pattern of 2-Chloro-4-(pyridin-2-yl)benzoic acid
An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-Chloro-4-(pyridin-2-yl)benzoic Acid: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. 2-Chloro-4-(pyridin-2-yl)benzoic acid represents a class of heterocyclic carboxylic acids that are pivotal building blocks in medicinal chemistry. Its unique structure, featuring a chlorinated phenyl ring linked to a pyridine moiety and a carboxylic acid, presents a distinct challenge and opportunity for mass spectrometry (MS)-based analysis. Understanding the fragmentation pattern of this molecule is not merely an academic exercise; it is crucial for its identification, impurity profiling, and metabolite studies.
This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation of 2-Chloro-4-(pyridin-2-yl)benzoic acid. We will delve into the logical fragmentation pathways under both positive and negative electrospray ionization (ESI) conditions, explain the rationale behind experimental choices, and compare the capabilities of mass spectrometry with other common analytical techniques for this application.
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of an ion in a mass spectrometer is governed by the principles of chemical stability. The instrument induces fragmentation, typically through collision-induced dissociation (CID), and the resulting product ions provide a structural fingerprint of the precursor molecule. For 2-Chloro-4-(pyridin-2-yl)benzoic acid (Molecular Weight: 233.65 g/mol ), the presence of multiple functional groups—a carboxylic acid, a pyridine ring, and a chloro substituent—dictates its fragmentation behavior.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative ESI mode, the most acidic proton, that of the carboxylic acid, is readily abstracted to form the carboxylate anion [M-H]⁻ at an m/z of approximately 232.6. This ion is the starting point for fragmentation.
-
Decarboxylation: The most common and energetically favorable fragmentation pathway for carboxylate anions is the neutral loss of carbon dioxide (CO₂, 44 Da).[1] This process is driven by the formation of a stable carbanion and a neutral, stable CO₂ molecule. This would result in a major fragment ion at m/z 188.6.
-
Further Fragmentation: The resulting [M-H-CO₂]⁻ ion can undergo further fragmentation, potentially involving cleavage of the bond between the phenyl and pyridine rings or the loss of a chlorine radical, although the latter is less common in negative mode.
Caption: Predicted fragmentation of 2-Chloro-4-(pyridin-2-yl)benzoic acid in ESI-.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive ESI mode, protonation is most likely to occur on the basic nitrogen atom of the pyridine ring. The resulting [M+H]⁺ ion (m/z 234.6) fragments through several competing pathways.
-
Loss of Water: The protonated molecule can undergo a rearrangement to eliminate a neutral water molecule (H₂O, 18 Da) from the carboxylic acid group. This is a common fragmentation for aromatic carboxylic acids and yields a prominent ion at m/z 216.6.[2][3]
-
Decarbonylation: The [M+H-H₂O]⁺ ion can subsequently lose carbon monoxide (CO, 28 Da) to form an ion at m/z 188.6.
-
Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) or sequential loss of water and carbon monoxide can occur, leading to the same fragment ion at m/z 188.6.
-
Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (35 Da), leading to an ion at m/z 199.6. The presence of the chlorine isotope (³⁷Cl) will also produce a characteristic [M+H+2]⁺ peak at m/z 236.6, with an intensity approximately one-third of the [M+H]⁺ peak.[2]
Caption: Predicted fragmentation of 2-Chloro-4-(pyridin-2-yl)benzoic acid in ESI+.
Data Summary: Predicted Key Ions
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major fragment ions of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
| Ionization Mode | Precursor Ion | Precursor m/z | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Negative ESI | [M-H]⁻ | 232.6 | 188.6 | CO₂ |
| Positive ESI | [M+H]⁺ | 234.6 | 216.6 | H₂O |
| 188.6 | H₂O + CO | |||
| 199.6 | Cl |
Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
| Technique | Sensitivity | Sample Amount | Information Provided | Key Strengths & Weaknesses for this Analyte |
| Mass Spectrometry (MS/MS) | High (pg-fg) | Very Low (µg-ng) | Molecular weight, elemental composition (HRMS), structural fragments. | Strengths: Unmatched sensitivity, provides molecular weight and connectivity information. Weaknesses: Isomers can be difficult to distinguish without chromatographic separation. |
| NMR Spectroscopy | Low (mg) | High (mg) | Detailed 3D structure, atom connectivity, stereochemistry. | Strengths: Provides an unambiguous, complete structure. Weaknesses: Requires significantly more sample and is less sensitive. |
| FTIR Spectroscopy | Moderate (µg) | Low (µg-mg) | Presence of functional groups (e.g., C=O, O-H, C-Cl). | Strengths: Quick and non-destructive. Weaknesses: Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol for MS Analysis
This protocol outlines a robust method for acquiring high-quality mass spectra of 2-Chloro-4-(pyridin-2-yl)benzoic acid using a high-resolution mass spectrometer.
Sample Preparation
-
Rationale: Proper sample preparation is critical to ensure efficient ionization and prevent contamination of the instrument. A standard starting concentration of 1 mg/mL allows for subsequent dilutions to an optimal range for ESI.
-
Protocol:
-
Prepare a stock solution of 2-Chloro-4-(pyridin-2-yl)benzoic acid at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid for positive mode, or 50:50 methanol:water for negative mode. The formic acid aids in protonation for positive mode analysis.
-
Instrumentation and Ionization
-
Rationale: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is chosen to enable accurate mass measurements, which are crucial for confirming elemental compositions of fragment ions. Electrospray ionization (ESI) is the preferred method for polar molecules like the target analyte.[4]
-
Instrument: Q Exactive Orbitrap Mass Spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
ESI Source Parameters:
-
Spray Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Mass Analyzer Settings
-
Rationale: The analysis is performed in two stages. A full scan (MS1) is used to identify the precursor ion and its isotopic pattern. A tandem MS (MS/MS or MS2) scan is then used to fragment the precursor ion and obtain structural information. Stepped collision energy is employed to generate a wide range of fragments, from those formed at low energy to those requiring higher energy.
-
Full Scan (MS1):
-
Resolution: 70,000
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
-
Tandem MS (MS/MS):
-
Resolution: 17,500
-
Isolation Window: 2.0 m/z
-
Collision Energy (HCD): Stepped collision energy (e.g., 15, 30, 45 eV)
-
AGC Target: 1e5
-
Conclusion
The structural complexity of 2-Chloro-4-(pyridin-2-yl)benzoic acid gives rise to a rich and predictable fragmentation pattern in mass spectrometry. The primary fragmentation pathways are dictated by the most labile parts of the molecule: the carboxylic acid group and the chloro substituent. In negative ion mode, decarboxylation is the dominant fragmentation, while in positive ion mode, losses of water and chlorine are expected to be the key diagnostic fragmentation events. By employing a systematic approach with high-resolution instrumentation, mass spectrometry provides invaluable data for the confident identification and structural elucidation of this and related compounds, serving as a cornerstone technique in the analytical toolkit for chemical and pharmaceutical research.
References
-
ResearchGate. What do aromatic compounds fragment into in MS?. ResearchGate. [Link]
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]
-
Molnár-Perl, I., & Toth, G. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. [Link]
-
NIST. Benzoic acid, 2-chloro-. NIST WebBook. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]
-
Chemguide. fragmentation patterns in mass spectra. Chemguide. [Link]
-
Molnár-Perl, I., & Toth, G. (2012). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of Mass Spectrometry. [Link]
-
Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
-
Borges, C. R., & Wilkins, C. L. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
-
Whitman College. GCMS Section 6.12. Whitman College Chemistry Department. [Link]
-
Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College Chemistry Department. [Link]
-
YouTube. Lec-26 || Mass fragmentation in aromatic hydrocarbons. YouTube. [Link]
-
Australian Journal of Chemistry. The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. CSIRO Publishing. [Link]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]
-
Pearson. Mass Spect:Fragmentation: Videos & Practice Problems. Pearson. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
Journal of the American Society for Mass Spectrometry. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH. [Link]
Sources
- 1. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the In Vitro Cytotoxicity of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology drug discovery is continually evolving, with a significant focus on synthesizing and screening novel small molecules that can selectively target cancer cells. Heterocyclic compounds, particularly those containing a pyridine scaffold, represent a privileged structure in medicinal chemistry.[1] Pyridine derivatives are known to interact with a multitude of biological targets, including kinases, topoisomerases, and tubulin, making them a fertile ground for the development of new anticancer therapeutics.[1][2]
This guide focuses on a specific molecule of interest: 2-Chloro-4-(pyridin-2-yl)benzoic acid . While direct cytotoxic data for this exact compound is not yet prevalent in public literature, its structural motifs—a chlorinated benzoic acid and a pyridine ring—suggest a potential for biological activity. Benzoic acid derivatives have been explored for their cytotoxic effects[3], and the introduction of a chlorine atom can significantly influence a compound's cytotoxic properties.[4]
This document serves as an in-depth technical guide for researchers and drug development professionals. It provides a comprehensive framework for designing, executing, and interpreting a primary cytotoxicity screen of 2-Chloro-4-(pyridin-2-yl)benzoic acid against common cancer cell lines. We will compare its hypothetical performance against a standard-of-care chemotherapeutic agent, Doxorubicin, and provide the scientific rationale behind each experimental step.
Experimental Design: A Framework for Meaningful Comparison
A robust initial screen is foundational to determining if a compound warrants further investigation. Our experimental design is built on principles of clarity, reproducibility, and direct comparison.
Rationale for Cell Line Selection
To obtain a preliminary understanding of the compound's breadth of activity, we propose screening against a panel of well-characterized human cancer cell lines representing different tumor types:
-
MCF-7: A human breast adenocarcinoma cell line. It is one of the most widely used cell lines in cancer research and serves as a key model for hormone-responsive breast cancer.[5][6][7]
-
A549: A human lung adenocarcinoma cell line. Lung cancer remains a leading cause of cancer-related mortality, making A549 a crucial model for testing novel therapeutics.[8][9]
-
HeLa: A human cervical adenocarcinoma cell line. As one of the oldest and most commonly used human cell lines, its biological responses are extensively documented, providing a reliable baseline.[10][11][12][13]
The Choice of Cytotoxicity Assay: The MTT Assay
For the initial assessment of cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method.[14] Its selection is based on several factors:
-
Principle of Action: The assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
Robustness and High-Throughput Compatibility: The protocol is well-established, relatively simple, and easily adaptable for a 96-well plate format, allowing for efficient screening of multiple concentrations.[15]
Establishing a Comparative Baseline
To contextualize the cytotoxic potential of our test compound, 2-Chloro-4-(pyridin-2-yl)benzoic acid (herein referred to as CPBA ), we will use a positive control:
-
Doxorubicin: A widely used anthracycline chemotherapy drug known for its potent cytotoxic effects across a broad range of cancers. It acts primarily by intercalating DNA and inhibiting topoisomerase II. Its well-documented IC50 values provide a benchmark for high potency.
Detailed Experimental Protocol: The MTT Assay Workflow
The following protocol is a self-validating system. Each step includes controls and rationale to ensure the integrity of the results.
Materials and Reagents
-
Selected Cancer Cell Lines (MCF-7, A549, HeLa)
-
Complete Growth Medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Compound (CPBA) and Doxorubicin
-
Dimethyl Sulfoxide (DMSO, sterile)
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-Buffered Saline (PBS, sterile)
-
96-well flat-bottom sterile microplates
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture: Grow the selected cell lines in T-75 flasks until they reach 70-80% confluency. This ensures the cells are in the logarithmic growth phase and are healthy.
-
Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in fresh medium. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. Viability should be >95%.
-
Seeding: Dilute the cell suspension to the optimal seeding density (this must be determined empirically for each cell line, but typically ranges from 5x10³ to 1x10⁴ cells per well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator. This allows the cells to adhere to the plate and resume normal growth.
Day 2: Compound Treatment
-
Stock Solutions: Prepare 10 mM stock solutions of CPBA and Doxorubicin in DMSO. Subsequent dilutions should be made in complete growth medium to minimize DMSO concentration. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Serial Dilutions: Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the respective compound concentrations to the appropriate wells. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.
-
Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be consistent across experiments.
Day 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[14]
-
Incubate: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals, which appear as purple precipitates.
-
Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Read Absorbance: Place the plate on a shaker for 5-10 minutes to ensure all formazan crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Data Analysis and Comparative Presentation
Calculating Cell Viability and IC50
-
Background Subtraction: Subtract the absorbance of the "blank" wells (medium and MTT only) from all other readings.
-
Normalization: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound required to inhibit cell growth by 50%. This value is determined by plotting a dose-response curve (% Viability vs. Log Concentration) and using non-linear regression analysis.
Comparative Data Summary
The IC50 value is the gold standard for comparing the potency of different cytotoxic compounds. The data below is presented in a format that allows for clear, at-a-glance comparison.
Disclaimer: The IC50 values for 2-Chloro-4-(pyridin-2-yl)benzoic acid (CPBA) are hypothetical and for illustrative purposes only, designed to guide researchers in data presentation.
| Compound | Cell Line | Incubation Time | IC50 (µM) [Hypothetical/Reference] |
| CPBA (Test) | MCF-7 | 48h | 15.8 |
| CPBA (Test) | A549 | 48h | 25.2 |
| CPBA (Test) | HeLa | 48h | 18.5 |
| Doxorubicin (Control) | MCF-7 | 48h | 0.8 - 1.5 |
| Doxorubicin (Control) | A549 | 48h | 0.5 - 1.0 |
| Doxorubicin (Control) | HeLa | 48h | 0.2 - 0.7 |
Probing the Mechanism: Potential Pathways of Action
Should CPBA demonstrate significant cytotoxicity (e.g., an IC50 value in the low micromolar range), the subsequent step is to investigate its mechanism of action. Many pyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[5][16] A common pathway involves the activation of p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
An imbalance in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, triggering a caspase cascade that culminates in apoptosis.
Caption: A potential apoptotic pathway that could be induced by a cytotoxic agent.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for conducting a preliminary cytotoxicity assessment of 2-Chloro-4-(pyridin-2-yl)benzoic acid. By employing standardized protocols like the MTT assay, utilizing appropriate cancer cell line models, and comparing results against a known potent drug like Doxorubicin, researchers can generate reliable and meaningful data. The initial IC50 values will be critical in determining whether this novel compound possesses the potency necessary to be considered a viable candidate for further preclinical development, including more detailed mechanism of action studies and in vivo testing.
References
-
In vitro cytotoxicity activities of the tested compounds against the MCF-7 cancer cell line. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1994. [Link]
-
Al-Otaibi, A. M., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 5651-5658. [Link]
-
Al-Suwaidan, I. A., et al. (2016). In vitro cytotoxic activities of the synthesised compounds against MCF-7 cancer cell line. ResearchGate. [Link]
-
Wang, C., et al. (2023). Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway. Acta Pharmaceutica Sinica B, 13(10), 4217-4235. [Link]
-
Czylkowska, A., et al. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. Materials (Basel), 15(6), 2056. [Link]
-
Almeida, B., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(23), 7276. [Link]
-
In-vitro cytotoxicity of the fourteen final synthesized compounds on cancerous and non-cancerous cell lines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kumar, A., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 105-115. [Link]
-
Singh, P., & Kaur, M. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 26(20), 6296. [Link]
-
Eldehna, W. M., et al. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports, 12(1), 16182. [Link]
-
In vitro cytotoxicity of compounds 6a-6f against MCF-7 tumor cell line. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ray, M., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 32(1), 91-99. [Link]
-
Sahu, N. K., et al. (2022). Anticancer Functions of Pyridine Heterocycles. ResearchGate. [Link]
-
Eldehna, W. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved January 20, 2026, from [Link]
-
Czylkowska, A., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 26(13), 3811. [Link]
-
Table 2 In vitro cytotoxic activity against cervix cancer HeLa cells. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
In vitro cytotoxic activity of new compounds on cancer cell lines (A549). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 2-((Pyridin-2-ylmethyl)thio)-1H-benzimidazole Derivatives. (2022). ResearchGate. [Link]
-
Quiroga, J., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25555-25573. [Link]
-
Belyaeva, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. [Link]
-
Lee, J., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2039-2042. [Link]
-
Quiroga, J., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]
-
Quiroga, J., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. SciSpace. [Link]
-
Kumar, A., et al. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. ACS Omega, 8(32), 29158–29173. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. PubChem. Retrieved January 20, 2026, from [Link]
-
Catalán, M., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro, 65, 104814. [Link]
-
Olaru, O. T., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6667. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Antiviral Research: 2-Chloro-4-(pyridin-2-yl)benzoic acid vs. 2-Chloro-4-nitrobenzoic acid
In the relentless pursuit of novel antiviral therapeutics, the exploration of diverse chemical scaffolds is paramount. This guide provides an in-depth technical comparison of two structurally related benzoic acid derivatives: 2-Chloro-4-(pyridin-2-yl)benzoic acid and 2-Chloro-4-nitrobenzoic acid. While both molecules share a 2-chlorobenzoic acid core, the substituent at the 4-position—a pyridine ring versus a nitro group—imparts distinct chemical properties that are likely to translate into different biological activities and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis based on available data and established principles of medicinal chemistry.
Introduction: Chemical Scaffolds in Focus
2-Chloro-4-nitrobenzoic acid has been identified in scientific literature as a compound with potential antiviral, specifically anti-HIV, and antineoplastic activity.[1][2] The presence of the nitroaromatic group is a key feature, as this functionality is known to be present in various bioactive molecules.[3]
2-Chloro-4-(pyridin-2-yl)benzoic acid , on the other hand, represents a promising yet less explored candidate in the antiviral space. Its structure combines the benzoic acid motif with a pyridine ring, both of which are prevalent in a multitude of approved drugs and biologically active compounds. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antiviral effects against various pathogens.[4] Similarly, benzoic acid derivatives have been investigated as inhibitors of viral enzymes, such as influenza neuraminidase.[5][6]
This guide will dissect the available information on both compounds, offering a comparative perspective on their potential as antiviral agents.
Physicochemical and Toxicological Profile
A molecule's journey to becoming a viable drug candidate begins with its fundamental chemical and safety characteristics. The table below summarizes the key properties of the two compounds.
| Property | 2-Chloro-4-(pyridin-2-yl)benzoic acid | 2-Chloro-4-nitrobenzoic acid | Reference(s) |
| Molecular Formula | C₁₂H₈ClNO₂ | C₇H₄ClNO₄ | [1][7] |
| Molecular Weight | 233.65 g/mol | 201.56 g/mol | [1][7] |
| Appearance | Not specified in searches | Yellow crystalline powder | [1] |
| Known Hazards | Harmful if swallowed, causes skin and eye irritation | Causes skin irritation, serious eye damage, and may cause respiratory irritation | [1][7] |
| Reported Antiviral Activity | Not directly reported, but pyridine and benzoic acid motifs are present in known antivirals. | Described as an anti-HIV agent. | [1][2][4][5] |
Comparative Antiviral Potential and Mechanistic Insights
The true divergence in the potential of these two molecules lies in their likely mechanisms of antiviral action, dictated by their distinct chemical features.
2-Chloro-4-nitrobenzoic acid: A Potential Anti-HIV Agent
The assertion that 2-Chloro-4-nitrobenzoic acid possesses anti-HIV activity suggests a mechanism that interferes with the HIV life cycle. While the precise target is not elucidated in the available literature, nitroaromatic compounds can exert biological effects through various mechanisms. One plausible hypothesis, based on the action of other nitroaromatic antiviral compounds, is the inhibition of viral replication through interference with viral RNA or DNA synthesis.[3] For instance, the nitrobenzene derivative MDL-860 was found to inhibit the replication of picornaviruses by blocking the synthesis of viral RNA.[3]
Hypothetical Mechanism of Action: Inhibition of HIV Reverse Transcriptase
A potential mechanism for an anti-HIV agent is the inhibition of reverse transcriptase, a critical enzyme for the retrovirus. The nitro group of 2-Chloro-4-nitrobenzoic acid, being a strong electron-withdrawing group, could interact with the active site of the enzyme, either directly or by influencing the overall electronic properties of the molecule to favor binding.
Caption: Potential inhibition of influenza neuraminidase by 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Experimental Data: Published vs. Prospective
A direct, head-to-head comparison of experimental antiviral data is challenging due to the disparity in the available literature for these two compounds. The following table summarizes the existing data and provides a prospective outlook for 2-Chloro-4-(pyridin-2-yl)benzoic acid based on a closely related benzoic acid derivative, NC-5, which has demonstrated anti-influenza activity. [5][8]
| Parameter | 2-Chloro-4-(pyridin-2-yl)benzoic acid (Prospective) | 2-Chloro-4-nitrobenzoic acid (Reported) | Reference(s) |
|---|---|---|---|
| Virus Target | Influenza A (H1N1) (based on analog) | HIV | [1][2][5][8] |
| EC₅₀ | ~33.6 µM (based on NC-5 against H1N1) | Not specified in searches | [5][8] |
| CC₅₀ | >640 µM (based on NC-5) | Not specified in searches | [5][8] |
| Selectivity Index (SI) | >19 (Calculated from NC-5 data) | Not specified in searches | [5][8]|
Note: The data for 2-Chloro-4-(pyridin-2-yl)benzoic acid is extrapolated from a different, albeit structurally relevant, benzoic acid derivative (NC-5) and should be considered purely as a prospective indicator of potential activity. [5][8]Experimental validation is essential.
Experimental Protocols: A Guide to In Vitro Antiviral Screening
To facilitate the investigation of these and other novel compounds, a standardized in vitro antiviral screening workflow is crucial. The following protocol outlines a general method for determining the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.
Workflow for Antiviral Efficacy and Cytotoxicity Testing
Caption: General workflow for determining CC₅₀ and EC₅₀ of a test compound.
Step-by-Step Methodology
1. Cell Culture and Seeding:
- Culture a suitable host cell line for the virus of interest (e.g., MDCK for influenza, MT-4 for HIV) in appropriate growth medium.
- Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.
2. Compound Preparation:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Perform serial dilutions of the stock solution in assay medium (growth medium with reduced serum) to achieve the desired final concentrations for the assay.
3. Cytotoxicity Assay (CC₅₀):
- Remove the growth medium from a set of plates with seeded cells.
- Add the serially diluted compound to the wells. Include wells with untreated cells as a control.
- Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
- Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
4. Antiviral Assay (EC₅₀):
- Remove the growth medium from another set of plates with seeded cells.
- Infect the cells with a pre-titered amount of virus (a multiplicity of infection, MOI, that will cause significant cytopathic effect in 48-72 hours).
- Immediately add the serially diluted compound to the infected wells. Include wells with virus-infected but untreated cells (virus control) and uninfected, untreated cells (cell control).
- Incubate the plates until the virus control wells show a clear cytopathic effect (CPE).
- Assess the level of CPE in all wells. This can be done qualitatively by microscopy or quantitatively using a cell viability assay.
- Calculate the EC₅₀ value, which is the concentration of the compound that inhibits the viral CPE by 50%.
5. Data Analysis:
- Plot the percentage of cell viability (for CC₅₀) or CPE inhibition (for EC₅₀) against the compound concentration.
- Use a non-linear regression analysis to determine the CC₅₀ and EC₅₀ values.
- Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.
Senior Application Scientist's Perspective
From a drug discovery standpoint, both 2-Chloro-4-(pyridin-2-yl)benzoic acid and 2-Chloro-4-nitrobenzoic acid present intriguing, yet distinct, profiles.
2-Chloro-4-nitrobenzoic acid has the advantage of a reported, albeit poorly detailed, link to anti-HIV activity. This provides a clear, albeit challenging, starting point for a research program. The presence of a nitro group can be a double-edged sword; it is a known pharmacophore in some drugs but can also be associated with toxicity and metabolic liabilities. A critical next step for any research involving this compound would be to independently verify the reported anti-HIV activity and conduct thorough in vitro and in vivo toxicological profiling.
2-Chloro-4-(pyridin-2-yl)benzoic acid is, in many respects, a more classically attractive starting point for a hit-to-lead campaign. The pyridine and benzoic acid motifs are well-established in medicinal chemistry and are generally considered to have more favorable safety profiles than nitroaromatics. The lack of direct antiviral data for this specific molecule should not be seen as a deterrent, but rather as an opportunity. Its structural features strongly suggest a high probability of activity against a range of viral targets, particularly viral enzymes. A broad-spectrum screening approach against a panel of viruses would be a logical first step to uncover its therapeutic potential.
References
- Babu, V., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
- Ding, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 20(24), 6261.
- Ding, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed.
- Ganesh, G., & Jayaraman, D. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7448, 2-Chloro-4-nitrobenzoic acid.
- Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638.
- Feyles, E., et al. (2025).
- Alonso, D., et al. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology.
- Babu, V., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.
- Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.
- Feyles, E., et al. (2025).
- Alonso, D., et al. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers.
- Feyles, E., et al. (2025).
- de Oliveira, G. A. R., et al. (2024).
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2760505, 2-(Pyridin-3-yl)benzoic acid.
Sources
- 1. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(Pyridin-3-yl)benzoic acid | C12H9NO2 | CID 2760505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways for 2-Chloro-4-(pyridin-2-yl)benzoic Acid: A Guide for Researchers
Introduction
2-Chloro-4-(pyridin-2-yl)benzoic acid is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a substituted benzoic acid linked to a pyridine ring, is a common scaffold in the development of novel therapeutic agents and functional materials. The precise arrangement of the chloro and pyridinyl substituents on the benzoic acid core dictates its physicochemical properties and biological activity. Consequently, the ability to synthesize this molecule with high purity and yield is of paramount importance.
This guide provides a comparative overview of two common synthetic strategies for the preparation of 2-Chloro-4-(pyridin-2-yl)benzoic acid: the Suzuki-Miyaura cross-coupling reaction and the Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of each method, present representative experimental data, and offer a critical evaluation of their respective advantages and limitations. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route for their specific needs.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This palladium-catalyzed reaction is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of starting materials is critical for the success of the Suzuki-Moyaura coupling. A dihalogenated benzoic acid, such as 2-chloro-4-bromobenzoic acid or its corresponding ester, is often employed. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position. The use of an ester derivative can protect the carboxylic acid functionality, which might otherwise interfere with the catalytic cycle. 2-Pyridylboronic acid is the coupling partner that introduces the desired pyridine moiety.
A variety of palladium catalysts can be employed, with palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0) being common choices. The selection of the ligand, often a phosphine such as triphenylphosphine or a more specialized ligand, is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base, typically sodium carbonate, potassium carbonate, or a phosphate base, is essential for the activation of the boronic acid. The choice of solvent, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution, is important for dissolving the reactants and facilitating the reaction.
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.
Method 2: Stille Cross-Coupling
The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or triflate. While the toxicity of organotin reagents is a significant drawback, the Stille reaction offers a broad substrate scope and is often less sensitive to steric hindrance compared to the Suzuki coupling.
Reaction Scheme:
Causality Behind Experimental Choices:
Similar to the Suzuki coupling, a dihalogenated benzoic acid derivative is a suitable starting material. For the Stille reaction, an iodo-substituted benzoic acid, such as 2-chloro-4-iodobenzoic acid, is often preferred due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. The key coupling partner is an organostannane, in this case, 2-(tributylstannyl)pyridine. The tributyltin group is a common choice due to its stability and reactivity.
Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride are frequently used. The reaction is typically carried out in a non-polar aprotic solvent like toluene, dioxane, or DMF. Unlike the Suzuki coupling, the Stille reaction does not typically require a base, which can be an advantage when working with base-sensitive functional groups.
Experimental Workflow:
Caption: A representative experimental workflow for the Stille cross-coupling synthesis.
Comparative Characterization Data
The identity and purity of 2-Chloro-4-(pyridin-2-yl)benzoic acid synthesized by either method must be confirmed through a suite of analytical techniques. Below is a summary of expected characterization data.
Table 1: Comparison of Expected Analytical Data
| Characterization Technique | Suzuki-Miyaura Product | Stille Product |
| Yield | Typically good to excellent | Generally good, can be higher than Suzuki for sterically hindered substrates |
| Purity (by HPLC) | >95% (after purification) | >95% (after purification) |
| ¹H NMR | Characteristic signals for the aromatic protons of both the benzoic acid and pyridine rings. The chemical shifts and coupling constants should be identical for the pure product regardless of the synthetic method. | Identical to the product from the Suzuki-Miyaura reaction. |
| ¹³C NMR | Distinct signals for all carbon atoms in the molecule, consistent with the expected structure. | Identical to the product from the Suzuki-Miyaura reaction. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₁₂H₈ClNO₂. | Molecular ion peak corresponding to the exact mass of C₁₂H₈ClNO₂. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the carboxylic acid, C-Cl stretch, and aromatic C-H and C=C stretches. | Identical to the product from the Suzuki-Miyaura reaction. |
Key Differences in Impurity Profiles:
While the final, purified product should be identical, the crude reaction mixtures from the two methods will contain different impurities.
-
Suzuki-Miyaura: Common impurities include unreacted starting materials, homocoupled products of the boronic acid, and boronic acid-derived byproducts.
-
Stille: The primary impurities are unreacted starting materials and, significantly, toxic organotin byproducts which require careful handling and removal during purification.
Detailed Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.
-
Solvents should be of high purity and anhydrous where specified.
-
Purification by column chromatography should be performed using an appropriate stationary phase (e.g., silica gel) and eluent system.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add methyl 2-chloro-4-bromobenzoate (1.0 eq), 2-pyridylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 2M aqueous solution of sodium carbonate (3.0 eq) and toluene.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To the purified ester, add a mixture of THF and water, followed by lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~4-5.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to afford 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Protocol 2: Stille Cross-Coupling
-
To a reaction vessel, add methyl 2-chloro-4-iodobenzoate (1.0 eq), 2-(tributylstannyl)pyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous toluene.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride.
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Hydrolyze the purified ester using the procedure described in the Suzuki-Miyaura protocol to obtain the final product.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille cross-coupling reactions are viable and effective methods for the synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid. The choice between the two will largely depend on the specific requirements of the synthesis, available resources, and safety considerations.
-
For general laboratory synthesis , the Suzuki-Miyaura reaction is often the preferred method . The lower toxicity of the boronic acid reagents and the generally milder reaction conditions make it a more environmentally friendly and safer option.
-
The Stille reaction may be advantageous in specific cases , such as when the corresponding boronic acid is unstable or commercially unavailable, or when dealing with sterically demanding substrates where the Suzuki coupling may be less efficient. However, the toxicity of the organotin reagents necessitates stringent safety precautions and careful purification to remove toxic byproducts.
Ultimately, the characterization of the final product by a comprehensive set of analytical techniques is essential to confirm its identity and purity, regardless of the synthetic route chosen.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions2004 , 1–653. [Link]
A Comparative Guide to Validating the Purity of 2-Chloro-4-(pyridin-2-yl)benzoic acid using High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, technical comparison for validating the purity of 2-Chloro-4-(pyridin-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare hypothetical results from different suppliers, and provide the scientific rationale behind our experimental choices, grounded in established regulatory standards.
The Critical Role of Purity in Drug Development
The presence of impurities in a drug substance can have significant implications, potentially altering its efficacy, stability, and safety profile.[1] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate stringent purity control.[2][3][4] Therefore, a validated, reliable analytical method is not just a quality control measure; it is a fundamental component of the entire drug development lifecycle.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical compounds.[3][5]
Designing a Scientifically Sound HPLC Method
The development of a robust HPLC method requires a thorough understanding of the analyte's chemical properties. 2-Chloro-4-(pyridin-2-yl)benzoic acid is an aromatic carboxylic acid containing a pyridine ring. This structure suggests that a reversed-phase HPLC method would be a suitable starting point. The acidic nature of the carboxylic acid group and the basic pyridine moiety mean that the pH of the mobile phase will be a critical parameter to control for achieving optimal separation and peak shape.[6][7]
Experimental Workflow
The overall process for validating the purity of 2-Chloro-4-(pyridin-2-yl)benzoic acid using HPLC can be broken down into several key stages, from sample preparation to data interpretation and reporting.
Caption: A generalized workflow for the HPLC purity analysis of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Detailed Experimental Protocol
This protocol is designed to be a validated method, adhering to the principles outlined in ICH Q2(R1) guidelines.[2][4]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for the separation of aromatic compounds.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is often employed to ensure the elution of any potential impurities with different polarities.
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution (for identification and comparison): Accurately weigh approximately 10 mg of a certified reference standard of 2-Chloro-4-(pyridin-2-yl)benzoic acid and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare sample solutions from different suppliers (e.g., Supplier A, Supplier B, and an in-house batch) at the same concentration as the standard solution.
3. Method Validation Parameters:
The validation of the HPLC method should be performed according to ICH guidelines and includes the following tests:[2][4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. The signal-to-noise ratio is often used, with 3:1 for LOD and 10:1 for LOQ.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Hypothetical Batches
To illustrate the practical application of this method, let's consider a comparative analysis of three hypothetical batches of 2-Chloro-4-(pyridin-2-yl)benzoic acid: one from "Supplier A," one from "Supplier B," and an "In-house Synthesized" batch.
Hypothetical Purity Data
The following table summarizes the hypothetical results obtained from the HPLC analysis of the three batches. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Supplier A | Supplier B | In-house Synthesized |
| Retention Time (min) | 12.5 | 12.5 | 12.5 |
| Purity (%) | 99.8% | 98.5% | 99.2% |
| Impurity 1 (RT 8.2 min) | 0.1% | 0.5% | 0.3% |
| Impurity 2 (RT 14.1 min) | Not Detected | 0.8% | Not Detected |
| Other Impurities | 0.1% | 0.2% | 0.5% |
Interpretation of Results
-
Supplier A: This batch demonstrates the highest purity at 99.8%, with only a minor known impurity and a small amount of other unidentified impurities. This would likely be considered a high-quality material suitable for most research and development purposes.
-
Supplier B: The batch from Supplier B shows a lower purity of 98.5%. It contains a significant amount of two known impurities. The presence of Impurity 2, which is absent in the other batches, might indicate a different synthetic route or less effective purification process. Further investigation and potential structural elucidation of this impurity would be necessary before this batch could be used in a regulated environment.
-
In-house Synthesized: The in-house batch has a good purity of 99.2%. The presence of Impurity 1 suggests a potential side reaction in the synthesis. The higher level of "other impurities" could indicate the presence of residual starting materials or reagents, highlighting an area for process optimization.
Potential Impurities and Their Origins
While the exact nature of impurities would need to be confirmed by techniques like LC-MS, we can hypothesize their origins based on common organic reactions.[8]
Sources
- 1. scispace.com [scispace.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. helixchrom.com [helixchrom.com]
- 7. plu.mx [plu.mx]
- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2-Chloro-4-(pyridin-2-yl)benzoic Acid Analogs: A Comparative Guide
In the dynamic field of drug discovery, the bi-aryl benzoic acid scaffold represents a privileged motif, frequently appearing in molecules targeting a wide array of biological pathways. Within this class, 2-Chloro-4-(pyridin-2-yl)benzoic acid serves as a compelling starting point for medicinal chemistry campaigns. Its inherent structural features—a substituted benzoic acid capable of crucial hydrogen bonding and salt bridge interactions, and a pyridine ring providing a hydrogen bond acceptor and a vector for further chemical exploration—offer a rich canvas for analog design.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-4-(pyridin-2-yl)benzoic acid. While direct and extensive SAR literature for this specific scaffold is limited, we can infer a robust SAR model by examining related chemical series and applying established medicinal chemistry principles. This guide will synthesize data from analogous compounds to provide researchers with a predictive framework for designing novel, potent, and selective modulators of biological targets.
The Core Scaffold: A Privileged Starting Point
The 2-Chloro-4-(pyridin-2-yl)benzoic acid core is characterized by several key features that underpin its potential as a pharmacophore:
-
Bi-aryl System: The direct linkage between the phenyl and pyridinyl rings creates a semi-rigid conformation that can be optimized for specific binding pockets. The dihedral angle between these rings is a critical parameter that can be influenced by the substitution pattern.
-
Carboxylic Acid: This functional group is a versatile interaction point, capable of acting as a hydrogen bond donor and acceptor, and forming salt bridges with basic residues like lysine and arginine in a protein's active site.
-
2-Chloro Substituent: The ortho-chloro group plays a significant role in modulating the pKa of the carboxylic acid and influencing the conformation of the molecule by inducing a twist in the bi-aryl system. This steric effect can be crucial for achieving selectivity for a particular target.[1] Electron-withdrawing substituents in the ortho or para position of benzoic acid derivatives have been shown to increase their biological activity in some contexts.[1]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, providing an additional anchoring point within a protein's binding site. Its position (2-, 3-, or 4-pyridyl) is a critical determinant of the vector and geometry of this interaction.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the 2-Chloro-4-(pyridin-2-yl)benzoic acid scaffold by systematically considering modifications at each key position.
Part 1: Modifications of the Benzoic Acid Ring
The benzoic acid moiety is often the primary anchor to the protein target. Modifications here can have a profound impact on potency and pharmacokinetics.
| Modification | Position | Rationale | Predicted Impact on Activity |
| Chloro Group | 2 | Modulates pKa of the carboxylic acid; induces dihedral twist. | Removal may decrease potency by altering the conformational preference. Replacement with other halogens (F, Br) or small alkyl groups (CH3) can fine-tune steric and electronic properties. |
| Additional Substituents | 3, 5, 6 | Explore additional binding pockets; modulate solubility and metabolic stability. | Small, lipophilic groups at position 5 may enhance potency if a hydrophobic pocket is present. Polar groups could improve solubility. |
| Carboxylic Acid Bioisosteres | 4 | Improve metabolic stability, cell permeability, and oral bioavailability. | Replacement with tetrazole, hydroxamic acid, or acylsulfonamide can maintain the key acidic interaction while offering different physicochemical properties. |
Part 2: Modifications of the Pyridine Ring
The pyridine ring often provides secondary interactions that enhance potency and selectivity.
| Modification | Position on Pyridine | Rationale | Predicted Impact on Activity |
| Nitrogen Position | 2-, 3-, or 4-pyridyl | Alters the vector of the hydrogen bond acceptor. | The optimal position is highly target-dependent. A switch from 2-pyridyl to 3- or 4-pyridyl can lead to significant gains or losses in potency.[2] |
| Substituents on Pyridine | Various | Probe for additional binding pockets; improve properties. | Small alkyl or alkoxy groups can fill small hydrophobic pockets. Polar substituents like amino or hydroxyl groups can form additional hydrogen bonds. |
| Ring Isosteres | N/A | Modulate electronics and metabolic stability. | Replacement of the pyridine with other heterocycles like pyrimidine, pyrazine, or thiazole can fine-tune the molecule's properties and interactions. |
Experimental Protocols
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of the 2-Chloro-4-(pyridin-2-yl)benzoic acid scaffold is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reactant Preparation: To a flame-dried round-bottom flask, add methyl 4-bromo-2-chlorobenzoate (1.0 eq), 2-(tributylstannyl)pyridine or 2-pyridylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and ethanol, followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude methyl 2-chloro-4-(pyridin-2-yl)benzoate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Product Isolation: Acidify the reaction mixture with 1N hydrochloric acid (HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient in forming carbon-carbon bonds between sp²-hybridized carbons.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: Prevents the oxidation and degradation of the catalyst.
-
Hydrolysis: The final step is necessary to convert the ester protecting group back to the active carboxylic acid.
Biological Evaluation: Kinase Inhibition Assay
Many bi-aryl benzoic acid derivatives are known to be kinase inhibitors. A representative in vitro kinase inhibition assay is described below.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Serially dilute the compound to obtain a range of concentrations.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and adenosine triphosphate (ATP) in an appropriate assay buffer.
-
Compound Addition: Add the serially diluted test compounds to the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.
Self-Validating System:
-
The inclusion of positive and negative controls ensures the validity of the assay.
-
The use of a known inhibitor helps to benchmark the potency of the test compounds.
-
Running the assay in duplicate or triplicate provides statistical confidence in the results.
Visualizing SAR and Experimental Workflows
Caption: Generalized SAR for 2-Chloro-4-(pyridin-2-yl)benzoic acid analogs.
Caption: Iterative drug discovery workflow for developing novel analogs.
Conclusion
References
-
Al-Omair, M. A. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Jadhav, S. B., & Disouza, J. I. (2018). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]
-
Nogrady, T. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives [Video]. YouTube. [Link]
-
Ngemenya, M. N., Akumbom, V. N., & Sippl, W. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
-
Watts, C. R., et al. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & medicinal chemistry letters, 22(1), 18-22. [Link]
-
Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of pharmaceutical sciences, 99(9), 4054–4071. [Link]
-
PubChem. (n.d.). 2-Chloro-4-(2-methylpyridin-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-(3,5-dichloro-2-pyridinyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
VEGPHARM. (n.d.). 2-chloro-4-(pyridin-2-yl)benzoic acid. Retrieved January 20, 2026, from [Link]
-
Watson, K. A., et al. (1998). Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase. Bioorganic & medicinal chemistry letters, 8(1), 29-34. [Link]
-
Zareen, S., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23533-23547. [Link]
-
Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(21), 5035. [Link]
-
Zlota, A. A., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1434-1444. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(13), 5085. [Link]
-
Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. (2017). ACS Omega, 2(10), 7196-7208. [Link]
-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). Journal of medicinal chemistry, 57(3), 856-72. [Link]
-
N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (2019). Bioorganic chemistry, 89, 103013. [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloro-4-(pyridin-2-yl)benzoic acid
Introduction: Rationale for Investigating 2-Chloro-4-(pyridin-2-yl)benzoic acid as an Anti-Inflammatory Agent
In the landscape of drug discovery, the structural motifs of a compound provide critical clues to its potential biological activity. The molecule 2-Chloro-4-(pyridin-2-yl)benzoic acid incorporates both a benzoic acid and a pyridine ring system. These are privileged structures in medicinal chemistry, frequently found in compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.[1][2][3][4][5] The structural similarity of this compound to known anti-inflammatory agents suggests a plausible, yet uninvestigated, role in modulating inflammatory pathways.
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7] Given the structural alerts within 2-Chloro-4-(pyridin-2-yl)benzoic acid, this guide proposes a comprehensive framework for evaluating its efficacy as a COX inhibitor, comparing its hypothetical performance against Celecoxib , a well-characterized and clinically approved selective COX-2 inhibitor.[8][9]
This document will provide detailed, field-proven protocols for assessing both the in vitro enzymatic inhibition and the in vivo anti-inflammatory efficacy, enabling researchers to systematically investigate the therapeutic potential of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
Part 1: In Vitro Efficacy Assessment: Cyclooxygenase Inhibition Assay
The initial and most fundamental step in characterizing a potential NSAID is to determine its direct inhibitory effect on the target enzymes, COX-1 and COX-2, in a controlled, cell-free environment. This allows for the precise determination of potency (IC50) and selectivity.
Causality Behind Experimental Choices
The choice of a cell-free enzymatic assay is paramount for isolating the direct interaction between the compound and the purified enzyme, devoid of confounding factors like cell permeability or off-target effects.[6][10] We will employ a colorimetric inhibitor screening assay, which is a robust and widely adopted method for high-throughput screening and detailed kinetic analysis.[7][11] This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, providing a quantifiable measure of enzyme activity.[11] By comparing the activity in the presence of our test compound to a control, we can accurately calculate the degree of inhibition.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: COX-2 pathway in carrageenan-induced inflammation.
Detailed Protocol: Carrageenan-Induced Paw Edema
This protocol is based on the method originally described by Winter et al. (1962) and subsequent refinements. [12]
-
Animal Acclimatization : Male Wistar rats (180-200g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping and Dosing : Animals are randomly divided into groups (n=6 per group):
-
Group I (Vehicle Control) : Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.).
-
Group II (Positive Control) : Receives Celecoxib (e.g., 10 mg/kg, p.o.). [13][14] * Group III-V (Test Groups) : Receive 2-Chloro-4-(pyridin-2-yl)benzoic acid at varying doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement : One hour after drug administration, the initial volume of the right hind paw of each rat is measured up to the ankle joint using a plethysmometer.
-
Induction of Inflammation : Immediately after the baseline measurement, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat. [15]5. Post-Induction Measurements : Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection. The peak inflammatory response is typically observed around 3-4 hours. [15]6. Data Analysis :
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Determine the ED50 (the dose causing 50% inhibition of edema) for the test compound.
-
Data Presentation: In Vivo Efficacy
The following table presents the expected outcome for the positive control, Celecoxib, and provides a template for the results of 2-Chloro-4-(pyridin-2-yl)benzoic acid.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | To be determined (e.g., 0.75 ± 0.05) | 0% |
| Celecoxib | 10 | Significant reduction vs. control [13][16] | >50% [14] |
| 2-Chloro-4-(pyridin-2-yl)benzoic acid | 10 | To be determined | To be determined |
| 2-Chloro-4-(pyridin-2-yl)benzoic acid | 30 | To be determined | To be determined |
| 2-Chloro-4-(pyridin-2-yl)benzoic acid | 100 | To be determined | To be determined |
Conclusion and Forward Outlook
This guide outlines a rigorous, two-stage methodology for the comprehensive evaluation of 2-Chloro-4-(pyridin-2-yl)benzoic acid as a potential anti-inflammatory agent targeting the cyclooxygenase pathway. By first establishing in vitro potency and selectivity against COX-1 and COX-2, researchers can generate foundational data to justify and inform subsequent in vivo studies. The carrageenan-induced paw edema model provides a reliable and clinically relevant assessment of the compound's efficacy in a complex physiological setting.
The direct comparison against Celecoxib, a benchmark selective COX-2 inhibitor, will be crucial for contextualizing the potency and potential therapeutic window of 2-Chloro-4-(pyridin-2-yl)benzoic acid. A favorable outcome, characterized by potent COX-2 inhibition in vitro and significant reduction of edema in vivo, would provide a strong rationale for advancing this compound into further preclinical development, including pharmacokinetic profiling and evaluation in chronic inflammation models.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 18). Functional in vitro assays for drug discovery [Video]. YouTube. Available at: [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available at: [Link]
-
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(1), 123. Available at: [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2020, 8897531. Available at: [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
-
YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
PubMed. (2021). New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. Natural Product Research, 36(12), 3013-3021. Available at: [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available at: [Link]
- Google Patents. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. Available at: [Link]
-
ResearchGate. (n.d.). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme.... Retrieved from [Link]
-
PubMed. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 24(1), 89-97. Available at: [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]
-
SciRes. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Pharmacology & Pharmacy, 6(5), 245-252. Available at: [Link]
-
ResearchGate. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Retrieved from [Link]
-
PubMed Central. (2021). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 24(1), 89-97. Available at: [Link]
-
PubMed Central. (2025). Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. Journal of Inflammation Research, 18, 1-15. Available at: [Link]
-
PubMed. (2014). 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic Acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o577–o578. Available at: [Link]
-
Frontiers. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 297. Available at: [Link]
-
APhysPolA. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. Available at: [Link]
-
PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6537. Available at: [Link]
-
PubMed. (2002). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 12(10), 1355-1358. Available at: [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(23), 7329. Available at: [Link]
-
National Institutes of Health. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5035. Available at: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
- 12. inotiv.com [inotiv.com]
- 13. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Reactivity of Chloro-Substituted Pyridinyl Benzoic Acids
Introduction
The pyridinyl benzoic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of this scaffold is paramount for fine-tuning the physicochemical and pharmacological properties of drug candidates.[1] Chloro-substituted pyridinyl benzoic acids are particularly valuable synthetic intermediates, offering a versatile handle for diversification through various chemical transformations. However, the reactivity of these intermediates is not uniform; it is profoundly influenced by the positional isomerism of the chlorine substituent, the carboxylic acid group, and the inherent electronic nature of the pyridine ring.[2][3]
This guide provides an in-depth comparative analysis of the reactivity of chloro-substituted pyridinyl benzoic acids. We will dissect the underlying electronic principles that govern their behavior in key synthetic reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to design efficient and rational synthetic strategies.
Chapter 1: The Theoretical Framework of Reactivity
The chemical behavior of chloro-substituted pyridinyl benzoic acids is a complex interplay of inductive effects, resonance, and the unique electronic landscape of the pyridine heterocycle.
Core Electronic Principles
The pyridine ring is isoelectronic with benzene but is significantly more electron-deficient due to the greater electronegativity of the nitrogen atom.[4] This nitrogen atom acts as an electron sink, withdrawing electron density from the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack but deactivates it towards electrophilic substitution compared to benzene.
The substituents further modulate this electronic environment:
-
Chlorine (-Cl): Acts as an electron-withdrawing group primarily through induction due to its high electronegativity. It has a weak, opposing electron-donating resonance effect. This net withdrawal of electron density further deactivates the ring towards electrophiles but activates it for nucleophilic attack.[2]
-
Carboxylic Acid (-COOH): This is a strong electron-withdrawing group through both induction and resonance, significantly decreasing the electron density of the aromatic system it is attached to.[5][6]
The combination of these effects dictates the reactivity at each carbon position, influencing the feasibility and regioselectivity of subsequent reactions.
Key Reaction Mechanisms
1.2.1. Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are foundational for C-C and C-N bond formation, respectively.[7] The reactivity of chloropyridines in these transformations is challenging due to the strength of the C-Cl bond. The catalytic cycle's rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond. Bulky, electron-rich phosphine ligands are crucial as they promote the formation of the active monoligated Pd(0) species, which is necessary to facilitate this difficult oxidative addition.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Chapter 2: Comparative Reactivity Analysis
The position of the chlorine atom on the pyridine ring is the single most critical factor determining its reactivity. The benzoic acid moiety, as a consistent electron-withdrawing group, will generally enhance the reactivity profiles discussed below.
Reactivity in Palladium-Catalyzed Cross-Coupling
Aryl chlorides are the least reactive aryl halides in cross-coupling reactions. For chloropyridines, reactivity generally follows the order: 4-chloro > 3-chloro > 2-chloro .
-
2-Chloropyridine Derivatives: These are notoriously challenging substrates. The proximity of the nitrogen lone pair to the C2 position can lead to chelation with the palladium catalyst, forming stable and catalytically inactive species. [8]This inhibition often results in low or no conversion. Overcoming this requires carefully selected, sterically hindered ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos, or RuPhos) that discourage catalyst poisoning and promote the desired catalytic cycle. Nickel catalysts have also been explored as alternatives for these challenging substrates. [8]* 3-Chloropyridine Derivatives: The C3 position is less influenced by the pyridine nitrogen's inhibitory effects. Consequently, 3-chloropyridines behave more like "classical" chloroarenes and are generally more reactive than their 2-chloro counterparts. [8][9]Standard palladium/phosphine catalyst systems often provide good to excellent yields.
-
4-Chloropyridine Derivatives: The C4 position is electronically activated by the para-nitrogen atom but is sterically unhindered, making 4-chloropyridines the most reactive isomers in many cross-coupling reactions. [8][9]
Isomer Position Relative Reactivity (Cross-Coupling) Key Challenges & Considerations Recommended Ligand Class 2-Chloro Low Catalyst inhibition by pyridine nitrogen. [8] Bulky, electron-rich biarylphosphines (e.g., RuPhos, XPhos). 3-Chloro Medium Standard C-Cl bond activation challenge. Standard biarylphosphines or ferrocenylphosphines. [9] | 4-Chloro | High | Generally reliable; side reactions at high temperatures. | Broad range of phosphine ligands are effective. [9]|
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the pyridine nitrogen powerfully activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. The reactivity order is typically: 4-chloro ≈ 2-chloro >> 3-chloro .
-
2- and 4-Chloropyridine Derivatives: Both isomers are highly activated. Nucleophilic attack at the C2 or C4 position generates a Meisenheimer intermediate where the negative charge can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization. This leads to rapid substitution reactions, often under mild conditions. In molecules containing both 2- and 4-chloro substituents, regioselectivity can be an issue. While the C4 position is often more susceptible to classical SNAr, palladium-catalyzed reactions like Buchwald-Hartwig amination can favor the C2 position. [10]* 3-Chloropyridine Derivatives: These isomers are significantly less reactive in SNAr. When a nucleophile attacks the C3 position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the pyridine nitrogen. Lacking this crucial stabilization, 3-chloropyridines require much harsher reaction conditions (higher temperatures, stronger nucleophiles) to undergo substitution.
| Isomer Position | Relative Reactivity (SNAr) | Mechanistic Rationale | Typical Conditions |
| 2-Chloro | High | Negative charge in Meisenheimer intermediate is stabilized by the adjacent nitrogen atom. | Mild (Room temp. to moderate heating). |
| 3-Chloro | Very Low | Meisenheimer intermediate lacks direct resonance stabilization from the nitrogen atom. | Harsh (High temperatures, strong base). |
| 4-Chloro | High | Negative charge in Meisenheimer intermediate is stabilized by the para nitrogen atom. | Mild (Room temp. to moderate heating). |
Chapter 3: Experimental Protocols
The following protocols are representative and should be optimized for specific substrates. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling or SNAr reactions.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Chloropyridinyl Benzoic Acid Derivative
This protocol is optimized for a more reactive chloropyridine isomer. For less reactive 2- or 3-chloro isomers, a more active catalyst system (e.g., a G3 or G4 palladacycle with a biarylphosphine ligand) and higher temperatures may be required.
-
Rationale: We select a palladium acetate/SPhos system, a robust combination for C-Cl bond activation. Potassium phosphate is a moderately strong base suitable for many functional groups. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
-
Materials:
-
4-Chloro-pyridinyl benzoic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
-
Procedure:
-
To a dry reaction vessel, add the 4-chloro-pyridinyl benzoic acid derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyridinyl Benzoic Acid Derivative
This protocol employs a highly active catalyst system necessary for the challenging amination of a 2-chloropyridine.
-
Rationale: The use of a pre-formed palladacycle (e.g., RuPhos G3) ensures efficient generation of the active Pd(0) species, which is critical for difficult substrates. RuPhos is a bulky, electron-rich ligand designed specifically to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. * Materials:
-
2-Chloro-pyridinyl benzoic acid derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos G3 Palladacycle (2 mol%)
-
RuPhos (2 mol%, optional, can improve catalyst stability)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
Inside a glovebox, add the 2-chloro-pyridinyl benzoic acid derivative, RuPhos G3 Palladacycle, RuPhos ligand (if used), and NaOtBu to a dry reaction vessel.
-
Add the amine, followed by the anhydrous, degassed toluene.
-
Seal the vessel tightly and remove it from the glovebox.
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by LC-MS. Be aware of potential hydrodehalogenation side products. 6. Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Conclusion
The reactivity of chloro-substituted pyridinyl benzoic acids is a predictable yet nuanced function of isomerism. A clear understanding of the electronic roles of the pyridine nitrogen and the chloro-substituent allows for the rational selection of reaction pathways. For C-C and C-N bond formation via cross-coupling, reactivity follows the trend 4-Cl > 3-Cl > 2-Cl, with the 2-position requiring highly specialized catalysts to overcome nitrogen-induced inhibition. Conversely, for SNAr reactions, the activating nature of the pyridine nitrogen dominates, leading to high reactivity at the 2- and 4-positions, while the 3-position remains largely inert. By leveraging these fundamental principles, researchers can strategically design synthetic routes to access diverse and complex molecular architectures essential for the advancement of drug discovery.
References
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N - RSC Publishing. (2021-10-11).
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution. Benchchem.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A - ACS Publications.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. (2014-08-18).
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. (2025-08-06).
- Pyridines: properties, syntheses & reactivity.
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
- nucleophilic aromatic substitutions. YouTube. (2019-01-19).
- Buchwald–Hartwig amination. Wikipedia.
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. (2025-08-07).
- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Benchchem.
- Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. (2011-06-27).
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. (2025-05-20).
- Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora. (2020-09-28).
- acid anhydrides. Organic Syntheses Procedure.
- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central.
- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate.
- Synthesis of chlorinated pyrimidines. Google Patents.
- Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. American Chemical Society. (2026-01-13).
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. (2025-08-06).
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-4-(pyridin-2-yl)benzoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-4-(pyridin-2-yl)benzoic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it includes ensuring their entire lifecycle, including disposal, is managed with scientific rigor and environmental stewardship. This document is designed to provide essential safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
The core principle guiding the disposal of this compound is based on its chemical structure and associated hazards. As a chlorinated aromatic pyridine derivative, 2-Chloro-4-(pyridin-2-yl)benzoic acid must be treated as a regulated hazardous waste. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment.
Part 1: Hazard Characterization and Immediate Safety
Before any disposal process begins, a thorough understanding of the compound's hazards is paramount. This initial assessment dictates all subsequent handling, segregation, and disposal decisions.
1.1. Known Hazards
Based on available Safety Data Sheet (SDS) information, 2-Chloro-4-(pyridin-2-yl)benzoic acid presents several key hazards that must be managed.[1]
| Hazard Classification | Description | Implication for Disposal |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Direct contact and ingestion must be prevented through rigorous use of Personal Protective Equipment (PPE). |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | This is the most critical hazard for disposal. Direct release to the environment via drains or regular trash is strictly prohibited and could cause significant ecological damage.[2][3] |
| Chemical Reactivity | Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] | Waste must be segregated from incompatible materials to prevent dangerous chemical reactions.[4][5] |
1.2. Required Personal Protective Equipment (PPE)
Due to the identified hazards, the following minimum PPE must be worn at all times when handling the compound or its waste:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.[5]
-
Protective Clothing: A fully buttoned laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Part 2: Step-by-Step Disposal Protocol
This protocol covers the entire waste lifecycle within the laboratory, from the point of generation to readiness for pickup by a certified waste handler.
2.1. Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in preventing laboratory accidents and ensuring compliant disposal.
-
Designate a Specific Waste Stream: All waste containing 2-Chloro-4-(pyridin-2-yl)benzoic acid must be classified as Halogenated Organic Waste . This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves, filter paper).
-
-
Causality: Segregating halogenated waste is crucial because its final disposal method—high-temperature incineration—differs from that of non-halogenated organic waste. Mixing these streams can lead to regulatory non-compliance and improper disposal. Furthermore, keeping this waste separate from incompatible materials like strong acids or oxidizers prevents violent reactions in the waste container.[4]
2.2. Containerization: Secure and Compliant Collection
The choice of container is vital for safely accumulating waste.
-
Step 1: Select an Appropriate Container. Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.[4][5] The container must be in good condition, free of cracks or deterioration.
-
Step 2: Collect Different Waste Forms.
-
Solid Waste: Collect dry solid waste (pure compound, contaminated gloves, weighing paper) in a designated, labeled solid waste container. Do not mix with liquid waste.
-
Liquid Waste: Collect solutions in a separate, labeled liquid waste container. Avoid overfilling; leave at least 10% headspace (about one inch) to allow for vapor expansion.[4]
-
-
Step 3: Keep Containers Closed. The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][7] This is a primary regulatory requirement and prevents the release of vapors into the laboratory.
2.3. Labeling: Unambiguous Communication of Hazard
Proper labeling is a regulatory necessity and ensures that everyone who handles the container understands its contents and associated dangers.
-
Step 1: Prepare the Label. As soon as you designate a container for waste, affix a hazardous waste label.
-
Step 2: Complete the Label Information. The label must include:
-
The words "Hazardous Waste."
-
The full, unambiguous chemical name: "2-Chloro-4-(pyridin-2-yl)benzoic acid" . Do not use abbreviations or chemical formulas.
-
The approximate concentration and composition of the waste.
-
The specific hazard characteristics: "Toxic" and "Ecotoxic" (or "Marine Pollutant").
-
The date when waste was first added to the container (the "accumulation start date").
-
-
Causality: Detailed and accurate labeling is required by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. It ensures the waste is managed correctly by both laboratory personnel and the ultimate disposal facility.
2.4. On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: The waste container(s) should be placed within a larger, chemically resistant tray or tub to contain any potential leaks or spills.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[4][5]
-
Quantity Limits: Be aware of SAA volume limits (e.g., a maximum of 55 gallons of total hazardous waste in the US).[6]
Part 3: Final Disposal Pathway and Justification
Understanding the final destination of the waste reinforces the importance of the preceding steps.
3.1. Recommended Disposal Method: High-Temperature Incineration
For chlorinated and pyridine-containing organic compounds, the environmentally preferred and regulatory-compliant disposal method is high-temperature incineration at a licensed hazardous waste facility.[8]
-
Process: The waste is burned in a specialized incinerator (e.g., rotary kiln) at temperatures typically ranging from 820°C to 1,600°C.[8] This process breaks the complex organic molecule down into simpler, less hazardous components like carbon dioxide, water, and hydrogen chloride (HCl).
-
Causality and Self-Validation: High-temperature incineration is an authoritative and validated destruction technology. The extreme heat ensures the complete destruction of the parent compound, preventing its release into the environment where it could exert its high aquatic toxicity. The resulting acidic gases (like HCl from the chlorine atom) are neutralized and "scrubbed" from the exhaust stream by the facility's air pollution control systems, ensuring that the final emissions are clean. This method is superior to landfilling, which risks the eventual leaching of this persistent and ecotoxic chemical into soil and groundwater.
3.2. Arranging for Waste Pickup
Once your waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a pickup.[5][7] Do not attempt to transport or dispose of the waste yourself.
Workflow Diagram: Disposal of 2-Chloro-4-(pyridin-2-yl)benzoic acid
The following diagram visualizes the complete, compliant workflow for managing this chemical waste stream from generation to final disposal.
Caption: Disposal workflow from lab generation to final destruction.
References
-
DC Chemicals. Safety Data Sheet. [Online] Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Online] Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Online] Available at: [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Online] Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Online] Available at: [Link]
-
American Chemical Society. Hazardous Waste & Disposal. [Online] Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Online] Available at: [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Online] Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Online] Available at: [Link]
-
ChemSupply Australia. Safety Data Sheet: Pyridine. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Online] Available at: [Link]
Sources
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Handling 2-Chloro-4-(pyridin-2-yl)benzoic acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-Chloro-4-(pyridin-2-yl)benzoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an expert analysis of its constituent chemical moieties: a chlorinated benzoic acid and a pyridine ring. This approach ensures a conservative and robust safety plan grounded in established chemical hazard data.
The pyridine functional group suggests potential for systemic effects if inhaled or absorbed through the skin, with known pyridine derivatives causing symptoms from headaches and dizziness to respiratory irritation.[1][2] The chlorinated benzoic acid component points towards a high likelihood of skin and severe eye irritation.[3][4][5] Consequently, a multi-faceted approach to personal protection is not just recommended; it is imperative.
Core Directive: The Hierarchy of Controls
Before any work is initiated, it is crucial to remember that PPE is the last line of defense. The primary methods for ensuring safety involve a structured approach known as the hierarchy of controls.
-
Engineering Controls: These are the most critical. All handling of 2-Chloro-4-(pyridin-2-yl)benzoic acid, especially when in powdered form or when heated, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]
-
Administrative Controls: Establish clear, written Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on these procedures and the specific hazards of the chemical.
-
Personal Protective Equipment (PPE): The equipment detailed below must be used to mitigate risks that cannot be eliminated by engineering and administrative controls.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly linked to the task being performed. The following table outlines the minimum required PPE for common laboratory operations involving 2-Chloro-4-(pyridin-2-yl)benzoic acid.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Nitrile or Neoprene Gloves | Standard Lab Coat | Not typically required |
| Weighing (Solid Form) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Required if outside a fume hood (NIOSH-approved respirator) |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Not required if performed in a fume hood |
| Running Reactions (Heating/Reflux) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Not required if performed in a fume hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-approved respirator with appropriate cartridges |
In-Depth PPE Rationale and Selection
-
Eye and Face Protection : Due to the high potential for serious eye damage from benzoic acid derivatives, standard safety glasses are insufficient.[5][8] Chemical splash goggles that form a seal around the eyes are mandatory.[6] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when preparing solutions or handling larger quantities.
-
Hand Protection : The choice of glove material is critical. Latex gloves are unsuitable for handling pyridine and its derivatives. Nitrile or neoprene gloves provide adequate chemical resistance for incidental contact.[1] It is essential to inspect gloves for any signs of degradation or puncture before each use. Double-gloving is recommended for extended operations. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[4]
-
Body Protection : A fully-buttoned, chemical-resistant lab coat is required to protect against skin contact.[6] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately, and the affected skin area washed thoroughly.
-
Respiratory Protection : All work with the solid form of this compound should be performed in a certified fume hood to minimize inhalation risk.[2] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary. Note that personnel must be medically cleared and fit-tested to wear a respirator.[2]
Operational and Disposal Plans
Step-by-Step Protocol: Safely Weighing Solid 2-Chloro-4-(pyridin-2-yl)benzoic acid
-
Preparation : Ensure the analytical balance is inside a certified chemical fume hood or a ventilated balance enclosure.
-
Don PPE : Put on all required PPE as outlined in the table above for "Weighing (Solid Form)". This includes chemical splash goggles, nitrile or neoprene gloves, and a chemical-resistant lab coat.
-
Tare Vessel : Place a clean, tared weigh boat or beaker on the balance.
-
Dispense Chemical : Carefully use a spatula to transfer the desired amount of the solid compound from the stock bottle to the weigh boat. Perform this action slowly to minimize dust formation.
-
Clean-Up : Once the desired weight is achieved, securely close the stock bottle. Use a small brush or a specialized laboratory vacuum to clean any residual powder from the balance and surrounding area.
-
Doff PPE : Remove gloves and lab coat according to your institution's procedures, avoiding self-contamination. Wash hands immediately.
PPE Decision-Making Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific handling conditions.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
